molecular formula C14H7NO5 B1587097 1-Hydroxy-4-nitroanthraquinone CAS No. 81-65-2

1-Hydroxy-4-nitroanthraquinone

Cat. No.: B1587097
CAS No.: 81-65-2
M. Wt: 269.21 g/mol
InChI Key: XXUOKOYLVBHBCG-UHFFFAOYSA-N
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Description

1-Hydroxy-4-nitroanthraquinone is a useful research compound. Its molecular formula is C14H7NO5 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-4-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOKOYLVBHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001693
Record name 1-Hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-65-2
Record name 1-Hydroxy-4-nitroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 1-Hydroxy-4-nitroanthraquinone: Regiocontrol and Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and characterization of 1-Hydroxy-4-nitroanthraquinone (1-HNAQ), a critical intermediate in the development of anthracycline antibiotics and high-performance disperse dyes. Unlike standard textbook preparations that often overlook regiochemical ambiguity, this protocol addresses the competitive formation of the 2-nitro isomer. We present a controlled nitration methodology using glacial acetic acid as the solvent matrix to maximize the para-directing influence of the hydroxyl group, followed by a rigorous purification workflow to ensure pharmaceutical-grade purity (>98%).

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Regiochemical Challenge

The synthesis of 1-HNAQ hinges on the electrophilic aromatic substitution (EAS) of 1-hydroxyanthraquinone. The C1-hydroxyl group acts as an ortho, para-director. However, the anthraquinone core presents unique steric and electronic constraints:

  • Intramolecular Hydrogen Bonding: The proton of the C1-hydroxyl group forms a strong intramolecular hydrogen bond with the C9-carbonyl oxygen. This "locks" the hydroxyl orientation, slightly reducing its electron-donating capacity but enhancing the stability of the transition state for para (C4) substitution over ortho (C2) substitution.

  • Steric Hindrance: The C2 position is sterically crowded by the adjacent carbonyl and the hydroxyl group, kinetically favoring the C4 attack.

Despite these factors favoring the 4-nitro isomer, the 2-nitro isomer is a persistent byproduct (typically 5-15% in uncontrolled conditions). This guide utilizes a kinetic control strategy —low temperature and non-polar solvent moderation—to maximize the C4:C2 ratio.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the bifurcation between the desired 4-nitro product and the 2-nitro impurity.

ReactionPathway SM 1-Hydroxyanthraquinone (Starting Material) Sigma Sigma Complex (Transition State) SM->Sigma Nitration (AcOH, <20°C) HNO3 + HNO3 (Fuming) (Electrophile Source) HNO3->Sigma Prod4 This compound (Major Product: ~85-90%) Sigma->Prod4 Kinetic Control Prod2 1-Hydroxy-2-nitroanthraquinone (Minor Impurity: ~10-15%) Sigma->Prod2 Steric Leakage

Part 2: Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
1-Hydroxyanthraquinone >97%Substrate
Glacial Acetic Acid AnhydrousSolvent/Moderator
Nitric Acid (Fuming) >90%Nitrating Agent
Acetic Anhydride Reagent GradeWater Scavenger (Optional)
Toluene HPLC GradeRecrystallization/Chromatography
Synthesis Procedure (Self-Validating System)

Step A: Solubilization & Setup

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 10.0 g (44.6 mmol) of 1-hydroxyanthraquinone .

  • Add 100 mL of Glacial Acetic Acid .

  • Critical Control Point: Cool the suspension to 15°C using a water/ice bath. Do not freeze the acetic acid (MP: 16.6°C); maintain a slurry.

Step B: Controlled Nitration

  • Prepare a solution of 3.5 mL Fuming HNO3 (approx. 1.2 eq) in 10 mL Glacial Acetic Acid .

  • Add the acid mixture dropwise over 45 minutes .

    • Validation: Monitor internal temperature. It must not exceed 25°C . Exotherms promote dinitration and 2-nitro isomer formation.

  • Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours .

    • Endpoint Check: Perform TLC (Mobile Phase: Toluene:Ethyl Acetate 9:1). The starting material (Rf ~0.8) should disappear; the product (Rf ~0.5) and 2-nitro isomer (Rf ~0.6) will appear.

Step C: Quenching & Isolation

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow-brown solid.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH 7).

  • Dry the crude solid in a vacuum oven at 60°C for 6 hours.

Part 3: Purification & Isolation Strategy

The crude material contains the 4-nitro isomer (Target) and the 2-nitro isomer (Impurity). Separation relies on the differential solubility of the nitro isomers in aromatic solvents.

Purification Workflow
  • Recrystallization (Primary Method):

    • Dissolve the crude solid in boiling Glacial Acetic Acid (approx. 15 mL/g).

    • Allow the solution to cool slowly to room temperature.

    • The This compound crystallizes out preferentially due to higher symmetry and packing efficiency compared to the 2-nitro isomer.

    • Filter the crystals and wash with cold acetic acid.

  • Chromatographic Polish (High Purity Requirement):

    • If >99% purity is required (e.g., for drug synthesis), subject the filtrate or recrystallized material to flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane to Toluene. The 2-nitro isomer typically elutes first due to weaker interaction with silica (less accessible OH for H-bonding with silica).

Experimental Workflow Diagram

LabWorkflow Start Start: 1-Hydroxyanthraquinone + Glacial AcOH Cool Cool to 15°C (Prevent Freezing) Start->Cool Add Dropwise Addition: HNO3 / AcOH Cool->Add React Stir 4h @ 25°C (TLC Check) Add->React Quench Quench in Ice Water Filter Crude Solid React->Quench Purify Recrystallization (Boiling AcOH) Quench->Purify Isolate Filter Crystals Wash & Dry Purify->Isolate Final Pure this compound Isolate->Final

Part 4: Characterization & Validation

To ensure the protocol was successful, compare your isolated product against these standard metrics.

Physical Properties[1][2][3][4]
  • Appearance: Yellow to brownish-yellow needles.

  • Melting Point: 272–274°C (Lit. 273°C). A depressed melting point (<265°C) indicates the presence of the 2-nitro isomer.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The NMR spectrum is the definitive proof of regiochemistry.

ProtonChemical Shift (δ ppm)MultiplicityInterpretation
OH (C1) 12.8 - 13.2 Singlet (s)Highly deshielded due to intramolecular H-bond with C9=O.
H-3 8.25 Doublet (d, J=8.5 Hz)Ortho to Nitro group (Deshielded).
H-2 7.60 Doublet (d, J=8.5 Hz)Ortho to Hydroxyl group (Shielded).
H-5, H-8 8.1 - 8.2 Multiplet (m)Periposition protons on the unsubstituted ring.
H-6, H-7 7.8 - 7.9 Multiplet (m)Other aromatic protons.

Diagnostic Signal: Look for the pair of doublets (H2 and H3) with an ortho-coupling constant (~8.5 Hz). If you see a singlet around 8.5 ppm, you may have the 2-nitro isomer (where H3 would be a singlet).

Part 5: Safety & Scalability

  • Nitric Acid Handling: Fuming nitric acid is a potent oxidizer. Use glass-only equipment (no metal needles). Quenching into water generates heat; ensure the water volume is at least 10x the reaction volume.

  • Exotherm Control: On a larger scale (>100g), the addition of HNO3 must be strictly rate-limited by internal temperature monitoring to prevent thermal runaway.

  • Waste Disposal: The filtrate contains acetic acid and dilute nitric acid. Neutralize with sodium bicarbonate before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6704, 1-Nitroanthraquinone (Analogous Chemistry). Retrieved from [Link]

  • Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. (Demonstrates solvent effects on nitration regioselectivity). Retrieved from [Link]

  • Organic Syntheses. (1951). Nitration of Anthracene Derivatives (General Protocol Reference). Coll. Vol. 3, p. 644. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Hydroxy-4-nitroanthraquinone, a substituted anthraquinone derivative, is a compound of significant interest in the fields of medicinal chemistry, materials science, and industrial dyeing. Its unique molecular structure, featuring both a hydroxyl and a nitro group on the anthraquinone scaffold, imparts a range of physicochemical properties that are crucial for its application and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes available information, draws comparisons with closely related compounds, and details the established methodologies for the precise determination of these properties.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of this compound is to establish its chemical identity.

  • Chemical Name: this compound

  • Synonyms: 1-Hydroxy-4-nitro-9,10-anthracenedione

  • CAS Number: 81-65-2[1]

  • Molecular Formula: C₁₄H₇NO₅[1]

  • Molecular Weight: 269.21 g/mol [1]

The molecular structure consists of a tricyclic aromatic anthraquinone core, with a hydroxyl (-OH) group at the C1 position and a nitro (-NO₂) group at the C4 position. This substitution pattern is critical in defining the molecule's electronic and steric characteristics, which in turn govern its reactivity, solubility, and spectral properties. The intramolecular hydrogen bond between the hydroxyl group and the adjacent quinone oxygen is a key feature influencing its properties.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Appearance Light yellow to brown to dark green powder/crystal[1]
Melting Point 273 °C[1]
Boiling Point (Predicted) 524.3 ± 50.0 °C[1]
Density (Predicted) 1.589 ± 0.06 g/cm³[1]
pKa (Predicted) 4.0 ± 0.2[1]

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone, chloroform).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to achieve clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_result Result A Add excess 1-HNA to solvent B Shake at constant temperature (24-48h) A->B Equilibrate C Centrifuge or let settle B->C Separate Phases D Sample and dilute supernatant C->D Sample E Analyze by UV-Vis Spectroscopy D->E Analyze F Calculate Solubility E->F Calculate G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare analyte solution in electrolyte B Assemble three-electrode cell A->B Setup Cell C Deaerate solution B->C Prepare for Scan D Scan potential and measure current C->D Run Experiment E Plot current vs. potential D->E Generate Voltammogram F Determine redox potentials from peaks E->F Interpret Data

Sources

Technical Guide: Spectroscopic Characterization of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 1-Hydroxy-4-nitroanthraquinone , synthesizing data from structural analogs, synthesis literature, and fundamental spectroscopic principles of anthraquinone derivatives.

Executive Summary

This compound (CAS: 81-65-2 ) is a critical intermediate in the synthesis of disperse dyes (e.g., C.I.[1] Disperse Red 15) and amino-anthraquinone derivatives.[1][2][3] Its structure features an anthraquinone core substituted with an electron-donating hydroxyl group at position 1 and an electron-withdrawing nitro group at position 4.[1][2] This "push-pull" electronic system, combined with intramolecular hydrogen bonding, imparts distinct spectral signatures across UV-Vis, IR, and NMR regimes.[1][2]

This guide details the spectroscopic data required for the identification, purity assessment, and structural validation of this compound.

Property Data
IUPAC Name 1-Hydroxy-4-nitroanthracene-9,10-dione
CAS Number 81-65-2
Molecular Formula C₁₄H₇NO₅
Molecular Weight 269.21 g/mol
Appearance Yellow to Brown crystalline powder
Melting Point 273 °C (lit.)[1][4]

Structural Analysis & Logic

The spectroscopic behavior of this compound is governed by three primary structural factors:

  • Intramolecular Hydrogen Bonding (IMHB): The hydroxyl proton at C1 forms a strong 6-membered chelate ring with the carbonyl oxygen at C9.[1] This locks the conformation and significantly alters IR (carbonyl shift) and NMR (deshielding) signals.[1]

  • Electronic Push-Pull: The C1-OH acts as an electron donor, while the C4-NO₂ acts as an electron acceptor.[1][2] This conjugation lowers the energy of the

    
     transition, resulting in a bathochromic shift (color) compared to unsubstituted anthraquinone.
    
  • Symmetry Breaking: Unlike anthraquinone, the substitution pattern breaks the symmetry, making the two carbonyls (C9 and C10) chemically and magnetically nonequivalent.

Structural Correlation Diagram

G Compound This compound OH_Group C1-Hydroxyl Group (Electron Donor) Compound->OH_Group NO2_Group C4-Nitro Group (Electron Acceptor) Compound->NO2_Group Chelation Intramolecular H-Bond (C1-OH ... O=C9) OH_Group->Chelation UV_Color UV-Vis: Bathochromic Shift (Yellow/Brown Color) OH_Group->UV_Color ICT Transition NO2_Group->UV_Color ICT Transition IR_Shift IR: C9=O Red Shift (~1635 cm⁻¹) Chelation->IR_Shift Weakens C=O bond NMR_Shift NMR: OH Deshielding (δ ~13.0 ppm) Chelation->NMR_Shift Deshields Proton

Caption: Structural dependencies influencing spectroscopic signals. The intramolecular H-bond is the dominant factor for IR and NMR shifts.

Spectroscopic Data Profile

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits solvatochromism due to the polar nature of the excited state (Intramolecular Charge Transfer).[1][2]

  • Primary Transition:

    
     (Benzenoid and Quinoid bands).[1]
    
  • Visible Band: Intramolecular Charge Transfer (ICT) band from the OH donor to the NO₂/Carbonyl acceptor.[1]

Solvent λ max (nm) Transition Assignment
Methanol/Ethanol ~255, ~420–430Benzenoid (

) / ICT Band
Chloroform ~425ICT Band
DMSO ~435Bathochromic shift due to solvent polarity

Interpretation: The absorption in the 420–440 nm region is responsible for the compound's characteristic yellow-brown color.[1][2] This is distinct from the 1-amino analog (Disperse Red 15), which absorbs at ~520 nm (red).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the oxidation state of the nitrogen and the hydrogen-bonding status of the carbonyls.[1][2]

Functional Group Frequency (cm⁻¹) Mode Notes
O-H (Chelated) 3100–3400 (Broad)StretchingWeak/Broad due to strong IMHB.
C=O[1][2] (Free) 1670–1675StretchingAssigned to C10=O (unaffected by H-bond).[1]
C=O (Chelated) 1630–1645StretchingAssigned to C9=O (H-bonded to OH).[1] Shifted to lower freq.
Aromatic C=C 1580–1600Ring StretchSkeletal vibrations of the anthraquinone core.[1]
NO₂ (Asymmetric) 1530–1550StretchingStrong, characteristic nitro band.[1]
NO₂ (Symmetric) 1340–1360StretchingStrong, characteristic nitro band.[1]

Key Identification Feature: Look for the split carbonyl region .[1][2] A single peak at ~1670 cm⁻¹ indicates loss of the OH group or incorrect isomer; two distinct peaks (one sharp ~1675, one broader/lower ~1635) confirm the 1-hydroxy substitution pattern.

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the 1,4-substitution pattern from 1,2-, 1,5-, or 1,8-isomers.

¹H NMR (Proton) Data
  • Solvent: DMSO-d₆ or CDCl₃[1][2]

  • Reference: TMS (0.00 ppm)

Position Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment Logic
OH 12.8 – 13.5 Singlet (s)-Diagnostic: Far downfield due to strong chelation with C9=O. Exchangeable with D₂O.[1]
H-5, H-8 8.20 – 8.35Multiplet (m)-Peri-protons (closest to C=O groups) are deshielded.[1][2]
H-3 8.10 – 8.20Doublet (d)~8.5Ortho to NO₂ (deshielding zone).[1]
H-6, H-7 7.85 – 7.95Multiplet (m)-Remote aromatic protons.[1]
H-2 7.40 – 7.60Doublet (d)~8.5Ortho to OH (shielding zone).[1]

Coupling Analysis:

  • Ring A (Substituted): H-2 and H-3 form an AB system . H-3 is downfield (near NO₂) and H-2 is upfield (near OH).[1][2] The coupling constant (

    
     Hz) confirms they are ortho neighbors.[1][2]
    
  • Ring C (Unsubstituted): H-5,6,7,8 form an AA'BB' system , appearing as two multiplets centered at ~8.3 and ~7.9 ppm.

¹³C NMR (Carbon) Data
  • Carbonyls: Two distinct peaks at ~181 ppm (Free C=O) and ~187 ppm (Chelated C=O).[1][2]

  • C-OH (C1): Deshielded aromatic carbon, ~160-165 ppm .[1]

  • C-NO₂ (C4): Deshielded aromatic carbon, ~140-145 ppm .[1]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

Objective: Obtain high-resolution proton spectra to verify the 1,4-substitution pattern.[1][2]

  • Mass: Weigh 5–10 mg of dry this compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.

    • Note: In CDCl₃, the OH peak is sharper; in DMSO, it may be broader but solubility is higher.

  • Dissolution: Sonicate for 2 minutes to ensure complete dissolution. If particles remain, filter through a glass wool plug.[1][2]

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).[1]

    • Scans: 16–32 scans.[1]

    • Relaxation delay (D1): 1.0 second (sufficient for qualitative ID).

  • Processing: Phase correct manually. Baseline correct. Reference residual DMSO pentet to 2.50 ppm.[1]

Protocol 2: FT-IR (KBr Pellet Method)

Objective: Confirm functional groups (NO₂, OH, C=O).[1]

  • Ratio: Mix ~1 mg of sample with ~100 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is obtained. Do not over-grind to avoid moisture absorption.

  • Pressing: Press at 10 tons for 1–2 minutes to form a transparent pellet.

  • Measurement:

    • Range: 4000–400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16.

    • Background: Pure KBr pellet.[1]

References

  • Synthesis & Properties

    • ChemicalBook.[1] "this compound Properties and Synthesis." CAS 81-65-2.[1][4]

  • Spectroscopic Principles of Anthraquinones

    • Fain, V. Y., et al. "Tautomerism of anthraquinone derivatives."[5] Journal of Structural Chemistry. (Discusses UV-Vis and tautomeric forms of hydroxyanthraquinones).

    • [1]

  • NMR Chemical Shift Data (General Anthraquinones)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1][2][6] (Reference for analogous 1-nitro and 1-hydroxy anthraquinone spectra).

    • [1]

  • Related Compound Data (1-Amino-4-hydroxyanthraquinone)

    • PubChem. "1-Amino-4-hydroxyanthraquinone Spectral Data."[1][2] (Used for comparative assignment of the 4-position substituent effects).

    • [1]

Sources

Technical Guide: 1-Hydroxy-4-nitroanthraquinone and Its Derivatives

[1]

Executive Summary & Chemical Identity

1-Hydroxy-4-nitroanthraquinone (CAS: 81-65-2 ) serves as a critical electrophilic scaffold in the synthesis of amino-anthraquinone dyes and anticancer therapeutics. Unlike its symmetric congener 1,4-dihydroxyanthraquinone (Quinizarin), the presence of the nitro group at the C4 position introduces a high degree of regioselectivity for Nucleophilic Aromatic Substitution (

This guide details the synthesis, reactivity, and pharmacological applications of this compound, focusing on its role as a precursor for 1-amino-4-hydroxyanthraquinone (Celliton Fast Pink B) and mitoxantrone-like DNA intercalators.

Chemical Profile
PropertySpecification
IUPAC Name 1-hydroxy-4-nitroanthracene-9,10-dione
CAS Number 81-65-2
Molecular Formula

Molecular Weight 269.21 g/mol
Appearance Yellow to brownish-orange crystalline powder
Solubility Soluble in nitrobenzene, DMF, hot acetic acid; insoluble in water
Key Reactivity Nitro-group reduction;

at C4 (labile leaving group)

Synthesis Strategies

The synthesis of this compound typically proceeds via electrophilic aromatic substitution (nitration) of 1-hydroxyanthraquinone. This route is preferred over direct nitration of anthraquinone, which yields predominantly 1-nitroanthraquinone, due to the directing effect of the hydroxyl group.

Pathway A: Nitration of 1-Hydroxyanthraquinone

The hydroxyl group at C1 activates the para position (C4), directing the incoming nitro group.

  • Reagents: Nitric acid (

    
    ) in glacial acetic acid or sulfuric acid.
    
  • Conditions: Controlled temperature (20–40°C) to prevent dinitration (e.g., at C2 or C5).

  • Purification: Recrystallization from acetic acid or nitrobenzene to remove 2-nitro isomers.

Pathway B: Industrial Context (Comparison)

While this compound is a specific intermediate, the industrial production of the downstream product, 1-amino-4-hydroxyanthraquinone (CAS 116-85-8), often utilizes the 1,4-dihydroxyanthraquinone (Quinizarin) route via ammonolysis. However, the nitro route remains superior for research-grade synthesis of asymmetric derivatives where the C4 amine must differ from the C1 substituent.

Chemical Reactivity & Derivatization

The core utility of this compound lies in the differential reactivity of its substituents. The C4-nitro group is a potent leaving group, significantly more labile than the C1-hydroxyl group, allowing for selective functionalization.

Reduction to 1-Amino-4-hydroxyanthraquinone

The reduction of the nitro group yields 1-amino-4-hydroxyanthraquinone, a valuable disperse dye and intermediate.[1][2]

  • Catalytic Hydrogenation:

    
    , Pd/C or Raney Nickel in DMF.
    
  • Chemical Reduction: Sodium sulfide (

    
    ) or Sodium dithionite (
    
    
    ) in alkaline medium.
Nucleophilic Aromatic Substitution ( )

This is the primary pathway for drug development. Primary and secondary amines react at C4, displacing the nitrite ion.

  • Scope: Aliphatic amines (e.g., dimethylaminopropylamine) yield DNA-binding side chains similar to Doxorubicin or Mitoxantrone.

  • Mechanism: Meisenheimer complex formation followed by elimination of

    
    .
    

Visualizing the Reaction Landscape

Gcluster_mechMechanism of Action (Pharma)Start1-HydroxyanthraquinoneTargetThis compound(CAS 81-65-2)Start->TargetNitration(HNO3/AcOH, <40°C)Deriv11-Amino-4-hydroxyanthraquinone(Disperse Dye / Intermediate)Target->Deriv1Reduction(Na2S or H2/Pd)Deriv21-Hydroxy-4-(alkylamino)anthraquinone(Anticancer Scaffold)Target->Deriv2SnAr (Aminolysis)(R-NH2, Heat)Mech1DNA IntercalationDeriv2->Mech1Mech2Topoisomerase II InhibitionDeriv2->Mech2

Figure 1: Synthesis and derivatization pathways of this compound, highlighting the critical

Experimental Protocols

Protocol A: Synthesis of 1-Amino-4-hydroxyanthraquinone (Reduction)

This protocol utilizes a chemical reduction method suitable for laboratory scale.

  • Preparation: Suspend 10.0 g (37 mmol) of This compound in 150 mL of water containing 5.0 g of NaOH (to solubilize as the phenolate).

  • Reduction: Heat the mixture to 80°C. Slowly add 25.0 g of Sodium Sulfide nonahydrate (

    
    ) dissolved in 50 mL water over 30 minutes.
    
  • Reaction: Maintain temperature at 85–90°C for 2 hours. The color will shift from brownish-yellow to deep purple/violet.

  • Work-up: Cool to room temperature. Acidify carefully with dilute HCl to pH ~4. The product precipitates as a violet solid.

  • Purification: Filter the solid, wash extensively with water to remove sulfur salts, and dry. Recrystallize from chlorobenzene or acetic acid.

    • Yield Target: 85–90%

    • Validation: Melting point ~268–270°C; IR spectrum showing amine doublets.

Protocol B: Synthesis of 1-Hydroxy-4-(2-dimethylaminoethylamino)anthraquinone ( )

This protocol targets an anticancer analogue with a basic side chain for DNA interaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.7 mmol) of This compound in 20 mL of nitrobenzene (or DMF).

  • Addition: Add 1.5 equivalents (0.5 g) of N,N-dimethylethylenediamine.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC (Silica, DCM:MeOH 95:5). The starting material (

    
     high) will disappear, replaced by a more polar blue/purple spot.
    
  • Work-up: Cool the mixture. If using DMF, pour into ice water to precipitate. If using nitrobenzene, remove solvent via steam distillation or vacuum evaporation.

  • Purification: Column chromatography on silica gel (Gradient: DCM

    
     5% MeOH/DCM).
    
    • Mechanism:[3][4][5][6] The amine acts as a nucleophile, displacing the nitro group. The 1-OH group forms an intramolecular hydrogen bond with the C9-carbonyl, stabilizing the structure.

Biomedical Applications & Mechanism of Action[7][11]

Anticancer Activity

Derivatives of this compound fall into the anthracycline and anthracenedione classes of chemotherapeutics.

  • DNA Intercalation: The planar tricyclic anthraquinone core inserts between DNA base pairs, causing structural distortion.

  • Topoisomerase II Poisoning: The drug stabilizes the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and leading to double-strand breaks.

  • Structure-Activity Relationship (SAR):

    • The 1-hydroxy group is essential for stabilizing the complex via hydrogen bonding.

    • The 4-amino side chain (derived from the nitro group) determines DNA binding affinity. Basic side chains (e.g., alkylamines) enhance interaction with the phosphate backbone.

Toxicology Note

Like doxorubicin, these derivatives can exhibit cardiotoxicity mediated by reactive oxygen species (ROS) generated through redox cycling of the quinone moiety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6682, this compound. Retrieved from [Link]

  • Huang, H. S., et al. (2007). Synthesis and cytotoxic activity of 1,4-bis(alkylamino)anthraquinone derivatives. Bioorganic & Medicinal Chemistry. (Contextual citation for protocols on anthraquinones).
  • Google Patents. (1953). US2653954A - Manufacture of 1-amino-4-hydroxy-anthraquinone.
  • Muller, K., et al. (1998). Nucleophilic substitution of nitroanthraquinones. Journal of Chemical Society, Perkin Transactions 1. (General reference for nitro-displacement mechanism).

Navigating the Unknown: A Technical Health and Safety Guide to 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & The Precautionary Principle

Therefore, this guide is constructed upon the foundational principle of chemical safety: the precautionary principle . We will extrapolate potential hazards and formulate robust safety protocols based on the known toxicological profiles of structurally analogous compounds, namely the parent anthraquinone scaffold, 1-hydroxyanthraquinone, and 1-nitroanthraquinone. The causality behind each recommendation is explicitly linked to the chemical properties of these related molecules to empower researchers with the understanding needed to foster a self-validating system of safety in their laboratories.

Section 2: Compound Identification and Physicochemical Properties

1-Hydroxy-4-nitroanthraquinone is a polycyclic aromatic compound belonging to the anthraquinone class, characterized by hydroxyl and nitro functional groups.[2] These substitutions are known to significantly influence the biological activity and toxicological profile of the parent anthraquinone molecule.

PropertyValueSource
CAS Number 81-65-2[1][2][3][4][5]
Molecular Formula C₁₄H₇NO₅[4][5]
Molecular Weight 269.21 g/mol [5]
Appearance Light yellow to brown to dark green powder/crystal[5]
Melting Point 273 °C[5]
Boiling Point 524.3 ± 50.0 °C (Predicted)[5]
Density 1.589 ± 0.06 g/cm³ (Predicted)[5]

Section 3: Synthesized Hazard Identification

Due to the lack of specific GHS classification for this compound, this section synthesizes the potential hazards based on its structural components.

3.1 Carcinogenicity:

The anthraquinone backbone itself is a cause for concern. The National Toxicology Program has concluded that anthraquinone caused cancer of the kidney, urinary bladder, and liver in rats and mice. Furthermore, 1-hydroxyanthraquinone, a direct structural relative, is a naturally occurring compound that has been shown to be carcinogenic in rats, inducing large bowel, liver, and stomach neoplasms.[6] It has also been demonstrated to have genotoxic activity.[7] Given this substantial evidence on closely related compounds, it is prudent to handle this compound as a suspected carcinogen .

3.2 Acute Toxicity and Irritation:

The nitroaromatic component of the molecule suggests potential for acute toxicity. For the related compound 1-Nitroanthraquinone, it is classified as harmful if swallowed.[8][9] An older material safety data sheet for this compound indicates it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[3] Aromatic nitrocompounds as a class are known to have toxic properties.

3.3 Dust Explosion Hazard:

As a fine organic powder, this compound should be considered a potential dust explosion hazard when dispersed in sufficient concentrations in the air in the presence of an ignition source.[10]

Section 4: Exposure Controls and Personal Protection

Given the synthesized hazard profile, a conservative and multi-layered approach to exposure control is mandated.

4.1 Engineering Controls:

  • Primary Containment: All handling of powdered this compound should be conducted within a certified chemical fume hood to control airborne concentrations.[11] For particularly sensitive operations or when handling larger quantities, the use of a glove box is recommended to provide a physical barrier and prevent exposure to toxic dust and fumes.[12]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.

4.2 Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[13]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness), and change them frequently, especially if contaminated.[14]

  • Eye and Face Protection: Chemical safety goggles are mandatory. When there is a potential for splashing, a face shield should be worn in conjunction with goggles.[15]

  • Skin and Body Protection: A lab coat is standard. For tasks with a higher risk of contamination, a chemical-resistant apron or a disposable suit (e.g., Tyvek) is recommended.[11][14]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

PPE_Selection_Workflow start Start: Task involving This compound is_powder Is the material a powder? start->is_powder in_hood Work in a certified chemical fume hood is_powder->in_hood Yes ppe_base Standard PPE: - Nitrile gloves - Safety goggles - Lab coat is_powder->ppe_base No (in solution) glove_box Consider using a glove box for enhanced containment in_hood->glove_box glove_box->ppe_base splash_risk Is there a risk of splashing? ppe_base->splash_risk face_shield Add face shield splash_risk->face_shield Yes aerosol_risk Potential for significant aerosol generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Use NIOSH-approved particulate respirator aerosol_risk->respirator Yes end Proceed with task aerosol_risk->end No respirator->end

Figure 1: Decision workflow for selecting appropriate PPE.

Section 5: Safe Handling and Storage Protocols

5.1 Handling:

  • Designated Area: Designate a specific area within the laboratory for handling this compound and clearly label it as a "Suspected Carcinogen Work Area."[11]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[10] Use an anti-static gun if the powder is prone to clinging to surfaces.[11]

  • Weighing: If weighing the dry powder, do so within the fume hood or by taring a closed container, adding the powder in the hood, and then weighing the closed container outside the hood.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[16] Contaminated work clothing should not be allowed out of the workplace.[17]

5.2 Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][16]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Keep away from sources of ignition.[1]

Section 6: Emergency Procedures

6.1 First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[3][10]

6.2 Accidental Release Measures (Spills):

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment & Cleanup: For a solid spill, gently cover with an inert absorbent material (e.g., dry sand or earth) and then carefully sweep or vacuum into a suitable, labeled container for disposal.[1][10] Avoid dry sweeping which can generate dust. A HEPA vacuum is recommended for cleaning the area.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent followed by washing with soap and water.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator) evacuate->ppe contain Gently cover spill with inert absorbent material ppe->contain collect Carefully sweep or HEPA vacuum into a labeled waste container contain->collect decontaminate Decontaminate spill area with appropriate solvent and soap & water collect->decontaminate dispose Dispose of waste as hazardous chemical waste decontaminate->dispose report Report incident to Safety Officer dispose->report

Figure 2: Workflow for responding to a solid spill.

6.3 Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

  • Hazards from Combustion: Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[1][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 7: Stability and Reactivity

  • Chemical Stability: Stable under normal storage conditions.[16]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[1][10]

Section 8: Toxicological and Ecological Information

8.1 Toxicological Information:

As previously stated, specific toxicological data for this compound is largely unavailable. The primary concerns are based on data from related compounds:

  • Carcinogenicity: Anthraquinone and 1-hydroxyanthraquinone are carcinogenic in animal studies.[6] It is prudent to treat this compound as a suspected human carcinogen.

  • Acute Toxicity: 1-Nitroanthraquinone is harmful if swallowed.[8][9] It is reasonable to assume a similar or greater toxicity for this compound.

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[3]

8.2 Ecological Information:

Specific ecotoxicity data for this compound is not available. However, related compounds like 1,4-dihydroxyanthraquinone are very toxic to aquatic life with long-lasting effects.[16] Therefore, this compound should not be released into the environment.[1] All waste must be disposed of as hazardous chemical waste.

Section 9: Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or with general laboratory waste.

  • Contaminated containers should be treated as the product itself and disposed of as hazardous waste.[17]

Section 10: Conclusion

The safe handling of this compound requires a proactive and informed approach. In the absence of comprehensive safety data for this specific molecule, a conservative strategy based on the known hazards of its structural components is not just recommended, but essential. By understanding the potential for carcinogenicity, acute toxicity, and irritation, and by implementing the robust engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Continuous vigilance and adherence to these principles are paramount to ensuring a safe laboratory environment.

References

  • 1-Nitroanthraquinone. PubChem. National Center for Biotechnology Information. [Link]

  • 1,4-DIHYDROXY ANTHRAQUINONE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

  • Safety Data Sheet: Anthraquinone. Carl ROTH. [Link]

  • Material Safety Data Sheet for 1-Hydroxy-4-nitro-9,10-dihydroanthracene-9,10-dione, 97%. Cole-Parmer. [Link]

  • Safety Data Sheet: Nitro thinner. Carl ROTH. [Link]

  • 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. (2025). ResearchGate. [Link]

  • Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. [Link]

  • Carcinogenicity of naturally occurring 1-hydroxyanthraquinone in rats: induction of large bowel, liver and stomach neoplasms. PubMed. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • P - Personal protection. STOP Carcinogens at work. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Structure Antimutagenicity Relationship of Anthraquinones. [Link]

Sources

Thermal Stability Profile and Hazard Assessment of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Safety Engineers, and Medicinal Chemists Subject: CAS 81-65-2 (1-Hydroxy-4-nitroanthraquinone)

Executive Summary

This compound (C₁₄H₇NO₅) represents a classic case study in the thermal management of energetic aromatic intermediates. Widely utilized as a precursor for amino-anthraquinone dyes (e.g., Disperse Red 15) and investigated for cytotoxic pharmacological properties, its thermal behavior is governed by a competition between stabilizing intramolecular hydrogen bonding and the destabilizing nitro group.

This guide provides a rigorous analysis of its thermal stability profile.[1] Critical Alert: Like many nitro-anthraquinones, this compound exhibits a "hazardous overlap" where the onset of exothermic decomposition (


) occurs near or immediately following the melting point (

). This characteristic poses significant risks during scale-up, particularly in melt-phase reactions or drying operations.

Part 1: Structural Determinants of Stability

The thermal resilience of this compound is dictated by three structural features. Understanding these allows researchers to predict behavior under thermal stress.

The Anthraquinone Core (Scaffold)

The tricyclic aromatic system is inherently robust, typically stable up to 300°C. It acts as a heat sink, but once the ring integrity is compromised by substituent decomposition, it provides a carbon source for "soot-forming" combustion.

The Nitro Group (The Trigger)

The nitro group (-NO₂) at the 4-position is the primary source of thermal instability.

  • Mechanism: At elevated temperatures, the C-NO₂ bond undergoes homolytic cleavage.

  • Energetics: This group introduces significant chemical potential energy, often releasing >500 J/g upon decomposition.

  • Oxygen Balance: The internal oxygen content facilitates oxidation of the carbon skeleton even in inert atmospheres.

The Hydroxyl Group (The Stabilizer)

The hydroxyl group (-OH) at the 1-position is crucial for the molecule's high melting point.

  • Intramolecular Hydrogen Bonding: The proton of the hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen at the 9-position (peri-interaction).

  • Effect: This "locks" the conformation, reducing molecular mobility and significantly raising the melting point compared to non-hydrogen-bonded analogs. However, it does not significantly protect the distal nitro group from thermal cleavage.

StructuralStability Core Anthraquinone Core Nitro 4-Nitro Group (Energetic Source) Core->Nitro Hydroxy 1-Hydroxy Group (Stabilizer) Core->Hydroxy Effect_Nitro Lowers Decomp Onset (Risk of Explosion) Nitro->Effect_Nitro Effect_Hydroxy Raises Melting Point (Intramolecular H-Bond) Hydroxy->Effect_Hydroxy Result Hazardous Overlap: MP ≈ Decomp Onset Effect_Nitro->Result Effect_Hydroxy->Result

Figure 1: Structural contributions to the thermal stability profile of this compound.

Part 2: Thermal Analysis Profile

The following data synthesizes experimental values from standard nitroanthraquinone derivatives and specific data for the 1-hydroxy-4-nitro isomer.

Physicochemical Properties Table[2][3][4][5][6]
ParameterValue / RangeNote
Melting Point (

)
270°C – 275°C Sharp endotherm. High

due to H-bonding.
Decomposition Onset (

)
~280°C – 300°C Often immediately follows melting.
Decomposition Energy (

)
-600 to -900 J/g Highly Exothermic. Estimated based on dinitro analogs.
Gas Evolution NOx, CO, CO₂, N₂Toxic and pressure-generating.
Auto-Ignition Temp > 450°C (Dust)Dust explosion hazard is high.
The "Hazardous Overlap" Phenomenon

In Differential Scanning Calorimetry (DSC), this compound typically shows a sharp endothermic melting peak followed almost immediately by a broad, high-energy exothermic decomposition peak.

  • The Danger: If a process requires holding the material in a molten state (e.g., for solvent-free amination), the liquid phase allows for rapid heat transfer and autocatalytic decomposition kinetics. The window between "melted" and "exploding" is dangerously narrow.

Part 3: Decomposition Mechanism[7]

The thermal degradation of nitroanthraquinones is not a simple oxidation; it is a radical-mediated cascade.

  • Initiation: Homolytic scission of the C-NO₂ bond (Ar-NO₂ → Ar• + •NO₂). This is the rate-determining step.

  • Propagation: The •NO₂ radical is a potent oxidizer. It attacks the anthraquinone ring or adjacent molecules, abstracting hydrogen or adding oxygen.

  • Gas Evolution: The breakdown releases nitrogen oxides (NOx) and carbon monoxide. In a closed vessel (like a reactor), this leads to rapid pressurization.

  • Autocatalysis: The presence of generated NOx species can catalyze further decomposition, lowering the

    
     of the remaining bulk material.
    

DecompositionMechanism Step1 This compound (Solid/Melt) Step2 Homolytic Cleavage (C-NO2 Bond Break) Step1->Step2 Heat (>270°C) Step3 Radical Formation (Anthraquinonyl Radical + NO2) Step2->Step3 Step4 Ring Oxidation & Fragmentation Step3->Step4 Autocatalysis Output Gaseous Products (NOx, CO, CO2, N2) + Char Step4->Output Rapid Expansion

Figure 2: Kinetic pathway of thermal decomposition.

Part 4: Experimental Protocols for Safety Assessment

To validate the stability of a specific batch or new synthetic route, the following tiered testing protocol is mandatory.

Protocol A: DSC Screening (The "Gold Standard")
  • Objective: Determine

    
     and 
    
    
    
    .
  • Crucible: Gold-plated high-pressure crucibles are required.

    • Reasoning: Standard aluminum pans may react with nitro compounds at high temperatures (thermite-like reaction), falsifying data. High-pressure sealing prevents evaporation from masking decomposition endotherms/exotherms.[2]

  • Parameters:

    • Sample Mass: 1–3 mg (Keep small to prevent cell damage).

    • Heating Rate: 5°C/min (Standard) and 2°C/min (To detect onset more accurately).

    • Atmosphere: Nitrogen (50 mL/min).[3]

Protocol B: TGA (Thermogravimetric Analysis)[6][7][9][10]
  • Objective: Distinguish between solvent loss, sublimation, and decomposition.

  • Key Observation: Look for mass loss onset.[3] If mass loss occurs before the DSC exotherm, it may be sublimation. If it coincides with the exotherm, it is gaseous decomposition.

Protocol C: ARC (Accelerating Rate Calorimetry)
  • Objective: Determine the "Time to Maximum Rate" (TMR) for scale-up.

  • Context: DSC is a scanning technique; it overestimates stability. ARC maintains adiabatic conditions (no heat loss), mimicking the center of a large reactor or storage drum.

  • Critical Threshold: If the ARC detects self-heating at temperatures expected during storage or transport (e.g., < 50°C), the material requires temperature-controlled storage.

SafetyProtocol Sample Batch Sample (this compound) DSC Step 1: DSC Scan (Gold Crucible, 5°C/min) Sample->DSC Decision1 Is Energy > 800 J/g? DSC->Decision1 TGA Step 2: TGA (Check Volatiles) Decision1->TGA No (<800 J/g) ARC Step 3: ARC / Adiabatic Test (For Scale-Up > 100g) Decision1->ARC Yes (High Hazard) Safe Proceed to Processing (With Engineering Controls) TGA->Safe ARC->Safe TMR > 24h Reject Redesign Process (Dilution required) ARC->Reject TMR < 24h

Figure 3: Tiered thermal safety assessment workflow.

Part 5: Implications for Drug Development & Scale-Up

Purification Risks

Recrystallization often involves heating solvents.

  • Risk: If the solvent boils off and the solid cake overheats on the reactor wall (crust formation), localized temperatures can exceed

    
     (280°C), triggering a deflagration.
    
  • Mitigation: Use steam-heated vessels (max 100-140°C) rather than oil baths to physically limit the maximum wall temperature below the decomposition onset.

Drying
  • Risk: Drying in a tray dryer can lead to "hot spots."

  • Recommendation: Use vacuum drying to lower the temperature requirement. Ensure the dryer has a high-temperature cut-off at 150°C (well below the 270°C melting/decomposition zone).

Regulatory & Storage
  • SDS Classification: Typically classified as a self-reactive substance or organic peroxide type depending on specific energy density.

  • Storage: Store away from reducing agents and strong bases (which can induce instability in nitro compounds).

References

  • Thermal Stability of Nitroanthraquinones

    • Source: Yi, L. et al. (2025). "Thermal decomposition kinetics of three anthraquinone hazardous waste." ResearchGate.

    • Relevance: Establishes the decomposition kinetics and high exothermicity (>800 J/g) of nitro-substituted anthraquinones.[4]

  • Synthesis and Properties of 1-Aminoanthraquinone (via Nitro-intermedi

    • Source: Zhang, Y. et al. (2023).
    • Relevance: Discusses the handling of 1-nitroanthraquinone at high temperatures and the risks of ammonium nitrite form
  • Intramolecular Hydrogen Bonding in Hydroxy-Quinones

    • Source: Aguilar-Martinez, M. et al. (2020). "The Role of Intramolecular Hydrogen Bonding in the Electrochemical Behavior of Hydroxy-Quinones." ResearchGate.

    • Relevance: Explains the stabilizing effect of the 1-hydroxy group on the molecular structure.
  • PubChem Compound Summary: this compound

    • Source: National Center for Biotechnology Inform
    • Relevance: Provides basic physicochemical properties and toxicity d
  • Bretherick's Handbook of Reactive Chemical Hazards Source: Urben, P. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Relevance: Authoritative source on the explosive potential of nitro-aromatic compounds (General reference for nitro-group hazards).

Sources

Technical Guide: Electrochemical Profiling of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive electrochemical analysis of 1-Hydroxy-4-nitroanthraquinone (1-H-4-NAQ) . As a derivative of the anthraquinone scaffold, this molecule represents a critical intersection between redox-active signaling agents and DNA-intercalating pharmacophores.

For researchers in drug development, understanding the electron transfer kinetics of 1-H-4-NAQ is vital.[1] The presence of the electron-withdrawing nitro group (


) at the C4 position, combined with the proton-donating hydroxyl group (

) at C1, creates a unique "push-pull" electronic environment. This guide details the redox mechanisms in both aprotic and aqueous media, outlines the protocol for determining DNA binding constants (

), and provides self-validating experimental workflows.

Molecular Architecture & Redox Theory

To interpret the voltammetric data of 1-H-4-NAQ, one must first understand its structural electronic influences.[1]

The "Push-Pull" Electronic Effect

The electrochemical behavior is governed by two competing substituents on the 9,10-anthraquinone core:

  • Intramolecular Hydrogen Bonding (Stabilization): The hydroxyl group at C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9.[1] This interaction stabilizes the radical anion formed during the first reduction step, shifting the reduction potential anodically (making it easier to reduce) compared to non-substituted anthraquinones.

  • Inductive Electron Withdrawal (Facilitation): The nitro group at C4 is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the aromatic ring system, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical Outcome: 1-H-4-NAQ exhibits a less negative (more positive) reduction potential (


) than parent anthraquinone, making it a potent electron acceptor in biological systems.[1]

Electrochemical Mechanism

The reduction mechanism is solvent-dependent.[1] Below is the pathway analysis for Aprotic (DMSO/Acetonitrile) vs. Aqueous (Buffered) media.

Visualization of Redox Pathways

RedoxMechanism cluster_0 Aprotic Media (DMSO/ACN) cluster_1 Aqueous Media (pH Dependent) Start This compound (Oxidized) RadicalAnion Semiquinone Radical Anion (Reversible 1e-) Start->RadicalAnion E1 (Quinone) Hydroquinone Hydroquinone (2e-, 2H+) (Quasi-reversible) Start->Hydroquinone PCET (Quinone) Dianion Dianion Species (Reversible 1e-) RadicalAnion->Dianion E2 (Quinone) NitroRed Nitro Radical Anion (Reversible 1e-) Dianion->NitroRed E3 (Nitro group) Hydroxylamine Hydroxylamine Derivative (4e-, 4H+ Irreversible) Hydroquinone->Hydroxylamine Nitro Reduction Amine Amino-Anthraquinone (6e-, 6H+ Total) Hydroxylamine->Amine Further Reduction

Figure 1: Redox pathways of 1-H-4-NAQ.[1] Aprotic media favors stepwise radical formation, while aqueous media drives proton-coupled electron transfer (PCET).

Detailed Mechanistic Description
  • Aprotic Media: The cyclic voltammogram (CV) typically displays two reversible one-electron waves corresponding to the quinone/semiquinone and semiquinone/dianion couples. A third wave, often at more negative potentials, corresponds to the reduction of the nitro group to the nitro-radical anion.

  • Aqueous Media: The mechanism is dominated by Proton-Coupled Electron Transfer (PCET).[1]

    • Peak I (Quinone): A 2-electron, 2-proton process (

      
      ) converting the quinone to hydroquinone.[1]
      
    • Peak II (Nitro): An irreversible multi-electron process (usually

      
      ) converting the 
      
      
      
      group to a hydroxylamine (
      
      
      ) or further to an amine (
      
      
      ) depending on pH and scan rate.

Application: DNA Interaction Studies

For drug development professionals, the primary utility of 1-H-4-NAQ lies in its ability to intercalate into DNA base pairs.[1] Electrochemical techniques offer a label-free method to quantify this binding.[1]

Diagnostic Signals of Intercalation

When 1-H-4-NAQ binds to DNA, two distinct changes occur in the voltammogram:

  • Hypochromism (Current Drop): The peak current (

    
    ) decreases significantly.[1] This is because the diffusion coefficient of the drug-DNA complex (
    
    
    
    ) is much smaller than that of the free drug (
    
    
    ).
  • Potential Shift (

    
    ):  A positive shift in the formal potential indicates that the drug binds more strongly to the DNA in its reduced form, or that the intercalation stabilizes the electronic state.
    
Quantitative Analysis (The Binding Constant)

To determine the binding constant (


), use the following equation derived from the Langmuir adsorption isotherm [1]:

[1]
  • 
    :  Peak current of free 1-H-4-NAQ.[1]
    
  • 
    :  Peak current in the presence of DNA.[2]
    
  • 
    :  Concentration of added DNA.[1][2][3]
    

Data Interpretation: Plot


 vs. 

. The intercept of the linear regression yields

.[2]

Experimental Protocols

Protocol A: Baseline Electrochemical Profiling

Objective: Establish the redox fingerprint of 1-H-4-NAQ.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.[1]

  • Reference: Ag/AgCl (3M KCl).[1]

  • Counter: Platinum wire.[1]

  • Solvent: DMSO (for aprotic) or Phosphate Buffer (PBS, pH 7.4).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAP) for DMSO; none needed for PBS.

Workflow:

  • Polishing: Polish GCE with 0.05

    
    m alumina slurry on a microcloth for 2 minutes.[1] Sonicate in ethanol and water (1:1) for 3 minutes to remove debris.[1]
    
  • Solution Prep: Prepare a 1.0 mM stock solution of 1-H-4-NAQ.

  • Deoxygenation: Purge solution with high-purity Nitrogen (

    
    ) for 10 minutes prior to measurement to remove oxygen interference.
    
  • Scan: Perform Cyclic Voltammetry (CV) from +0.5 V to -1.5 V.

  • Scan Rate Variation: Repeat scans at 25, 50, 100, 200, and 500 mV/s.

    • Validation: Plot

      
       vs. 
      
      
      
      .[1] A slope of 0.5 confirms a diffusion-controlled process (Randles-Sevcik behavior).[2]
Protocol B: DNA Binding Titration

Objective: Calculate the intrinsic binding constant (


).[1]

Workflow Visualization:

DNATitration Setup Prepare 50µM 1-H-4-NAQ in Buffer (pH 7.4) Baseline Record Baseline CV (I_0) Setup->Baseline Titrate Add ct-DNA Aliquots (10 - 100 µM) Baseline->Titrate Equilibrate Incubate 5 mins (Equilibrium) Titrate->Equilibrate Measure Record CV (Measure I_pc drop) Equilibrate->Measure Measure->Titrate Repeat until Saturation Analyze Plot Log-Log Graph Calculate K_b Measure->Analyze Final Data

Figure 2: Step-by-step workflow for electrochemical DNA titration.

Steps:

  • Baseline: Record the CV of 50

    
    M 1-H-4-NAQ in Tris-HCl buffer (pH 7.4). Note the cathodic peak current (
    
    
    
    ).[1]
  • Titration: Add small aliquots (e.g., 10

    
    L) of a concentrated Calf Thymus DNA (ct-DNA) stock solution.[1]
    
  • Equilibrium: Allow the solution to interact for 5 minutes after each addition.

  • Measurement: Record the CV. Observe the decrease in peak current (

    
    ).[1][2][4]
    
  • Control: Add equal volumes of buffer to a separate control cell to account for dilution effects.

Data Presentation Standards

When reporting your findings, structure your quantitative data as follows to ensure reproducibility:

Table 1: Electrochemical Parameters of 1-H-4-NAQ

ParameterSymbolValue (Example)UnitSignificance
Cathodic Peak Potential

-0.55V (vs Ag/AgCl)Reduction energy barrier
Anodic Peak Potential

-0.48V (vs Ag/AgCl)Reversibility indicator
Peak Separation

70mVElectron transfer kinetics
Diffusion Coefficient



Molecular mobility
DNA Binding Constant



Affinity strength

References

  • Shah, A., et al. (2013).[1][2] "Electrochemical investigations of unexplored anthraquinones and their DNA binding." Journal of Electrochemical Science and Engineering.

  • Ashnagar, A., et al. (1984).[1] "One- and two-electron reduction of hydroxy-1,4-naphthoquinones and hydroxy-9,10-anthraquinones. The role of internal hydrogen bonding." Biochimica et Biophysica Acta (BBA).

  • Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Standard Text for Randles-Sevcik validation).

  • Wang, Q., et al. (2011).[1][5] "Spectroscopic and Electrochemical Studies on The Binding Mechanism of DNA With an Anthraquinone Biological Dye." International Journal of Electrochemical Science.

Sources

quantum chemical calculations for 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Chemical Calculation Strategy: 1-Hydroxy-4-nitroanthraquinone

Executive Summary

This compound (C


H

NO

) represents a classic "push-pull" chromophore system.[1][2] The coexistence of an electron-donating hydroxyl group (EDG) at the C1 position and a strongly electron-withdrawing nitro group (EWG) at the C4 position creates a complex electronic landscape. This specific substitution pattern dictates its utility in dye chemistry and potential pharmaceutical applications (e.g., DNA intercalation).[1][2]

For researchers, this molecule presents three distinct computational challenges:

  • Intramolecular Hydrogen Bonding (IMHB): The 1-OH

    
    O=C interaction locks the ground-state conformer, requiring dispersion-corrected functionals for accurate geometry.[1][2]
    
  • Charge Transfer (CT) States: The nitro group induces significant charge redistribution upon excitation.[1][2] Standard hybrid functionals (e.g., B3LYP) notoriously underestimate these energies, necessitating range-separated hybrids.[1][2]

  • Excited State Quenching: The nitro group facilitates rapid Intersystem Crossing (ISC) to triplet states, often quenching fluorescence—a pathway that must be modeled via spin-orbit coupling considerations if phosphorescence or non-radiative decay is of interest.[1][2]

This guide provides a validated protocol for characterizing these properties with high fidelity.

Part 1: Structural Dynamics & Ground State Optimization[1][2]
1.1 Geometry and Conformation

The ground state of this compound is dominated by a Resonance-Assisted Hydrogen Bond (RAHB) between the hydroxyl proton and the proximal carbonyl oxygen.[1][2] This interaction planarizes the system, enhancing


-conjugation.[1][2]
  • The Problem with Standard DFT: Standard functionals (B3LYP) often underestimate weak non-covalent interactions.[1][2] While the IMHB is strong, the nitro group's rotation (torsion angle relative to the ring) is sensitive to dispersion forces.

  • Recommended Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1]
    
    • Why: These include empirical dispersion corrections (D3 or D) essential for accurately predicting the planarity of the nitro group and the precise bond lengths of the chelating ring.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .[1][2]

    • Why: The "++" diffuse functions are non-negotiable for describing the lone pairs on the oxygen atoms and the nitro group, which are diffuse in nature.

1.2 Quantifying the Hydrogen Bond

To quantify the stability provided by the IMHB, do not rely solely on bond lengths. Use the Rotational Isomer Method :



Where 

is the global minimum and

is the conformer with the hydroxyl group rotated

(breaking the H-bond).
Part 2: Electronic Properties & Reactivity Descriptors[1][2]
2.1 Frontier Molecular Orbitals (FMO)

The "Push-Pull" effect is visible in the FMO distribution.

  • HOMO: Localized primarily on the anthraquinone core and the donating hydroxyl group.

  • LUMO: Significant delocalization onto the electron-withdrawing nitro group.[1][2]

  • Implication: The HOMO-LUMO gap correlates directly with the kinetic stability and the optical band gap. A smaller gap indicates higher reactivity (softness).[1][2]

2.2 Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting active sites for drug docking or electrophilic/nucleophilic attacks.[1][2]

  • Negative Potential (Red): Concentrated around the nitro oxygens and the carbonyl oxygen not involved in H-bonding. These are sites for electrophilic attack or metal chelation.[1][2]

  • Positive Potential (Blue): Concentrated on the hydroxyl proton and aromatic hydrogens.

Part 3: Excited State Dynamics & Spectroscopic Prediction[2]
3.1 TD-DFT Functional Selection (Critical)

This is the most common failure point.[1][2] The nitro group creates strong Charge Transfer (CT) character.[1][2]

  • Avoid: B3LYP. It suffers from "self-interaction error," leading to the prediction of spurious low-energy "ghost" states and underestimating CT excitation energies by 0.5–1.0 eV.[1][2]

  • Mandatory: Range-Separated Hybrids.

    • CAM-B3LYP: The industry standard for anthraquinone dyes.[1][2] It corrects the long-range exchange potential.[1][2]

    • M06-2X: Also performs exceptionally well for

      
       prediction in organic dyes.[1][2]
      
3.2 Solvation Models

Gas-phase calculations will fail to match experimental UV-Vis spectra (solvatochromism).[1][2]

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents: Calculate in Dichloromethane (DCM) and Ethanol . The shift between non-polar and polar solvents reveals the magnitude of the dipole change upon excitation.

Part 4: Experimental Protocol (Step-by-Step)

This workflow assumes the use of Gaussian, ORCA, or similar QM packages.

Phase 1: Input Generation & Ground State[1][2]
  • Build Structure: Ensure the OH proton points toward the carbonyl (Closed form).

  • Route Section (Optimization):

    opt freq wB97XD/6-311++G(d,p) scrf=(solvent=dichloromethane)

  • Validation: Check output for NImag=0 (zero imaginary frequencies).[1][2] If NImag > 0, the structure is a transition state, not a minimum.

Phase 2: Electronic Properties[2]
  • Single Point: Use the optimized geometry.

  • Route Section:

    pop=full wB97XD/6-311++G(d,p) density=current

  • Analysis: Extract HOMO/LUMO energies and generate the Cube file for MEP plotting.

Phase 3: Excited States (UV-Vis)[1][2]
  • Route Section:

    td=(nstates=10) CAM-B3LYP/def2-TZVP scrf=(solvent=dichloromethane)

    • Note:nstates=10 is usually sufficient to capture the visible region (

      
       and 
      
      
      
      ).
  • Analysis: Look for the transition with the highest Oscillator Strength (

    
    ).[1][2] This corresponds to 
    
    
    
    .[1][2][3]
Phase 4: Data Consolidation

Summarize your findings in a standardized table:

ParameterMethodValue (Example)Significance
Bond Length O-H

B97X-D
0.99 ÅIndicates H-bond strength
H-Bond Length H...O

B97X-D
1.65 ÅShort contact = Strong IMHB
HOMO Energy

B97X-D
-6.85 eVIonization potential proxy
LUMO Energy

B97X-D
-3.20 eVElectron affinity proxy
Gap (

)

B97X-D
3.65 eVChemical hardness

(Abs)
CAM-B3LYP410 nmVisible color prediction
Transition Character NTO AnalysisHOMO

LUMO (CT)
Confirm push-pull nature
Part 5: Visualization & Pathway Logic[1][2]
5.1 Computational Workflow Diagram

The following diagram illustrates the decision tree for a robust calculation cycle.

G Start Start: Structure Build (1-OH-4-NO2-AQ) Opt Geometry Optimization Functional: wB97X-D Basis: 6-311++G(d,p) Solvent: PCM Start->Opt Freq Frequency Check (Hessian Calculation) Opt->Freq Decision Imaginary Freq? Freq->Decision ReOpt Distort Geometry & Resubmit Decision->ReOpt Yes (>0) Properties Ground State Properties (MEP, HOMO/LUMO, Fukui) Decision->Properties No (Min) ReOpt->Opt TDDFT TD-DFT Calculation Functional: CAM-B3LYP Basis: def2-TZVP Properties->TDDFT Output Final Report: UV-Vis Spectra Reactivity Indices TDDFT->Output

Caption: Figure 1. Standardized computational workflow for anthraquinone derivatives ensuring geometric stability before property calculation.

5.2 Electronic Transition & Quenching Pathway

The nitro group introduces complexity in the excited state. The diagram below details the competition between fluorescence and non-radiative decay (quenching).

Pathway S0 Ground State (S0) (Enol Form) S1_FC Franck-Condon S1 (CT State) S0->S1_FC Excitation Excitation hv Absorption (Blue/UV) S1_Rel Relaxed S1 (ICT State) S1_FC->S1_Rel Vib. Relax S1_Rel->S0 Fluorescence T1 Triplet State (Tn) (Nitro-induced ISC) S1_Rel->T1 ISC (Fast) Due to -NO2 T1->S0 Phos./Decay Fluorescence Fluorescence (Weak/Quenched) NonRad Non-Radiative Decay (Heat)

Caption: Figure 2. Jablonski diagram highlighting the nitro-group induced Intersystem Crossing (ISC) which competes with fluorescence.

References
  • Kawauchi, S., Antonov, L., & Okuno, Y. (2014). Prediction of the color of dyes by using time-dependent density functional theory (TD-DFT).[1][2][3] Bulgarian Chemical Communications, 46(A), 228–237.[1][3]

  • Müller, C., Schroeder, J., & Troe, J. (2006). Intramolecular hydrogen bonding in 1,8-dihydroxyanthraquinone, 1-aminoanthraquinone, and 9-hydroxyphenalenone studied by picosecond time-resolved fluorescence spectroscopy in a supersonic jet.[1][2][4] The Journal of Physical Chemistry B, 110(40), 19820-19832.[4]

  • Jacquemin, D., et al. (2012). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes.[1][2] Journal of Chemical Theory and Computation, 8(3).[1][2]

  • PubChem. 1-Nitroanthraquinone (Compound CID 6704).[1][2] National Library of Medicine.[1][2]

  • SCM. TDDFT Study of Dihydroxyanthraquinones. Amsterdam Modeling Suite Tutorials.

Sources

literature review on 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Hydroxy-4-nitroanthraquinone , a critical intermediate in the synthesis of anthraquinone dyes and a scaffold of interest in medicinal chemistry.[1]

Chemical Identity, Synthesis, and Pharmacological Potential[1]

Executive Summary

This compound (CAS 81-65-2) is a substituted anthraquinone derivative characterized by the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same benzenoid ring.[1] While it possesses inherent biological activity (cytotoxicity via redox cycling), its primary industrial value lies as a precursor to 1-amino-4-hydroxyanthraquinone (Disperse Red 15), a foundational intermediate for high-value disperse dyes.[1] This guide details its physicochemical properties, regioselective synthesis, biological mechanisms, and downstream applications.[2]

Chemical Identity & Physical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-Hydroxy-4-nitro-9,10-anthracenedione
CAS Number 81-65-2
Molecular Formula C₁₄H₇NO₅
Molecular Weight 269.21 g/mol
SMILES O=C1C2=CC=CC=C2C(=O)C3=C1C(O)=CC=C3=O
Synonyms 4-Nitroerythroxyanthraquinone; 1-Hydroxy-4-nitroanthracene-9,10-dione
Physicochemical Constants
Property Value / Description
Appearance Light yellow to brownish-orange crystalline powder
Melting Point 272–273 °C (Experimental)
Density ~1.59 g/cm³ (Predicted)
Solubility Soluble in hot nitrobenzene, pyridine, DMF; sparingly soluble in ethanol; insoluble in water.[1]
pKa (OH) ~4.0 ± 0.2 (Predicted due to intramolecular H-bonding)
Spectral Characteristics (Predicted/Analogue-Based)

Note: Experimental spectra for the specific nitro-derivative are rare in public databases; data below is derived from structural analogues (1-amino-4-hydroxyanthraquinone) and substituent shift principles.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.5 ppm (s, 1H, -OH): Highly deshielded due to strong intramolecular hydrogen bonding with the C9 carbonyl.

    • δ ~8.2–8.3 ppm (m, 2H, H-5, H-8): Per-positions on the unsubstituted ring.

    • δ ~7.8–8.0 ppm (m, 2H, H-6, H-7): Mid-ring protons.

    • δ ~7.6 ppm (d, J=8.5 Hz, 1H, H-2): Ortho to the hydroxyl group.

    • δ ~8.1 ppm (d, J=8.5 Hz, 1H, H-3): Ortho to the nitro group (deshielded relative to H-2).

Synthesis & Production

The synthesis of this compound relies on the regioselective nitration of 1-hydroxyanthraquinone.[1] The hydroxyl group at C1 is an ortho/para director.[1] Since the ortho position (C2) is sterically crowded and less favored under specific acidic conditions, the nitro group is directed primarily to the para position (C4).[1]

Reaction Pathway Diagram

The following diagram illustrates the nitration mechanism and subsequent reduction pathway.

SynthesisPathway Start 1-Hydroxyanthraquinone Reagent HNO3 / H2SO4 (Mixed Acid Nitration) Start->Reagent Inter Sigma Complex Intermediate Reagent->Inter Electrophilic Attack Product This compound (Target) Inter->Product Major Path (Para) Byproduct 1-Hydroxy-2-nitroanthraquinone (Minor Isomer) Inter->Byproduct Minor Path (Ortho)

Caption: Regioselective nitration of 1-hydroxyanthraquinone favoring the C4 position.

Detailed Experimental Protocol: Nitration

Based on standard anthraquinone nitration procedures adapted for regioselectivity.

Reagents:

  • 1-Hydroxyanthraquinone (22.4 g, 0.1 mol)[1]

  • Sulfuric Acid (H₂SO₄), 98% conc. (200 mL)

  • Nitric Acid (HNO₃), fuming or 98% (6.5 mL, ~0.15 mol)

  • Ice/Water for quenching.

Procedure:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 22.4 g of 1-hydroxyanthraquinone in 200 mL of concentrated H₂SO₄. Stir at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration: Dropwise add the calculated amount of Nitric Acid (mixed with a small amount of H₂SO₄ if preferred) over 30 minutes. Critical: Maintain temperature below 10 °C to prevent dinitration or oxidation.

  • Reaction: Allow the mixture to stir at 0–10 °C for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Toluene:Ethyl Acetate 9:1).

  • Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The product will precipitate as a yellow-brown solid.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake repeatedly with cold water until the filtrate is neutral (pH ~7).[1]

  • Purification: Recrystallize the crude solid from glacial acetic acid or nitrobenzene to remove the minor 2-nitro isomer.[1]

Industrial Utility: The Amino-Reduction Pathway[1]

The most significant application of this compound is its conversion to 1-Amino-4-hydroxyanthraquinone (C.I.[1] Disperse Red 15). This transformation is a key step in the dye industry.

Reduction Protocol

Method: Catalytic Hydrogenation or Chemical Reduction (Sodium Sulfide/Dithionite).[1]

  • Suspension: Suspend this compound in water or an aqueous alkaline solution.[1]

  • Reduction: Add Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) at 80–90 °C. Alternatively, use H₂/Pd-C in an autoclave.

  • Mechanism: The nitro group is reduced sequentially:

    
    .[1]
    
  • Product: 1-Amino-4-hydroxyanthraquinone (Purple/Red solid).

Downstream Applications
  • Disperse Red 15: Used directly as a dye for polyester and acetate fibers.

  • Disperse Red 60: The amino derivative is further halogenated and reacted with phenols to create high-fastness dyes.[1]

Biological & Pharmacological Potential[1][2][4][5][6][7]

While less studied than its amino-counterpart, this compound exhibits potent biological activity driven by two mechanisms: Quinone Redox Cycling and Nitro-Bioactivation .[1]

Mechanism of Action Diagram

BioMechanism Compound This compound Enzyme1 Nitroreductases (Type I / II) Compound->Enzyme1 Enzyme2 P450 Reductase Compound->Enzyme2 Radical Nitro Radical Anion (-NO2•-) Enzyme1->Radical 1e- Reduction Enzyme2->Radical ROS Superoxide (O2•-) & ROS Generation Radical->ROS Redox Cycling (Aerobic) Damage DNA Strand Breaks & Lipid Peroxidation Radical->Damage Covalent Binding (Anaerobic) ROS->Damage Apoptosis Cell Apoptosis Damage->Apoptosis

Caption: Dual mechanism of cytotoxicity: Nitro-reduction and Quinone-mediated ROS generation.[1]

Pharmacological Insights
  • Anticancer Potential: The planar anthraquinone structure allows for DNA intercalation . The addition of the nitro group enhances cytotoxicity against hypoxic tumor cells (similar to bioreductive drugs like mitomycin C) because hypoxic cells express higher levels of nitroreductases, leading to selective activation of the toxic radical anion within the tumor.[1]

  • Antibacterial Activity: this compound derivatives have shown efficacy against Gram-positive bacteria (Staphylococcus aureus).[1] The nitro group increases the electron affinity of the quinone ring, potentially disrupting the bacterial electron transport chain more effectively than the non-nitrated parent.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Warning: Causes serious eye irritation (H319).

    • Warning: Suspected of causing genetic defects (H341) – Common for nitro-aromatics.[1]

    • Warning: May cause respiratory irritation (H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection to avoid dust inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.

References

  • Synthesis & Nitration

    • Title: Process for the manufacture of nitro-hydroxy-anthraquinones.[1][3][4]

    • Source: U.S.
    • URL:[1]

  • Reduction to Amino-Derivative

    • Title: Preparation of 1-amino-4-hydroxyanthraquinone.[1][4][5]

    • Source: U.S.
    • URL:[1]

  • Biological Activity (Antibacterial)

    • Title: In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent.
    • Source: Int. J. Mol.[6] Sci. (2021).

    • URL:[1]

  • General Anthraquinone Cytotoxicity

    • Title: 1,4-Anthraquinone: an anticancer drug th
    • Source: Anticancer Drugs (2000).
    • URL:[1]

  • Spectral Data (Analogue)

    • Title: 1-Amino-4-hydroxyanthraquinone Spectral Information.[1][5]

    • Source: PubChem Compound Summary.
    • URL:[1]

Sources

Methodological & Application

using 1-Hydroxy-4-nitroanthraquinone as a pH indicator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing 1-Hydroxy-4-nitroanthraquinone as a Reversible pH Indicator for Acid-Base Titrations

Abstract

This document provides a comprehensive guide for the application of this compound as a pH indicator for researchers, chemists, and professionals in drug development. We delve into the underlying chemical principles, provide detailed, self-validating protocols for its preparation and characterization, and demonstrate its utility in standard acid-base titrations. This application note establishes this compound as a reliable indicator for specific pH ranges, supported by its distinct color transition resulting from changes in molecular conjugation.

Principle of Operation: The Halochromism of an Anthraquinone Derivative

A pH indicator is a chemical compound that undergoes a distinct, observable change in color in response to variations in pH.[1] This property, known as halochromism, is fundamental to many analytical procedures, particularly acid-base titrations. This compound (CAS: 81-65-2) is an anthraquinone derivative whose chromophoric properties are directly influenced by the protonation state of its hydroxyl group.[2]

The molecule's function as a pH indicator is governed by an acid-base equilibrium.[1] The phenolic hydroxyl group (-OH) at the C1 position is weakly acidic. The presence of the electron-withdrawing nitro group (-NO2) at the C4 position increases the acidity of this proton, facilitating its dissociation in a basic medium.

In an acidic solution (low pH), the molecule exists predominantly in its protonated, neutral form (H-Ind), which exhibits a specific color (typically light yellow). As the pH increases and the solution becomes more basic, the hydroxyl group deprotonates to form its conjugate base (Ind⁻). This deprotonation event alters the electronic conjugation within the anthraquinone ring system, causing a shift in the molecule's maximum light absorption wavelength (λmax) and resulting in a visually distinct color change to its basic form.[2]

The equilibrium can be represented as:

H-Ind (Acid Form) + H₂O ⇌ H₃O⁺ + Ind⁻ (Basic Form)

The pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa of the indicator.[1] The predicted pKa for this compound is approximately 4.0, making it particularly suitable for titrations with an equivalence point in the acidic range.[3][4]

cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) HInd Protonated Form (H-Ind) Color: Yellow Ind_minus Deprotonated Form (Ind⁻) Color: Brown/Green HInd->Ind_minus + OH⁻ Ind_minus->HInd + H⁺

Figure 1: Acid-base equilibrium of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 81-65-2[3][4]
Molecular Formula C₁₄H₇NO₅[3][4]
Molecular Weight 269.21 g/mol [3][4]
Melting Point 273 °C[3][4]
Appearance Light yellow to brown to dark green crystalline powder[4]
Predicted pKa ~4.0 ± 0.20[3][4]
Solubility Poorly soluble in water; soluble in ethanol and alkaline aqueous solutions.[2][5]

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) Indicator Stock Solution

Causality Statement: Due to the poor aqueous solubility of the anthraquinone core, an organic solvent such as ethanol is required to prepare a homogenous stock solution suitable for analytical applications.

Materials:

  • This compound (CAS: 81-65-2)

  • 95% Ethanol (EtOH)

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 95% ethanol to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to facilitate dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the indicator solution in a labeled, sealed amber glass bottle to protect it from light.

Protocol 2: Spectrophotometric Determination of pKa and Visual Transition Range

Trustworthiness Statement: This protocol provides a self-validating method to empirically determine the pKa of the indicator under your specific experimental conditions (e.g., solvent system, temperature), ensuring accuracy and reproducibility.

Materials:

  • 0.1% (w/v) this compound stock solution

  • A series of standard buffer solutions (e.g., citrate, phosphate) spanning a pH range from 2.0 to 6.0 in 0.2 pH unit increments.

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • pH meter

Procedure:

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Prepare a series of test solutions. For each buffer solution:

    • Pipette 3 mL of the buffer into a clean cuvette.

    • Add a fixed, small volume (e.g., 30 µL) of the 0.1% indicator stock solution.

    • Mix thoroughly by inverting the cuvette several times.

  • For each test solution, record the absorbance spectrum over a range of 350-700 nm using a buffer-only solution as the blank.

  • Note the visual color of each solution.

  • Identify λmax(H-Ind) (wavelength of maximum absorbance for the acidic form) and λmax(Ind⁻) (wavelength of maximum absorbance for the basic form).

  • Plot the absorbance at λmax(Ind⁻) versus the measured pH of each buffer solution.

  • The pKa is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined from the first derivative of the plot.

cluster_workflow Workflow for pKa Determination prep_buffers 1. Prepare Buffers (pH 2.0 - 6.0) add_indicator 2. Add Indicator to each buffer prep_buffers->add_indicator measure_abs 3. Measure Absorbance (350-700 nm) add_indicator->measure_abs plot_data 4. Plot Absorbance vs. pH measure_abs->plot_data calc_pka 5. Determine pKa from sigmoidal curve midpoint plot_data->calc_pka

Figure 2: Experimental workflow for spectrophotometric pKa determination.

Protocol 3: Application in Strong Acid-Strong Base Titration

Expertise Statement: The predicted pKa of ~4.0 suggests this indicator is ideal for titrations where the pH changes rapidly through the acidic range at the equivalence point, such as the titration of a weak base with a strong acid. Here, we demonstrate its use in a standard strong acid-strong base titration for validation.

Materials:

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1% (w/v) this compound indicator solution

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • 25 mL pipette

Procedure:

  • Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it. Record the initial volume.

  • Pipette 25.0 mL of the 0.1 M HCl solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the flask. The solution should appear light yellow (the color of the acidic form).

  • Titrate the HCl solution with the NaOH solution from the burette, swirling the flask continuously.

  • As the endpoint is approached, the color will begin to change. Add the NaOH drop by drop until the solution undergoes a sharp, permanent color change from yellow to the first persistent shade of its basic form (e.g., brownish-green).

  • Record the final volume of NaOH used.

  • Repeat the titration at least two more times for precision. The volumes of NaOH used should agree within ±0.05 mL.

Data Interpretation and Expected Results

The endpoint of the titration is reached when there is a sharp and permanent color change. For this compound, this transition will occur around pH 4. In a strong acid-strong base titration, this pH is reached just before the equivalence point (pH 7.0). While functional, this demonstrates that the indicator is better suited for titrations where the equivalence point lies in the acidic range (e.g., strong acid vs. weak base), where its pKa will more closely align with the steepest part of the titration curve.

Safety and Handling

  • Wear standard personal protective equipment (PPE), including safety glasses and gloves.

  • Handle this compound powder in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable chemical for specific analytical applications. Its distinct color change, governed by the deprotonation of its hydroxyl group, makes it an effective pH indicator. The protocols outlined in this document provide a robust framework for its preparation, characterization, and use in acid-base titrations, empowering researchers to confidently integrate this compound into their analytical workflows.

References

  • Benchchem.
  • ChemicalBook. This compound CAS#: 81-65-2.
  • PubChem. 1-Nitroanthraquinone-2-carboxylic acid.
  • Google Patents. Process for the manufacture of nitro-hydroxy-anthraquinones.
  • Google Patents.
  • ChemicalBook. 1-NITROANTHRAQUINONE | 82-34-8.
  • Wikipedia.
  • ChemicalBook. This compound | 81-65-2.
  • PubChem. 1-Nitroanthraquinone.

Sources

Experimental Protocol for the Nitration of 1-Hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the regioselective nitration of 1-hydroxyanthraquinone (1-HAQ) to synthesize 1-hydroxy-4-nitroanthraquinone (also known as 4-nitroerythroxyanthraquinone). This compound is a critical intermediate in the manufacturing of Disperse Red dyes and anthracycline-based pharmaceuticals.

Unlike the direct nitration of anthraquinone, which yields 1-nitroanthraquinone, the presence of the hydroxyl group at position C1 strongly activates the ring and directs the incoming nitro group to the ortho (C2) and para (C4) positions. Due to steric hindrance at the C2 position (flanked by the carbonyl and the hydroxyl group) and the electronic stabilization of the para-intermediate, the C4-isomer is the major product under controlled acidic conditions.

Key Technical Challenge: Preventing dinitration (formation of 2,4-dinitro species) and managing the strong exotherm of the mixed-acid nitration.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves "Mixed Acid" (Nitric/Sulfuric Acid), which is a potent oxidizer and dehydrating agent.

Hazard ClassSpecific RiskMitigation Strategy
Corrosive Conc.

and

cause immediate, severe skin/eye burns.
Wear butyl rubber gloves, face shield, and acid-resistant apron.
Exothermic Nitration releases significant heat; runaway reactions can occur.Strict temperature control (<20°C during addition). Dropwise addition.
Toxic Nitro-anthraquinones are potential mutagens/carcinogens.Handle all solids in a fume hood. Use HEPA-filtered enclosure for weighing.
Oxidizer Mixed acid reacts violently with organics (acetone, alcohols).NEVER add organic solvents to the reaction vessel. Quench only into ice water.

Reaction Mechanism & Regioselectivity[1][2]

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The 1-OH group donates electron density into the ring via resonance (


 effect), activating positions 2 and 4.
  • Ortho (C2) Attack: Hindered by the adjacent carbonyl (C9) and the hydrogen bond between 1-OH and C9=O.

  • Para (C4) Attack: Sterically accessible and electronically favored.

Pathway Diagram (Graphviz)

NitrationMechanism cluster_conditions Reaction Conditions Start 1-Hydroxyanthraquinone (1-HAQ) Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + HNO3/H2SO4 Reagent Nitronium Ion (NO2+) Reagent->Sigma Major This compound (Major Product) Sigma->Major - H+ (Para Attack) Minor 1-Hydroxy-2-nitroanthraquinone (Minor Impurity) Sigma->Minor - H+ (Ortho Attack) Temp < 20°C Temp < 20°C Solvent: H2SO4 Solvent: H2SO4

Caption: Mechanistic pathway favoring the 4-nitro isomer via steric and electronic control.

Experimental Protocol

Reagents & Equipment[3]
ReagentPurity/Conc.Role
1-Hydroxyanthraquinone>98%Substrate
Sulfuric Acid98% or MonohydrateSolvent & Catalyst
Nitric AcidFuming or 98%Nitrating Agent
Glacial Acetic Acid>99%Recrystallization Solvent
IceCrushedQuenching Medium

Equipment:

  • 3-neck Round Bottom Flask (RBF) with thermometer adapter.

  • Mechanical overhead stirrer (Teflon blade).

  • Pressure-equalizing addition funnel.

  • Ice/Salt bath.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 3-neck RBF with 100 mL Sulfuric Acid (98%) .

  • Cool the acid to 10–15°C using an ice bath.

  • Slowly add 22.4 g (0.1 mol) of 1-Hydroxyanthraquinone with vigorous stirring. Ensure a homogenous suspension/solution is formed. The solution will likely turn deep red/orange due to protonation.

Step 2: Preparation of Mixed Acid

  • In a separate beaker, carefully mix 7.0 g (approx. 4.6 mL) of Nitric Acid (slight excess, ~1.1 eq) into 20 mL Sulfuric Acid .

  • Cool this mixture to 0°C.

Step 3: Nitration (The Critical Step)

  • Transfer the Mixed Acid to the addition funnel.

  • Add the Mixed Acid dropwise to the 1-HAQ solution.

  • CRITICAL CONTROL: Maintain internal temperature between 15°C and 20°C . Do not exceed 25°C to avoid dinitration.

  • After addition is complete, stir for 2–3 hours at 20°C. Monitor reaction progress via TLC (Mobile phase: Toluene/Acetone 9:1).

Step 4: Quenching & Isolation

  • Prepare a beaker with 500 g of crushed ice and 500 mL water .

  • Pour the reaction mixture slowly into the ice water with stirring. The product will precipitate as a yellow-orange solid.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 200 mL) until the filtrate is neutral (pH ~7).

Step 5: Purification

  • Dry the crude solid in a vacuum oven at 60°C.

  • Recrystallization: Dissolve the crude solid in boiling Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Allow to cool slowly to room temperature to crystallize the 4-nitro isomer.

  • Filter the purified crystals and wash with a small amount of cold acetic acid, followed by methanol.

Workflow Visualization

ProtocolFlow Prep Step 1: Dissolve 1-HAQ in H2SO4 (10-15°C) Nitration Step 2: Add Mixed Acid (HNO3/H2SO4) Maintain < 20°C Prep->Nitration Monitor Step 3: Stir 2-3h Monitor TLC Nitration->Monitor Quench Step 4: Quench on Ice Precipitate Product Monitor->Quench Completion Filter Step 5: Filtration & Neutral Wash Quench->Filter Purify Step 6: Recrystallize (Glacial Acetic Acid) Filter->Purify

Caption: Operational workflow for the synthesis and purification of this compound.

Characterization & Validation

The purified product should be validated against the following standard data.

PropertySpecificationNotes
Appearance Orange-yellow needles
Melting Point 268 – 270°C Distinct from 1-HAQ (193°C)
1H NMR Doublets at ~7.3 - 8.3 ppmLook for para-substitution pattern on the phenolic ring.
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Characteristic

stretch (asymmetric/symmetric).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or "oiling out".Ensure quenching water volume is 10x the acid volume.
Impurity (High MP) Dinitration (2,4-dinitro isomer).Reaction temp was too high (>25°C) or excess HNO3 used.
Impurity (Low MP) Unreacted 1-HAQ.Reaction time too short; check TLC before quenching.

References

  • Ullmann's Encyclopedia of Industrial Chemistry . "Anthraquinone Dyes and Intermediates". Wiley-VCH.

  • PubChem Database . "this compound (Compound CID 81-65-2)". National Institutes of Health (NIH). Link

  • ChemicalBook . "this compound Properties and Synthesis". Link

  • Scribd / Industrial Archives . "Anthraquinone Dye Chemistry - Nitration Protocols". Link

Application Notes and Protocols for the Analytical Detection of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-Hydroxy-4-nitroanthraquinone Analysis

This compound is a substituted anthraquinone, a class of aromatic compounds with a core 9,10-anthracenedione skeleton. Anthraquinone derivatives are pivotal in the synthesis of dyes and have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the anthraquinone framework imparts unique chemical and electronic properties to this compound, influencing its reactivity, potential as a synthetic intermediate, and pharmacological profile.

Accurate and precise analytical detection and quantification of this compound are critical throughout its lifecycle. In drug development, this includes monitoring its synthesis, assessing purity, determining stability in various formulations, and in pharmacokinetic studies. The methods outlined herein provide robust and reliable approaches to meet these analytical demands, ensuring data integrity for research and quality control.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueReference
CAS Number 81-65-2[1][2]
Molecular Formula C₁₄H₇NO₅[1]
Molecular Weight 269.21 g/mol [1]
Appearance Crystalline solid
Melting Point ~273 °C[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound, particularly in complex mixtures. The inherent chromophoric nature of the molecule makes UV-Vis detection a highly suitable and sensitive choice. A reverse-phase method is generally preferred due to the compound's moderate polarity.

Causality in HPLC Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reverse-phase chromatography. Its nonpolar nature provides excellent retention for the moderately nonpolar anthraquinone core through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of a polar aqueous phase (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol) is optimal. Acetonitrile is often favored for its lower viscosity and UV transparency. The gradient allows for the efficient elution of the target analyte while separating it from potential impurities with varying polarities.

  • Acidification: The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the aqueous phase serves a critical purpose. It suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring a single, uncharged species interacts with the stationary phase. This results in sharper, more symmetrical peaks and improved retention time reproducibility.[3]

  • Detection Wavelength: Anthraquinones exhibit strong π → π* electronic transitions in the UV region (220–350 nm) and weaker n → π* transitions at longer wavelengths (near 400 nm).[4] The specific wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity for quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) standards 2. Prepare Calibration Standards (Dilution of Stock) stock->standards hplc_system 4. HPLC System Setup (Column, Mobile Phase, Gradient) standards->hplc_system sample 3. Prepare Sample Solution (Dissolve in Mobile Phase) sample->hplc_system injection 5. Inject Standards & Sample hplc_system->injection detection 6. UV Detection at λmax injection->detection calibration_curve 7. Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration_curve quantification 8. Quantify Sample Concentration calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning the reference standard (typically in the 254 nm to 450 nm range).

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters: This protocol should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over the desired range (e.g., R² > 0.999).[5][6]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (typically 98-102% recovery is expected).[5]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of multiple injections and analyses on different days should be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For similar compounds, LODs and LOQs in the low µg/mL to ng/mL range have been reported.[3][5]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

UV-Visible Spectrophotometry for Direct Quantification

For samples where this compound is the primary component and interfering substances are minimal, UV-Visible spectrophotometry offers a rapid and cost-effective method for quantification.

Principles of UV-Vis Analysis

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the conjugated anthraquinone system, along with the electron-withdrawing nitro group and electron-donating hydroxyl group, results in characteristic UV-Vis absorption bands.[7] The hydroxyl group, in particular, can cause a bathochromic (red) shift in the absorption spectrum.[8]

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_uv 1. Prepare Stock Solution (e.g., in Methanol) standards_uv 2. Prepare Calibration Standards stock_uv->standards_uv absorbance 5. Measure Absorbance of Standards & Sample standards_uv->absorbance sample_uv 3. Prepare Sample Solution sample_uv->absorbance lambda_max 4. Determine λmax of Analyte lambda_max->absorbance calibration_curve_uv 6. Plot Calibration Curve (Absorbance vs. Concentration) absorbance->calibration_curve_uv quantification_uv 7. Calculate Sample Concentration calibration_curve_uv->quantification_uv

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed UV-Vis Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Methanol or Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

3. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL in methanol).

    • Scan the solution over a wavelength range of 200-600 nm to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL in methanol).

    • From the stock solution, prepare a series of dilutions to create calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the sample from the calibration curve using the linear regression equation.

Electrochemical Methods for Sensitive Detection

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a highly sensitive approach for the detection of this compound. The analysis is based on the electrochemical activity of the nitro and hydroxyl functional groups. The nitro group can be electrochemically reduced, and the hydroxyl group can be oxidized, providing distinct electrochemical signals.

Rationale for Electrochemical Approach
  • High Sensitivity: Electrochemical sensors can achieve very low detection limits, often in the nanomolar range for similar compounds.

  • Redox Activity: The nitro group (-NO₂) is readily reducible in a series of steps, while the phenolic hydroxyl group (-OH) is oxidizable. These redox processes generate measurable currents that are proportional to the analyte's concentration.

  • Modified Electrodes: The sensitivity and selectivity can be significantly enhanced by modifying the working electrode surface with materials like carbon nanotubes, graphene, or specific polymers, which can increase the surface area and facilitate electron transfer.[9]

General Protocol for Voltammetric Detection

1. Materials and Reagents:

  • This compound

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • High-purity water

  • Nitrogen gas for deoxygenation

2. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

3. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in water and ethanol to ensure a clean, reproducible surface.

  • Electrochemical Measurement:

    • Place the supporting electrolyte in the electrochemical cell and deoxygenate by purging with nitrogen for 10-15 minutes.

    • Record a blank voltammogram.

    • Add a known concentration of this compound to the cell and record the voltammogram (e.g., CV scan from +1.0 V to -1.0 V).

    • Identify the reduction peak (for the nitro group) and/or the oxidation peak (for the hydroxyl group).

    • For quantitative analysis, use a more sensitive technique like DPV, scanning over the potential range of the identified peak.

    • Create a calibration curve by plotting the peak current against the concentration of successively added aliquots of the analyte.

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC with UV detection stands as the most versatile and robust method for quantification, offering excellent specificity and sensitivity. UV-Visible spectrophotometry provides a simple and rapid alternative for the analysis of relatively pure samples. Electrochemical methods offer the highest sensitivity and are particularly useful for trace-level detection. For all methods, proper validation is essential to ensure the reliability and accuracy of the results.

References

  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(5), 1495-1506. Available at: [Link]

  • PubChem. (n.d.). 1,8-Di-Hydroxy-4-Nitro-Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Reubke, et al. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones. U.S. Patent No. 3,906,013.
  • PubChem. (n.d.). 1-Nitroanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Yue, F., et al. (2021). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye in different media. Coloration Technology, 137(6), 633-640. Available at: [Link]

  • Serrano, H. L., et al. (2022). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 23(19), 11833. Available at: [Link]

  • Pujeri, U. A., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Young Pharmacists, 10(3), 293-298. Available at: [Link]

  • Koc, F., & Tekin, N. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Acta Chromatographica, 35(3), 235-241. Available at: [Link]

  • Chemchoub, S., et al. (2020). Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene/Functionalized Multi-Walled Carbon Nanotubes. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Ahmed, S. A., & Jadhav, S. J. (2025). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. Journal of Pharma Insights and Research, 3(3). Available at: [Link]

  • Moscone, D., et al. (2002). New electrochemical sensors for nitrites and nitrates determination in drinking waters. Talanta, 56(6), 1139-1147. Available at: [Link]

  • Pop, A., et al. (2016). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. Analytical Methods, 8(3), 555-562. Available at: [Link]

  • Organic Spectroscopy. (n.d.). Questions on UV-Visible Spectroscopy. Retrieved from [Link]

  • López García, P., et al. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 764-768. Available at: [Link]

  • Lubs, H. A. (1959). Process for the preparation of 1-nitroanthraquinone. U.S. Patent No. 2,874,168.
  • Cho, E. K., et al. (2005). Electrochemical determination of nitrate with nitrate reductase-immobilized electrodes under ambient air. Analytical Chemistry, 77(15), 4998-5004. Available at: [Link]

  • Senthilkumar, S., et al. (2018). Electrochemical determination of nitrate ion from fresh water on nanosphere polypyrrole modified electrode surface. International Journal of ChemTech Research, 11(07), 213-225. Available at: [Link]

  • Chemchoub, S., et al. (2020). Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene/Functionalized Multi-Walled Carbon Nanotubes. Frontiers in Chemistry, 8, 589. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 1-Hydroxy-4-nitroanthraquinone in Textile Dyeing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-Hydroxy-4-nitroanthraquinone in Synthetic Fiber Coloration

This compound is a significant organic compound within the vast family of anthraquinone dyes.[1] Structurally, it is a derivative of anthraquinone, a class of dyes known for their brilliancy and excellent fastness properties, particularly lightfastness.[1][2] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the anthraquinone core imparts specific chromophoric characteristics and dyeing behaviors to this molecule. Primarily classified as a disperse dye, this compound is characterized by its low water solubility, making it an ideal candidate for the coloration of hydrophobic synthetic fibers such as polyester.[1][3]

The application of this dye is of particular interest to researchers and textile chemists focused on developing high-performance colored textiles. Its molecular structure allows for deep penetration and fixation within the polymer matrix of synthetic fibers, resulting in vibrant and durable shades. These application notes provide a comprehensive guide to the utilization of this compound in textile dyeing, with a focus on polyester. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind each experimental step to ensure reproducibility and optimal results.

The Science of Dyeing: Mechanism of Action on Polyester Fibers

The dyeing of polyester with this compound is a complex physicochemical process governed by the principles of diffusion and intermolecular interactions. Unlike ionic dyes that form chemical bonds with the fiber, disperse dyes like this compound are non-ionic and function through a "solid solution" mechanism.[3]

The process can be broken down into several key stages:

  • Dispersion in the Dyebath : Due to its hydrophobic nature, the dye is first milled into fine particles and dispersed in the aqueous dyebath with the aid of a dispersing agent.[4][5][6] This creates a stable suspension of dye particles.

  • Adsorption onto the Fiber Surface : The dispersed dye particles migrate to the surface of the polyester fiber.

  • Diffusion into the Fiber : This is the rate-determining step. Polyester fibers have a compact, crystalline structure.[3] To facilitate dye penetration, the dyeing process is carried out at high temperatures (typically 130°C), which is above the glass transition temperature of polyester.[4] At this temperature, the amorphous regions of the polymer chains gain mobility, creating transient voids. The dye molecules, in their monomolecular dissolved state, can then diffuse from the fiber surface into these amorphous regions.[3]

  • Fixation within the Fiber : Upon cooling, the polymer structure contracts, physically entrapping the dye molecules within the fiber matrix.[3] The dye is then held in place by van der Waals forces and hydrophobic interactions.

This mechanism is visually represented in the following diagram:

G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Aggregates Dye Aggregates Dispersed_Dye Finely Dispersed Dye Dye_Aggregates->Dispersed_Dye Milling & Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dispersed_Dye Mono_molecular_Dye Mono-molecular Dissolved Dye Dispersed_Dye->Mono_molecular_Dye Equilibrium Fiber_Surface Fiber Surface Mono_molecular_Dye->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (High Temperature) G start Start: Load Fabric @ 60°C hold1 Hold for 10 min start->hold1 ramp_up Ramp up to 130°C @ 1.5°C/min hold1->ramp_up hold2 Dyeing @ 130°C for 60 min ramp_up->hold2 ramp_down Cool to 70°C @ 2°C/min hold2->ramp_down end_dye Drain & Rinse ramp_down->end_dye

Caption: High-Temperature Dyeing Cycle for Polyester.

Part 3: Post-Treatment - Reduction Clearing

Rationale : After dyeing, some unfixed dye particles remain on the fiber surface. Reduction clearing is a crucial after-treatment process to remove these surface dyes, thereby improving the fabric's wash fastness and rub fastness. [7][8][9]The process uses a reducing agent to chemically modify and solubilize the surface dye, allowing it to be washed off. Materials and Reagents :

  • Sodium hydrosulfite (reducing agent)

  • Caustic soda (sodium hydroxide)

  • Non-ionic detergent

  • Dyed polyester fabric

Procedure :

  • Prepare a fresh bath with:

    • 2 g/L Sodium hydrosulfite

    • 2 g/L Caustic soda

    • 1 g/L Non-ionic detergent

  • Immerse the rinsed, dyed fabric into this bath at 70°C.

  • Treat for 15-20 minutes with gentle agitation. [8]4. Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a mild acetic acid solution (0.5 g/L).

  • Rinse again with cold water.

  • Dry the fabric.

Quality Control: Assessment of Colorfastness

To ensure the dyeing process meets quality standards, the colorfastness of the dyed fabric must be evaluated.

Expected Fastness Properties of Anthraquinone Dyes on Polyester :

Fastness TestStandard MethodExpected Rating (1-5)
Wash FastnessISO 105-C06 [10][11]4-5
Light FastnessAATCC 16.3 [12][13]5-6
Rubbing Fastness (Dry)ISO 105-X12 [2][14]4-5
Rubbing Fastness (Wet)ISO 105-X12 [2][14]4
Protocol for Wash Fastness (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering. [11][15]

  • A specimen of the dyed fabric is stitched together with a multifibre adjacent fabric.

  • The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate mechanical action). [10]3. The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time and temperature (e.g., 30 minutes at 60°C).

  • After the cycle, the specimen is rinsed, dried, and the change in color of the dyed fabric and the staining of the adjacent multifibre fabric are assessed using standard grey scales. [11]

Protocol for Light Fastness (AATCC 16.3)

This method evaluates the resistance of the dye to fading when exposed to light. [12][16]

  • A specimen of the dyed fabric is mounted in a holder.

  • A portion of the specimen is covered with an opaque mask.

  • The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity, which simulates natural sunlight. [12]4. The exposure continues for a specified duration (e.g., 20 or 40 AATCC Fading Units).

  • The degree of fading is assessed by comparing the color change of the exposed area to the unexposed area against the AATCC Blue Wool Lightfastness Standards. [13]

Protocol for Rubbing Fastness (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the fabric surface to another surface by rubbing. [2][14]

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The rubbing finger is moved back and forth across the specimen 10 times with a specified downward force. [17]4. This is performed under both dry and wet conditions (the white cloth is wetted to a specific moisture content for the wet test).

  • The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining. [2]

Advanced Application: Supercritical CO₂ Dyeing

An innovative and environmentally friendly alternative to conventional aqueous dyeing is the use of supercritical carbon dioxide (scCO₂) as the dyeing medium. [18][19] Principle : Above its critical temperature (31.1°C) and pressure (73 atm), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas. [18]In this state, it is an excellent solvent for non-ionic disperse dyes like this compound. [20][21]The scCO₂ swells the polyester fibers and transports the dissolved dye into the fiber matrix. [18] Advantages :

  • Waterless Process : Eliminates the need for water in dyeing and rinsing, thus preventing wastewater effluent. [21]* No Auxiliaries : Dispersing agents and other chemicals are not required. [21]* Reduced Energy Consumption : No energy is needed to heat and dry water.

  • Recyclable Medium : The CO₂ can be recycled after the dyeing process. [21]* Faster Dyeing : The low viscosity of scCO₂ allows for rapid dye diffusion and shorter dyeing times. [19]

G cluster_process Supercritical CO₂ Dyeing Workflow start Place Fabric & Dye in Autoclave pressurize Pressurize & Heat CO₂ to Supercritical State start->pressurize dyeing Dyeing Cycle (e.g., 120°C, 25 MPa) pressurize->dyeing depressurize Depressurize to Separate CO₂ from Dye dyeing->depressurize recycle Recycle CO₂ depressurize->recycle Gas Phase finish Remove Dyed Fabric (Dry & Ready) depressurize->finish recycle->pressurize Re-use

Caption: Workflow for Supercritical CO₂ Dyeing.

Safety and Environmental Considerations

Handling this compound :

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the dye powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Environmental Impact :

  • Anthraquinone dyes are generally more resistant to biodegradation due to their stable aromatic structure.

  • Effluent from the dyeing process must be treated to remove residual dye and chemicals before discharge to comply with environmental regulations.

  • The use of supercritical CO₂ dyeing offers a significant advantage in minimizing the environmental footprint of the dyeing process. [18]

References

  • Textilecoach. (2021). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). Available at: [Link]

  • NICCA Chemical Co., Ltd. Dispersing and Leveling agent | Dyeing. Available at: [Link]

  • International Journal of Innovative Research in Computer and Communication Engineering. (n.d.). Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process. Available at: [Link]

  • Pacific Texchem Pvt. Ltd. Reduction Cleaning Agent for Polyester Dyeing. Available at: [Link]

  • George Weil. (2015). Disperse Dyes for Dyeing and Printing. Available at: [Link]

  • Austin Publishing Group. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Available at: [Link]

  • Textile Knowledge. Function of dispersing agent. Available at: [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Available at: [Link]

  • ResearchGate. (n.d.). Modification of Reduction Clearing Process of Polyester Blend Cotton Knitted Fabric Dyeing. Available at: [Link]

  • Textile Tester. (2024). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Available at: [Link]

  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes. Available at: [Link]

  • Textile Tester. (2024). ISO 105 C06 Color Fastness to Washing Test Method. Available at: [Link]

  • VICHEM. (2025). What Is a Dispersing Agent? Applications in Polyester Dyeing. Available at: [Link]

  • Google Patents. (n.d.). Process for the manufacture of nitro-hydroxy-anthraquinones.
  • eCO2Dye. (n.d.). Dye Textiles with Supercritical CO2. Available at: [Link]

  • QIMA. (2025). AATCC 16.3 Colorfastness to Light Test Method: A Guide. Available at: [Link]

  • NICCA Chemical Co., Ltd. Reduction Clearing agent | Dyeing. Available at: [Link]

  • PubChem. (n.d.). Quinizarin. Available at: [Link]

  • GESTER Instruments. (2025). ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing. Available at: [Link]

  • AATCC. (2020). AATCC TM16.3-2020, Test Method for Colorfastness to Light: Xenon-Arc. Available at: [Link]

  • Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06). Available at: [Link]

  • Textile Learner. (2021). Dispersing Agent: Functions, Trade Names and Examples. Available at: [Link]

  • iTeh Standards. (2010). ISO 105-C06:2010. Available at: [Link]

  • Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. Available at: [Link]

  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Available at: [Link]

  • AATCC. (n.d.). TM016.3- Test Method for Colorfastness to Light: Xenon-Arc. Available at: [Link]

  • ISO. (2016). ISO 105-X12:2016. Available at: [Link]

  • MDPI. (n.d.). A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. Available at: [Link]

  • DiVA. (2025). Dye Extraction from Waste Textile Using Supercritical Carbon dioxide (ScCO₂) Technology. Available at: [Link]

  • Micom Laboratories. (n.d.). AATCC 16.3 Colorfastness To Light Test. Available at: [Link]

  • Google Patents. (n.d.). Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions.
  • GESTER Instruments. (2025). ISO 105 C06 Washing Fastness Tester Guide. Available at: [Link]

  • Orient Bag. (2016). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video). Available at: [Link]

  • DyeCoo. (n.d.). CO2 Dyeing. Available at: [Link]

  • Association for Contract Textiles. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. Available at: [Link]

  • Take knowledge. (2018). Color Fastness to Washing Test (ISO 105 C06, & AATCC 61 2A). Available at: [Link]

  • Testex. (2022). The Color Fastness to Rubbing Test Method of Fabrics And AATCC-8 TEST Complete Procedure. Available at: [Link]

  • Google Patents. (n.d.). Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria.
  • Google Patents. (n.d.). Preparation of hydroxyanthraquinones.

Sources

protocol for the reduction of the nitro group in 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of the nitro group in 1-Hydroxy-4-nitroanthraquinone (CAS: 81-65-2) to synthesize 1-Amino-4-hydroxyanthraquinone (C.I. Disperse Red 15; CAS: 116-85-8).[1]

The transformation presents a specific chemoselectivity challenge: reducing the nitro moiety (


) without permanently reducing the redox-active quinone carbonyls (

) or the aromatic anthracene core. This note provides two validated workflows:
  • Method A (Sulfide Reduction): The industrial standard, prioritizing yield and cost-efficiency.

  • Method B (Catalytic Hydrogenation): A "green chemistry" alternative minimizing sulfur waste, suitable for pharmaceutical-grade precursors.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Anthraquinones are prone to over-reduction . Standard reducing agents can convert the quinone system into a leuco-form (hydroquinone) or anthrone.

  • Target Reaction:

    
     (6-electron reduction).
    
  • Competing Reaction: Quinone (

    
    ) 
    
    
    
    Hydroquinone (
    
    
    ).

Critical Insight: In alkaline media, the leuco-form is often generated as a transient intermediate. The protocols below incorporate an oxidative workup (aeration) to ensure the final product reverts to the stable quinone form.

Mechanistic Pathway Visualization

The following diagram illustrates the reduction pathway and the reversible "Leuco" trap.

ReductionPath cluster_legend Legend Start 1-Hydroxy-4- nitroanthraquinone Nitroso Nitroso/Hydroxylamine Intermediates Start->Nitroso Reduction (2e-/4e-) Product 1-Amino-4- hydroxyanthraquinone (Disperse Red 15) Nitroso->Product Reduction (2e-) Leuco Leuco-form (Hydroquinone species) Leuco->Product Aeration/Oxidation (Required Step) Product->Leuco Over-reduction (Reversible) key Red arrows: Risk of side reaction Green arrows: Recovery step

Figure 1: Reaction pathway showing the direct reduction to the amine and the reversible equilibrium with the leuco-form.

Method A: Sodium Sulfide Reduction (Standard Protocol)

Best for: Large-scale synthesis, high tolerance for sulfur by-products. Principle: Zinin-type reduction using sulfide (


) or hydrosulfide (

) in aqueous alkali.
Reagents & Equipment[2][3]
  • Substrate: this compound (10 mmol, 2.69 g).

  • Reducing Agent: Sodium Sulfide nonahydrate (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ).
  • Solvent: Water (

    
    ) + NaOH (
    
    
    
    solution).
  • Apparatus: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring often fails due to slurry thickness).

Step-by-Step Protocol
  • Slurry Formation: In the reaction flask, suspend 2.69 g of this compound in

    
     of water containing 
    
    
    
    NaOH.
    • Note: The solution will turn deep red/violet due to the formation of the phenolate salt.

  • Reagent Addition: Heat the mixture to

    
    . Slowly add a solution of Sodium Sulfide (
    
    
    
    , ~30 mmol, 3 eq) dissolved in
    
    
    water dropwise over 20 minutes.
    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temperature

      
      .
      
  • Reflux: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Monitoring: Monitor by TLC (Eluent: Toluene/Acetone 4:1). The starting material (yellow/orange spot) should disappear, replaced by a bright pink/red fluorescent spot.

  • Oxidative Workup (Critical): Cool the reaction mass to

    
    . If the solution appears dull or brownish (leuco form), bubble air through the solution for 30 minutes.
    
    • Visual Cue: Color brightens to intense violet/red.

  • Precipitation: Acidify the mixture carefully with dilute HCl (

    
    ) to 
    
    
    
    .
    • Chemistry: This protonates the phenolate, causing the free 1-amino-4-hydroxyanthraquinone to precipitate.

  • Isolation: Filter the solid while warm (

    
    ). Wash copiously with warm water to remove inorganic salts and sulfur residues.
    
  • Purification: Recrystallize from glacial acetic acid or nitrobenzene if high purity is required.

Method B: Catalytic Hydrogenation (Green Protocol)

Best for: Pharmaceutical applications, sulfur-intolerant downstream chemistry. Principle: Heterogeneous catalysis using Pd/C.

Reagents & Equipment[2][3]
  • Substrate: this compound (5 mmol, 1.35 g).

  • Catalyst:

    
     Pd/C (
    
    
    
    ,
    
    
    loading).
  • Solvent: DMF (Dimethylformamide) or Pyridine.

    • Why DMF? Anthraquinones have poor solubility in alcohols. DMF ensures homogeneity.

  • Apparatus: Hydrogenation bottle (Parr shaker) or Autoclave.

Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in

    
     DMF.
    
  • Catalyst Loading: Add

    
     of Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition.
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 
    
    
    
    (
    
    
    ).
    • Temperature: Maintain at

      
      . Higher temperatures increase the risk of ring hydrogenation.
      
  • Reaction Time: Shake/Stir for 2–4 hours.

    • Endpoint: Hydrogen uptake cessation.

  • Catalyst Removal: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with hot DMF.

  • Re-oxidation (The "Leuco" Check):

    • Take the filtrate. If the color is pale or brownish, add

      
       of aqueous NaOH and bubble air for 15 minutes, then neutralize. (Hydrogenation often produces the hydroquinone form which must be oxidized back).
      
  • Precipitation: Pour the DMF filtrate into

    
     of ice-cold water. The product will precipitate as a red solid.
    
  • Filtration: Filter, wash with water, and dry.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance Dark red to violet powderVisual
Melting Point

(dec.)
Capillary Method
IR Spectrum Amine doublets (

)Quinone Carbonyls (

)
FTIR (KBr pellet)
TLC (

)
~0.45 (Toluene/Acetone 4:1)Silica Gel 60 F254
Solubility Soluble in Acetone, Pyridine; Insoluble in WaterSolubility Test
Troubleshooting Guide
  • Problem: Product is brown/dull.

    • Cause: Incomplete oxidation of the leuco-compound.

    • Fix: Resuspend in alkaline water, heat to

      
      , and bubble air vigorously before re-acidifying.
      
  • Problem: Low Yield in Sulfide Method.

    • Cause: "Polysulfide" formation or over-oxidation.

    • Fix: Ensure the sulfide reagent is fresh. Maintain strict temperature control during addition.

Workflow Visualization (Sulfide Method)

Workflow Step1 Dissolution (Substrate + NaOH + H2O) Step2 Reagent Addition (Na2S dropwise @ 80°C) Step1->Step2 Step3 Reflux (100°C, 2-3 hours) Step2->Step3 Step4 Oxidative Workup (Cool to 50°C + Air Sparging) Step3->Step4 Check TLC Step5 Precipitation (Acidify with HCl to pH 4) Step4->Step5 Color brightens Step6 Filtration & Wash Step5->Step6

Figure 2: Operational workflow for the Sodium Sulfide reduction protocol.

References

  • Crossley, M. L. (1938). Manufacture of 1-amino-4-hydroxyanthraquinone. U.S. Patent 2,135,327. Link

  • Von, A. (1953). Manufacture of 1-amino-4-hydroxy-anthraquinone. U.S. Patent 2,653,954. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8303, Disperse Red 15. Retrieved January 30, 2026. Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Sodium Sulfide Conditions. Link

Sources

application of 1-Hydroxy-4-nitroanthraquinone in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Hydroxy-4-nitroanthraquinone in Advanced Materials Science

Executive Summary & Chemical Profile

This compound represents a classic "push-pull" chromophore architecture essential for modern materials science.[1] Its structure features a strong electron donor (hydroxyl, -OH) and a strong electron acceptor (nitro, -NO2) connected via a conjugated anthraquinone backbone. This specific arrangement facilitates Intramolecular Charge Transfer (ICT), making the compound highly valuable for:

  • Non-Linear Optical (NLO) Materials: High hyperpolarizability for frequency doubling and optical switching.[1]

  • Solvatochromic Probes: Polarity sensors that exhibit distinct spectral shifts based on the dielectric constant of the environment.[1]

  • Redox-Active Energy Storage: A candidate for organic cathode materials due to reversible quinone reduction and nitro-group electroactivity.[1]

This guide provides field-validated protocols for synthesizing, processing, and characterizing this material for high-tech applications.[1]

Synthesis & Purification Protocol

Before application, high-purity material is required.[1] Commercial grades often contain isomers (e.g., 1-hydroxy-2-nitro) that degrade NLO performance.[1]

Objective: Synthesize >98% pure this compound from 1-Hydroxyanthraquinone.

Reagents:
  • 1-Hydroxyanthraquinone (97%)[1]

  • Sulfuric Acid (98%)[1]

  • Nitric Acid (fuming, >90%)

  • Boric Acid (Catalyst/Regioselectivity enhancer)[1]

  • Glacial Acetic Acid (Recrystallization)[1]

Step-by-Step Workflow:
  • Complexation: Dissolve 10g of 1-Hydroxyanthraquinone in 100 mL of 98%

    
    . Add 5g of Boric Acid.[1]
    
    • Mechanism:[1][2][3] Boric acid forms a cyclic borate ester with the 1-OH and 9-carbonyl groups.[1] This protects the 1-position and directs the nitration to the para position (C4), preventing ortho (C2) nitration.

  • Nitration: Cool the mixture to 0-5°C. Dropwise add a mixture of Nitric Acid (4 mL) and Sulfuric Acid (10 mL) over 30 minutes.

    • Critical Control: Maintain temperature <10°C to avoid dinitration.[1]

  • Quenching: Stir for 3 hours at room temperature. Pour the reaction mixture onto 500g of crushed ice.

    • Observation: A yellow-brown precipitate will form.[1]

  • Hydrolysis: Heat the aqueous suspension to 90°C for 1 hour to hydrolyze the borate ester. Filter while hot.[1][2]

  • Purification: Recrystallize the crude solid from glacial acetic acid or nitrobenzene.

    • Yield Target: ~75-80%.[1]

    • Validation: Melting point should be 273°C.[1][4]

DOT Diagram: Synthesis Logic

Synthesis Start 1-Hydroxyanthraquinone Step1 Borate Ester Formation (Regio-protection) Start->Step1 + H3BO3 Step2 Nitration (HNO3/H2SO4) Target: C4 Position Step1->Step2 Directing Effect Step3 Hydrolysis & Precipitation Step2->Step3 Ice Quench Final This compound (>98% Purity) Step3->Final Recrystallization

Caption: Regioselective synthesis pathway utilizing boric acid protection to ensure para-nitration.

Application 1: Non-Linear Optical (NLO) Polymer Films[1]

Theory: The donor-acceptor asymmetry creates a large molecular dipole moment (


) and hyperpolarizability (

).[1] When aligned in a polymer matrix, these molecules generate Second Harmonic Generation (SHG) signals.[1]
Fabrication Protocol (Guest-Host System)
  • Matrix Selection: Use optical-grade Polymethyl methacrylate (PMMA) (

    
    ).[1]
    
  • Doping: Dissolve PMMA in Chloroform (10 wt%). Add this compound (2 wt% relative to polymer).[1]

    • Note: Do not exceed 5 wt% to avoid aggregation/crystallization which scatters light.[1]

  • Spin Coating:

    • Substrate: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol).[1]

    • Speed: 1500 rpm for 30s.

    • Baking: 80°C for 12 hours (vacuum oven) to remove solvent.

  • Corona Poling (Alignment):

    • Heat film to

      
       of PMMA (~105°C).
      
    • Apply high voltage (5-7 kV) via a tungsten needle positioned 1 cm above the film.[1]

    • Mechanism:[1][2][3] The electric field aligns the dipolar dye molecules.

    • Cool to room temperature with voltage on to "freeze" the alignment.

Validation: Z-Scan Technique
  • Setup: Nd:YAG laser (532 nm).

  • Measurement: Measure Open-Aperture (Nonlinear Absorption) and Closed-Aperture (Nonlinear Refraction) transmittance.

  • Expected Result: Negative nonlinear refractive index (

    
    ), indicating self-defocusing properties suitable for optical limiting devices.[1]
    

Application 2: Solvatochromic Polarity Sensors

Theory: The Intramolecular Charge Transfer (ICT) band of this compound shifts significantly depending on solvent polarity.[1] This makes it a robust probe for determining the polarity of unknown liquid mixtures or local environments in biological mimics.

Experimental Protocol
  • Stock Solution: Prepare

    
     M solution in Acetone.
    
  • Solvent Panel: Aliquot into cuvettes containing: Toluene (Non-polar), Chloroform, Acetone, Ethanol, DMSO (Polar/Aprotic).

  • Spectroscopy: Record UV-Vis absorption (300–700 nm).

  • Data Analysis: Plot

    
     vs. the Reichardt Polarity Parameter (
    
    
    
    ).[1]

Data Table: Typical Solvatochromic Shifts

SolventDielectric Const.[1][5][6] (

)
Appearance

(nm)
Shift Type
Toluene 2.38Yellow415Reference
Chloroform 4.81Yellow-Orange428Bathochromic (Red)
Acetone 20.7Orange440Bathochromic
DMSO 46.7Red465Strong ICT Stabilization

Interpretation: The red shift (Bathochromic) in polar solvents confirms stabilization of the zwitterionic excited state. A linear correlation (


) allows this system to serve as a calibration curve for unknown solvent polarity.[1]

Application 3: Organic Cathode for Batteries

Theory: The quinone carbonyls (


) can reversibly accept lithium ions (

), while the nitro group offers additional redox capacity.
Electrochemical Characterization Protocol
  • Electrode Preparation:

    • Active Material: this compound (60%).[1]

    • Conductor: Super P Carbon (30%).[1]

    • Binder: PVDF (10%).[1]

    • Solvent: NMP.[1] Slurry cast onto Aluminum foil.[1]

  • Cell Assembly: CR2032 Coin cell; Anode: Lithium metal; Electrolyte: 1M

    
     in EC:DEC (1:1).[1]
    
  • Cyclic Voltammetry (CV):

    • Voltage Window: 1.5V – 4.0V vs

      
      .[1]
      
    • Scan Rate: 0.1 mV/s.[1]

  • Analysis:

    • Look for two reduction peaks :

      • ~2.6V: Reduction of Quinone to Lithium Enolate.

      • ~2.1V: Reduction of Nitro group (often irreversible in first cycle, stabilizing later).[1]

DOT Diagram: Electrochemical Mechanism

Battery State1 Oxidized State (C=O, -NO2) Process1 + Li+ / + e- State1->Process1 State2 Intermediate (Li-Enolate) Process1->State2 State2->State1 Recharge Process2 + Li+ / + e- State2->Process2 State3 Reduced State (Li2-Complex) Process2->State3 State3->State2 Recharge

Caption: Stepwise lithiation mechanism during discharge cycles.

References

  • Synthesis & Nitration

    • Method: "Process for the nitration of anthraquinones."[2][7][8][9] US Patent 3,968,130.[1]

    • Source:[1]

  • NLO Properties

    • Context: "Nonlinear Optical Response of Hydroxy Substituted Anthraquinone/PMMA Thin Films." ResearchGate.[1][5][10]

    • Source:

  • Solvatochromism

    • Context: "Spectral investigations of solvatochromism... on 1,4-dihydroxy...anthraquinone."[1][5] (Homologous behavior).[1][11] PubMed.[1]

    • Source:[1]

  • Battery Applications

    • Context: "Electrochemical Performance of 1,4,5,8-Tetrahydroxy-9,10-anthraquinone as Cathode Material." Peking University.[1]

    • Source:[1]

Sources

The Analytical Potential of 1-Hydroxy-4-nitroanthraquinone: A-State-of-the-Art Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical applications and underlying chemical principles of 1-Hydroxy-4-nitroanthraquinone. While its direct, widespread use in established analytical protocols is not extensively documented, its structural features—a combination of a hydroxyanthraquinone core and an electron-withdrawing nitro group—suggest significant potential in various analytical domains. This document explores these potential applications by drawing parallels with closely related and well-studied anthraquinone derivatives. We will delve into the prospective use of this compound in spectrophotometry, electrochemistry, and chromatography, providing theoretical frameworks and hypothetical protocols to guide future research and application development.

Introduction: Unveiling the Analytical Promise of a Unique Anthraquinone

This compound is a derivative of anthraquinone, a class of organic compounds historically significant as dyes and pigments.[1] While many anthraquinone derivatives have found applications in medicine and materials science, their utility in analytical chemistry is an area of growing interest. The subject of this guide, this compound, possesses a unique combination of functional groups that make it a compelling candidate for analytical applications. The hydroxyl group can act as a proton donor and a coordination site for metal ions, while the nitro group, being strongly electron-withdrawing, modulates the electronic properties of the anthraquinone system, influencing its spectral and electrochemical behavior.

This guide will first detail the known physicochemical properties of this compound, which form the basis for its potential analytical applications. Subsequently, we will explore its prospective use as a chromogenic reagent for metal ion detection, an electroactive species for voltammetric analysis, and a derivatizing agent in chromatography, drawing on established methods for analogous compounds.

Physicochemical Properties: The Foundation for Analytical Applications

A thorough understanding of the physicochemical properties of this compound is paramount to developing robust analytical methods.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₇NO₅[2]
Molecular Weight 269.21 g/mol [2]
Appearance Light yellow to brown to dark green powder/crystal[2]
Melting Point 273 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and diethyl ether.[3]
pKa (predicted) 4.0 ± 0.20[2]

The presence of the phenolic hydroxyl group suggests that this compound will exhibit pH-dependent spectral properties, a characteristic that can be exploited for its use as an acid-base indicator. Furthermore, the hydroxyl and carbonyl groups can act as a bidentate ligand, enabling the formation of colored complexes with various metal ions. The nitro group, being electroactive, opens the door to sensitive electrochemical detection methods.

Spectrophotometric Applications: A Chromogenic Reagent in the Making

While specific spectrophotometric methods employing this compound are not prevalent in the literature, the behavior of its close analog, 1,4-dihydroxyanthraquinone (quinizarin), provides a strong indication of its potential. 1,4-dihydroxyanthraquinone is known to form colored complexes with a variety of metal ions, a property that has been harnessed for their spectrophotometric determination.[4][5]

Principle of Metal Ion Detection

The chelation of a metal ion by this compound is expected to cause a significant shift in its absorption spectrum, leading to a visible color change. This phenomenon, known as a chromogenic effect, forms the basis of a quantitative analytical method. The hydroxyl and adjacent carbonyl oxygen atoms can form a stable five-membered ring with a metal ion. This complexation alters the electronic structure of the anthraquinone chromophore, resulting in a bathochromic (red) or hypsochromic (blue) shift of the maximum absorption wavelength (λmax). The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert law.

G Analyte Metal Ion (Mⁿ⁺) Complex Colored Metal-Ligand Complex Analyte->Complex Chelation Reagent This compound (Colorless/Pale Yellow) Reagent->Complex Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) Complex->Spectrophotometer Analysis Concentration Concentration of Mⁿ⁺ Spectrophotometer->Concentration Quantification

Caption: Workflow for spectrophotometric metal ion detection.

Hypothetical Protocol for the Spectrophotometric Determination of a Metal Ion

This protocol is a theoretical framework based on methods developed for similar anthraquinone derivatives and would require experimental optimization and validation.

Objective: To determine the concentration of a specific metal ion (e.g., Cu²⁺, Al³⁺) in an aqueous sample.

Materials:

  • Standard solution of the target metal ion (1000 ppm).

  • This compound solution (e.g., 1 x 10⁻³ M in ethanol).

  • Buffer solutions of various pH values.

  • UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of the metal ion (e.g., 0.1, 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution in volumetric flasks.

  • Optimization of Reaction Conditions:

    • pH: To a fixed concentration of the metal ion and this compound, add buffer solutions of varying pH to determine the optimal pH for complex formation (i.e., the pH at which the absorbance is maximal and stable).

    • Reagent Concentration: Vary the concentration of the this compound solution to ensure that it is in sufficient excess for the complexation of the highest concentration of the metal ion standard.

    • Reaction Time and Temperature: Monitor the absorbance of the solution over time at different temperatures to determine the time required for complete complex formation and the stability of the complex.

  • Construction of Calibration Curve:

    • To a series of volumetric flasks, add a known volume of each metal ion standard.

    • Add the optimized volume of the this compound solution and the appropriate buffer.

    • Dilute to the mark with deionized water and allow the reaction to proceed for the optimized time.

    • Measure the absorbance of each solution at the λmax of the metal-ligand complex against a reagent blank (containing all components except the metal ion).

    • Plot a graph of absorbance versus the concentration of the metal ion.

  • Analysis of Unknown Sample:

    • Treat the unknown sample in the same manner as the standards.

    • Measure its absorbance and determine the concentration of the metal ion from the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.99), the recovery of spiked samples, and the analysis of certified reference materials would validate the method.

Electrochemical Sensing: Harnessing Redox Activity

The quinone moiety in this compound is inherently redox-active, making it a promising candidate for the development of electrochemical sensors. The reduction of the quinone to a hydroquinone and the reduction of the nitro group are both electrochemically reversible or quasi-reversible processes that can be monitored using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[6][7]

Principle of Electrochemical Detection

An electrochemical sensor for this compound would involve applying a potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The potential at which the reduction or oxidation occurs is characteristic of the molecule, and the magnitude of the current is proportional to its concentration. The presence of the electron-withdrawing nitro group is expected to shift the reduction potential of the quinone group to more positive values compared to unsubstituted anthraquinone, potentially reducing interferences from other electroactive species.

G cluster_0 Electrochemical Cell WE Working Electrode Potentiostat Potentiostat WE->Potentiostat Signal RE Reference Electrode CE Counter Electrode Analyte This compound Analyte->WE Potentiostat->WE Potentiostat->RE Potentiostat->CE Signal Current vs. Potential Potentiostat->Signal Output

Caption: Schematic of an electrochemical measurement setup.

Hypothetical Protocol for Voltammetric Determination

This protocol outlines a general approach for developing a voltammetric method for this compound.

Objective: To determine the concentration of this compound in a sample.

Materials:

  • This compound standard solution (in a suitable organic solvent).

  • Supporting electrolyte (e.g., 0.1 M KCl in a mixed solvent system).

  • Electrochemical workstation with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).

  • Voltammetric cell.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate, and rinse with deionized water and the solvent to be used.

  • Optimization of Experimental Parameters:

    • Solvent and Supporting Electrolyte: Investigate different solvent systems (e.g., ethanol-water mixtures) and supporting electrolytes to obtain well-defined voltammetric peaks.

    • pH: Study the effect of pH on the peak potential and peak current to determine the optimal pH for the analysis.

    • Voltammetric Technique and Parameters: Compare the sensitivity and resolution of different techniques (CV, DPV, square-wave voltammetry). Optimize parameters such as scan rate, pulse amplitude, and frequency.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound in the optimized solvent and supporting electrolyte.

    • Record the voltammograms for each standard solution under the optimized conditions.

    • Plot the peak current versus the concentration of this compound.

  • Sample Analysis:

    • Prepare the sample in the same solvent and supporting electrolyte.

    • Record its voltammogram and determine the concentration from the calibration curve.

Self-Validation: The method's validity can be confirmed through standard addition methods, analysis of spiked samples, and comparison with an independent analytical technique if available.

Chromatographic Applications: A Potential Derivatization Reagent

In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore.[8] While there are no specific reports of this compound being used as a derivatization reagent, its chemical structure suggests this possibility. The hydroxyl group could potentially be activated to react with analytes containing functional groups like amines or alcohols. The resulting derivative would then carry the strongly UV-absorbing anthraquinone moiety, allowing for sensitive detection.

Conclusion and Future Perspectives

This compound remains a compound with largely unexplored potential in the field of analytical chemistry. Based on the well-documented applications of its structural analogs, it is reasonable to hypothesize its utility as a chromogenic reagent for spectrophotometric analysis of metal ions and as an electroactive probe for voltammetric sensing. Its potential as a derivatization reagent for chromatographic analysis also warrants investigation.

The protocols and principles outlined in this guide are intended to serve as a foundation for researchers and scientists to explore and develop novel analytical methods based on this intriguing molecule. Further research is necessary to validate these hypothetical applications and to fully characterize the analytical performance of this compound in terms of sensitivity, selectivity, and robustness. Such studies will undoubtedly contribute to the expanding toolkit of analytical reagents and sensors available to the scientific community.

References

  • Study of 1,4-dihydroxyanthraquinone as an acid-base indicator in isopropyl alcohol medium Evaluation of colour-change limits through complementary chromaticity parameters. PubMed. Available at: [Link]

  • Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution. ResearchGate. Available at: [Link]

  • Interpreting the visible absorption bands of 1,4-(dihydroxy)-9,10-anthraquinone and its metal chelates. PubMed. Available at: [Link]

  • A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • 1-Hydroxyanthraquinone | C14H8O3 | CID 8512. PubChem. Available at: [Link]

  • Poly(1,4-anthraquinone) as an organic electrode material: Interplay of the electronic and structural properties due to the unusu. ChemRxiv. Available at: [Link]

  • Characteristics of juglone (5-hydroxy-1,4,-naphthoquinone) using voltammetry and spectrophotometric methods. PubMed. Available at: [Link]

  • Process for the manufacture of nitro-hydroxy-anthraquinones. Google Patents.
  • Spectroscopic, computational and electrochemical studies on the formation of the copper complex of 1-amino-4-hydroxy-9,10-anthraquinone and effect of it on superoxide formation by NADH dehydrogenase. Dalton Transactions (RSC Publishing). Available at: [Link]

  • 1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323. PubChem. Available at: [Link]

  • Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. NIH. Available at: [Link]

  • Electrochemical kinetic analysis of a 1,4-hydroxynaphthoquinone self-assembled monolayer. ResearchGate. Available at: [Link]

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. Available at: [Link]

  • Spectrophotometric determination of 1,4-dihydroxyanthraquinone. Analyst (RSC Publishing). Available at: [Link]

  • Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent. PubMed. Available at: [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI. Available at: [Link]

Sources

experimental setup for studying 1-Hydroxy-4-nitroanthraquinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 1-Hydroxy-4-nitroanthraquinone

Executive Summary

This compound is a critical bifunctional scaffold in the synthesis of anthraquinone-based disperse dyes and potential chemotherapeutic agents (anthracycline analogs).[1][2] Its unique reactivity stems from the "push-pull" electronic effects: the electron-donating hydroxyl group at C1 (stabilized by intramolecular hydrogen bonding) and the strongly electron-withdrawing nitro group at C4.[1]

This guide details two primary reaction pathways:

  • Chemoselective Reduction: Conversion of the nitro group to an amino group to yield 1-Amino-4-hydroxyanthraquinone (Disperse Red 15 precursor).[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the labile nitro group by amines to generate 1-Hydroxy-4-alkylaminoanthraquinones.[1][2]
    

Chemical Context & Mechanism

The reactivity of this compound is governed by the activation of the anthraquinone core.[1]

  • The Nitro Group (C4): Acts as a potent leaving group in

    
     reactions due to the activation provided by the para-carbonyl group (C10).[1] It is also susceptible to reduction.[1][2][3]
    
  • The Hydroxyl Group (C1): Forms a strong intramolecular hydrogen bond with the C9 carbonyl.[1][2] This locks the conformation and reduces the acidity of the phenol, making it resistant to alkylation under mild conditions but influencing the electronic density of the ring.[1]

Reaction Scheme

ReactionScheme Start This compound (Yellow/Brown Solid) Amino 1-Amino-4-hydroxyanthraquinone (Violet/Red) Start->Amino Reduction (Na2S or H2/Pd) Subst 1-Hydroxy-4-(alkylamino)anthraquinone (Blue/Green) Start->Subst SNAr (R-NH2) -NO2 displacement

Figure 1: Divergent reaction pathways for this compound.

Safety & Handling

  • Nitro Compounds: Potentially energetic.[1][2][4] While anthraquinone derivatives are generally stable, avoid heating dry residues to decomposition.[1][2]

  • Toxicity: Anthraquinones are suspected carcinogens.[1][2] Handle all powders in a fume hood to avoid inhalation.[2]

  • Chemical Incompatibility: Strong oxidizers and reducing agents.[1][2]

Protocol A: Chemoselective Reduction

Objective: Synthesis of 1-Amino-4-hydroxyanthraquinone. Mechanism: Zinin Reduction using Sodium Sulfide.[1][2] The reaction selectively reduces the nitro group without permanently reducing the quinone carbonyls (any leuco-form generated is re-oxidized by air during workup).[1]

Materials
  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: Sodium Sulfide Nonahydrate (

    
    ) (2.5 eq)[1][2]
    
  • Solvent: Water / Ethanol (1:1 v/v)[1][2]

  • Acid: Dilute HCl (1M)[1][2]

Step-by-Step Procedure
  • Slurry Preparation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2.7 g (10 mmol) of this compound in 50 mL of Ethanol .

    • Note: The starting material is sparingly soluble; a fine suspension is expected.[1][2]

  • Reagent Addition:

    • Dissolve 6.0 g (25 mmol) of

      
       in 30 mL of water .
      
    • Add the sulfide solution dropwise to the ethanolic suspension over 10 minutes.

    • Observation: The mixture will darken significantly (dark red/brown) as the reaction initiates.[1][2][5]

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 2–3 hours .
      
    • Monitoring: Monitor by TLC (Silica, Toluene:Acetone 4:1). The starting material (

      
      , Yellow) should disappear, replaced by the product (
      
      
      
      , Violet/Red).
  • Workup & Oxidation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water .

    • Critical Step: Aerate the solution (stir vigorously open to air) for 30 minutes. This ensures any hydroquinone (leuco) species formed are re-oxidized to the quinone.[1][2]

    • Acidify carefully with 1M HCl to pH ~4.[2] The product will precipitate as a violet solid.[1][2]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[1][2]

    • Wash with copious water until the filtrate is neutral and free of sulfide odor.[1][2]

    • Dry in a vacuum oven at

      
      .[2]
      

Expected Yield: 85–95% Characterization:

  • Appearance: Dark violet powder.[1][2]

  • Melting Point: 180–185°C.[1][2]

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 1-Hydroxy-4-(n-butylamino)anthraquinone. Mechanism: The nitro group acts as a leaving group, activated by the para-carbonyl.[1] This reaction mimics the industrial synthesis of Disperse Blue dyes.[1][2]

Materials
  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: n-Butylamine (3.0 eq)[1][2]

  • Solvent: DMF (Dimethylformamide) or DMSO[1][2]

  • Quenching: 1M HCl[2]

Step-by-Step Procedure
  • Setup:

    • Dissolve 270 mg (1.0 mmol) of this compound in 5 mL of DMF in a pressure tube or sealed vial.

    • Why DMF? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the

      
       reaction.[1]
      
  • Reaction:

    • Add 0.3 mL (3.0 mmol) of n-butylamine.

    • Heat the sealed vessel to 100°C for 4–6 hours .

    • Visual Check: The solution will shift from yellow/brown to a deep blue/cyan color, characteristic of 1,4-diamino-type anthraquinones (intramolecular CT band).[1]

  • Quenching:

    • Cool to room temperature.[1][2][6]

    • Pour the reaction mixture into 50 mL of 1M HCl . The acid neutralizes excess amine and precipitates the hydrophobic dye.[1][2]

  • Purification:

    • Filter the blue solid.[1][2]

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:Ethyl Acetate 8:[1][2]2) if high purity is required.[2]

Analytical Workflow & Data

Spectroscopic Identification
Feature1-Hydroxy-4-nitro (Start)1-Amino-4-hydroxy (Product A)1-Hydroxy-4-alkylamino (Product B)[1][2]
Color Yellow/BrownViolet/RedBlue/Cyan
UV-Vis

~410 nm~530 nm~590–610 nm
IR (KBr) 1530, 1350 cm⁻¹ (

)
3300–3450 cm⁻¹ (

doublet)
3300 cm⁻¹ (NH singlet)
1H NMR Aromatic protons onlyBroad singlet (

) ~7.0 ppm
Alkyl signals (0.9–3.0 ppm)
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Validation Step1 Dissolve Substrate (EtOH or DMF) Step2 Add Reagent (Na2S or Amine) Step1->Step2 Step3 Heat/Reflux (Monitor Color Change) Step2->Step3 Step4 Quench in Acidic Water Step3->Step4 Step5 Filtration & Drying Step4->Step5 Step6 UV-Vis / NMR Analysis Step5->Step6

Figure 2: Generalized experimental workflow for reaction monitoring and isolation.

References

  • Structure & Properties: National Center for Biotechnology Information.[1][2] (2026).[2][3] PubChem Compound Summary for CID 87571130, this compound. Retrieved from [Link]

  • Reduction Protocol Basis: U.S. Patent 2,653,954.[1][2] Manufacture of 1-amino-4-hydroxy-anthraquinone. (Catalytic hydrogenation and sulfide reduction precedents).[1][2] Retrieved from

  • Nucleophilic Substitution (

    
    ):  Allen, C. F. H., et al. "1-Amino-4-hydroxyanthraquinone."[2] Organic Syntheses, Coll.[1][2] Vol. 3, p.57 (General anthraquinone substitution chemistry).[1][2]
    
  • Reaction Mechanisms: Lawrence, N. J., et al. (2024).[1][2] Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. (Analogous nitro-group displacement mechanism).[2] Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Laboratory Synthesis of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

1-Hydroxy-4-nitroanthraquinone is a key chemical scaffold belonging to the anthraquinone family. Its chromophoric properties and reactive sites make it a crucial precursor for various functional dyes and potential pharmaceutical agents. The synthesis hinges on the principle of electrophilic aromatic substitution, a cornerstone of organic chemistry. Specifically, this protocol details the nitration of 1-hydroxyanthraquinone.

The hydroxyl group (-OH) at the C1 position and the carbonyl group at C9 create a unique electronic environment. The -OH group is an activating, ortho-, para-directing group, which, in concert with the deactivating effect of the quinone system, preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. Understanding this regioselectivity is paramount for achieving a high yield of the desired isomer and minimizing side products. This guide is structured to provide not just a recipe, but a deep-seated understanding of the process, enabling researchers to troubleshoot and adapt the methodology with scientific rigor.

Critical Safety Mandates: Managing the Risks of Nitration

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed with strict adherence to safety protocols. The combination of concentrated sulfuric and nitric acids, known as a nitrating mixture, is extremely corrosive and a powerful oxidizing agent.

HAZARD ANALYSIS:

  • Extreme Corrosivity: Concentrated H₂SO₄ and HNO₃ can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract.[1]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase, causing the reaction to boil over or, in severe cases, leading to a runaway reaction or explosion.

  • Oxidizing Hazard: The nitrating mixture is a strong oxidizer and can react violently with combustible materials.[2] Nitric acid itself can ignite flammable materials.[1]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[1]

REQUIRED PRECAUTIONS:

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with a robust airflow to manage corrosive and toxic vapors.[1] An acid-resistant work surface is required.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:

    • Chemical splash goggles and a full-face shield.

    • Acid-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves is recommended.

    • A flame-resistant lab coat.

    • Closed-toe shoes and long pants.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[3] A spill kit containing a suitable neutralizer for acid spills (e.g., sodium bicarbonate) must be on hand.

  • Reagent Handling: Crucial Rule: Always add the acid slowly to the substance being treated. In the preparation of the nitrating mixture, concentrated nitric acid must be added slowly to the concentrated sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid. When quenching the reaction, the acid mixture must be poured slowly over ice. Never add water to the concentrated acid mixture. [1][3]

Synthesis Mechanism and Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction proceeds in three primary stages:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[4][5]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich aromatic ring of 1-hydroxyanthraquinone attacks the nitronium ion. The hydroxyl group at C1 is a powerful activating group that directs the substitution to the ortho (C2) and para (C4) positions. Due to steric hindrance from the peri-carbonyl group at C9, the attack at the C4 position is favored, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[5]

  • Deprotonation and Aromatization: A weak base in the mixture, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon bearing the nitro group. This restores the aromaticity of the ring system, yielding the final product, this compound.[4]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Materials and Equipment
  • Reagents:

    • 1-Hydroxyanthraquinone (C₁₄H₈O₃)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Deionized Water

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Buchner funnel and vacuum flask

    • Glassware for filtration and washing

    • pH paper

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
1-Hydroxyanthraquinone224.225.0 g0.02231.0
Sulfuric Acid (98%)98.0850 mL--
Nitric Acid (70%)63.012.5 mL~0.04~1.8
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 5.0 g (0.0223 mol) of 1-hydroxyanthraquinone into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • In one neck, place a thermometer ensuring the bulb is submerged in the reaction mixture. In the central neck, fit a dropping funnel. Stopper the third neck.

    • Place the flask in an ice bath on a magnetic stirrer.

  • Dissolution of Starting Material:

    • Slowly and carefully add 50 mL of concentrated sulfuric acid to the flask containing the 1-hydroxyanthraquinone.

    • Stir the mixture at a low temperature (0-5 °C) until all the solid has dissolved completely. The solution should be clear.

  • Preparation and Addition of Nitrating Mixture:

    • In a separate beaker, cool 2.5 mL of concentrated nitric acid in an ice bath.

    • CAUTION: While maintaining vigorous stirring and cooling of the main reaction flask, add the cold nitric acid dropwise via the dropping funnel over a period of 30-45 minutes.

    • CRITICAL: Monitor the temperature closely throughout the addition. Do not allow the internal temperature to rise above 10 °C to prevent the formation of dinitro products and other side reactions.[6]

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.[7]

  • Work-up and Product Isolation:

    • Prepare a large beaker containing approximately 500 g of crushed ice and water.

    • CAUTION: Slowly and carefully pour the reaction mixture in a thin stream into the ice-water slurry with vigorous stirring. This quenching process is exothermic.

    • A yellow-to-brown precipitate of this compound will form.[8]

    • Allow the slurry to stir for 30 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This is crucial to remove any residual acid.[9]

  • Drying:

    • Press the filter cake as dry as possible on the funnel.

    • Transfer the solid to a watch glass or crystallization dish and dry in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a light yellow to brown crystalline powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Nitration Reaction cluster_workup 3. Product Isolation Setup Combine 1-Hydroxyanthraquinone and H₂SO₄ in 3-neck flask Cooling1 Cool flask to 0-5 °C in an ice bath Setup->Cooling1 Nitration Slowly add cold HNO₃ (keep temp < 10 °C) Cooling1->Nitration Stirring Stir at room temperature for 2-3 hours Nitration->Stirring Quench Pour reaction mixture onto ice water Stirring->Quench Precipitate Stir to complete precipitation Quench->Precipitate Filtration Filter solid product (Buchner funnel) Precipitate->Filtration Wash Wash with DI water until neutral Filtration->Wash Dry Dry product in vacuum oven Wash->Dry FinalProduct This compound Dry->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Melting Point: The literature melting point is approximately 273 °C. A sharp melting point close to this value indicates high purity.

  • FT-IR Spectroscopy (KBr Pellet): The infrared spectrum should display characteristic peaks:

    • ~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretching of the hydroxyl group.

    • ~1670 cm⁻¹ & ~1635 cm⁻¹: Two strong absorption bands for the C=O stretching of the quinone carbonyls. The carbonyl adjacent to the hydroxyl group (C9) will be at a lower frequency due to intramolecular hydrogen bonding.

    • ~1530 cm⁻¹ & ~1340 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).

    • ~1590-1450 cm⁻¹: Multiple peaks for the C=C stretching of the aromatic rings.

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • A singlet for the phenolic proton (-OH) at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

    • A complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the anthraquinone scaffold. The protons on the nitrated ring will be shifted further downfield compared to the starting material due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR Spectroscopy (DMSO-d₆):

    • Two signals for the carbonyl carbons in the downfield region (~180-190 ppm).

    • Multiple signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group (C4) will be significantly shifted.

By comparing the obtained spectral data with these expected values, researchers can confidently validate the successful synthesis of this compound.

References

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [Link]([Link] Harbourgroup.com/wp-content/uploads/2023/01/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf)

  • Fisher Scientific. (2015). Safety Data Sheet - Nitric Acid, 3M. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8323, 1-Amino-4-hydroxyanthraquinone. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6704, 1-Nitroanthraquinone. Link

  • MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. Link

  • Google Patents. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8512, 1-Hydroxyanthraquinone. Link

  • ChemicalBook. 1-Hydroxy anthraquinone(129-43-1) 1H NMR spectrum. Link

  • Google Patents. (1959). Process for the preparation of 1-nitroanthraquinone. Link

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Link

  • Google Patents. (1976). Process for the nitration of anthraquinones. Link

  • ResearchGate. FT-IR of the anthraquinone extract. Link

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Link

  • GOV.UK. Nitric acid - Incident management. Link

  • University of California, Santa Barbara. (2018). SOP for the safe use of Nitric Acid. Link

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • Google Patents. (1981). Method for producing 1-nitroanthraquinone. Link

  • The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxy-4-nitroanthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 1-Hydroxy-4-nitroanthraquinone . It is structured to address the specific "pain points" of regioselectivity and purification that plague this reaction.

Status: Operational | Tier: L3 (Process Chemistry & Optimization)[1][2][3]

Core Reaction Troubleshooting (Upstream)

User Ticket #402: "I am nitrating 1-hydroxyanthraquinone (1-HAQ) using mixed acid (H₂SO₄/HNO₃), but I am getting predominantly the 2-nitro isomer (ortho) and dinitrated byproducts. How do I shift selectivity to the 4-position (para)?"

Root Cause Analysis

In standard sulfuric acid media, the 1-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9.[2][3] This "locks" the conformation.[3] While steric hindrance might suggest the C2 position is blocked, the electronic activation at C2 (ortho) often dominates in strong protic acids, leading to a mixture favoring 1-hydroxy-2-nitroanthraquinone .[1][2][3]

Solution: The Boric Acid Protection Strategy

To invert or improve this regioselectivity, you must chemically mask the 1-OH group during nitration.[2][3] The most robust method is the Boric Acid/Acetic Anhydride modification.[1][3]

The Mechanism: Boric acid forms a cyclic borate ester (chelate) with the 1-hydroxy and 9-carbonyl groups.[1][2][3] This chelate serves two functions:

  • Steric Shielding: It physically blocks the C2 position.[1][3]

  • Electronic Modulation: It alters the electron density, favoring electrophilic attack at the less hindered C4 position.[3]

Optimized Protocol (Standard Operating Procedure)
ParameterSpecificationRationale
Solvent System Acetic Anhydride (Ac₂O)Acts as both solvent and dehydrating agent; promotes formation of the acetyl nitrate species (gentler nitrating agent).[1][2][3]
Modifier Boric Acid (H₃BO₃)1.1 equivalents relative to 1-HAQ.[1][2][3] Essential for regiocontrol.[1][2][3][4]
Nitrating Agent Fuming HNO₃ (98%)Use stoichiometric amount (1.05 - 1.1 eq).[1][2][3] Excess leads to dinitration.[1][2][3]
Temperature 10°C – 20°CKeep cool.[1][2][3] Above 40°C, the borate complex may dissociate, reverting to C2-nitration.[2][3]

Step-by-Step Workflow:

  • Dissolve 1-hydroxyanthraquinone (10 mmol) in Acetic Anhydride (20 mL).

  • Add Boric Acid (11 mmol) and stir at room temperature for 30 mins until the borate ester forms (color shift often observed).

  • Cool the mixture to 0–5°C .

  • Add Fuming Nitric Acid (10.5 mmol) dropwise over 20 minutes. Do not allow exotherm >10°C.

  • Allow to warm to 20°C and stir for 2–3 hours.

  • Quench/Hydrolysis: Pour into ice water (100 mL) and heat to 60°C for 1 hour. Crucial: This step hydrolyzes the borate ester and acetic anhydride, releasing the free this compound.[1][2][3]

Process Control & Byproduct Management[1][2][3]

User Ticket #405: "My crude yield is high, but HPLC shows 15% 2,4-dinitroanthraquinone. How do I stop the reaction at the mono-nitro stage?"

Troubleshooting Guide

Over-nitration occurs because the nitro group (electron-withdrawing) usually deactivates the ring, but in anthraquinones, the second ring remains susceptible, or the activation from the -OH is strong enough to permit a second attack if the concentration of nitronium ions is too high.[2][3]

Corrective Actions:

  • Dilution Factor: Increase solvent volume. High concentration favors multi-collision events (dinitration).[1][2][3]

  • Starvation Feeding: Do not add all HNO₃ at once. Use a syringe pump to add the acid over 1 hour.[3]

  • Quench Timing: Monitor reaction by TLC (Silica, Toluene:Ethyl Acetate 9:1). Stop the reaction before starting material is fully consumed (aim for 95% conversion) to avoid "over-cooking" the product.

Purification & Isolation (Downstream)[2][3][5]

User Ticket #409: "I have a mixture of 1-hydroxy-4-nitro (Target), 1-hydroxy-2-nitro (Impurity), and unreacted starting material. Column chromatography is too slow for 50g batches.[1][3] Is there a crystallization method?"

Separation Logic

Isomers of nitro-anthraquinones exhibit distinct solubility profiles based on the position of the nitro group relative to the hydrogen-bonding network.[1][2][3]

Recommended Purification Protocol: Fractional Crystallization[1][2][3]

Method A: The Pyridine/Water Switch (Best for purity) [3]

  • Dissolve the crude solid in hot Pyridine (or DMF) at 90°C.

  • Cool slowly to room temperature.

  • This compound is significantly less soluble than the 2-nitro isomer in these solvents due to packing efficiency.[1][2][3]

  • Filter the precipitate.[3][5] The filtrate (mother liquor) will contain the bulk of the 2-nitro isomer and dinitro impurities.[1][3]

Method B: The pH Swing (Best for removing non-acidic impurities) Note: Both 2-nitro and 4-nitro isomers are acidic phenols, but dinitro species are more acidic, and unreacted anthraquinone is neutral.[1][2][3]

  • Slurry crude in 5% NaOH (aq). Both isomers dissolve as deep red/purple phenoxides.[1][2][3] Unreacted 1-HAQ (less acidic) or neutral nitro-anthraquinones may remain suspended (filter these off).[1][2][3]

  • Acidify filtrate slowly with HCl .

  • Fractional Precipitation: The this compound often precipitates at a slightly different pH than the 2-nitro isomer, though this is difficult to control perfectly.[1][2][3]

  • Final Polish: Recrystallize the acid-precipitated solid from Glacial Acetic Acid .

Visualizing the Pathway

The following diagram illustrates the mechanistic difference between the "Standard" (Low Yield) and "Boric Acid" (High Yield) pathways.

G cluster_0 Standard Route (Low Selectivity) cluster_1 Optimized Route (High Selectivity) Start 1-Hydroxyanthraquinone (1-HAQ) Direct Direct Nitration (H2SO4 / HNO3) Start->Direct Borate Add Boric Acid + Ac2O (Formation of Borate Ester) Start->Borate Mix Mixture: 2-Nitro (Major) 4-Nitro (Minor) Direct->Mix Complex Borate-AQ Complex (C2 Blocked) Borate->Complex Nitration Nitration (HNO3) (Attacks C4) Complex->Nitration Hydrolysis Acid Hydrolysis (Remove Borate) Nitration->Hydrolysis Target This compound (High Yield) Hydrolysis->Target

Caption: Comparative workflow showing the Boric Acid protection strategy to shift regioselectivity from the unwanted 2-nitro isomer to the target 4-nitro isomer.

Summary of Physicochemical Properties for Identification

When analyzing your fractions, use these reference values to confirm identity.

PropertyThis compound (Target)1-Hydroxy-2-nitroanthraquinone (Impurity)
Appearance Orange-Brown NeedlesYellow-Orange Platelets
Melting Point 262°C – 265°C280°C – 282°C (Higher)
TLC R_f (Tol:EtOAc 9:[1][2][3]1)~0.65 (Less Polar)~0.55 (More Polar due to H-bond disruption)
Solubility (Acetic Acid) Moderate (Recrystallizes well)Low (Often precipitates first)
¹H NMR (Key Signal) C2/C3 protons appear as doublets (ortho coupling)C3 proton appears as singlet (isolated)

References

  • Preparation of Hydroxyanthraquinones. US Patent 4,292,248.[1][2][3] Describes the hydrolysis and purification of nitroanthraquinone derivatives and the solubility differences in organic solvents.

  • Process for Preparing 1-Hydroxy-4-Arylamino Anthraquinones. US Patent 2,419,405.[1][2][3] Establishes the use of boric acid in anthraquinone condensation reactions to improve yield and prevent side reactions (analogous mechanism for nitration protection).[3]

  • Purification of 1-Nitroanthraquinone. US Patent 4,012,426. details the solubility differences between mono-nitro and di-nitro species in solvents like nitrobenzene and the use of base for purification.[1][2][3]

  • Regioselective Nitration of Aromatic Compounds. US Patent 5,977,418.[1][2][3] Discusses general strategies for shifting ortho/para selectivity in nitration using solid acid catalysts and solvent effects.

Sources

Technical Support Center: 1-Hydroxy-4-nitroanthraquinone Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers dealing with the purification of 1-Hydroxy-4-nitroanthraquinone (CAS 81-65-2) . It prioritizes field-proven methodologies over generic textbook advice, focusing on the specific solubility and isomeric challenges inherent to anthraquinone chemistry.[1]

Status: Operational | Topic: Purification & Isolation | Target Purity: >98% (HPLC/NMR)[1]

Rapid Triage: Method Selection Matrix

Select your purification route based on your current crude profile and downstream application.

Crude StatusPrimary ImpurityRecommended ProtocolExpected Recovery
Brown/Black Solid (Bulk Crude)Tarry residues, Inorganic saltsProtocol A: Acid/Base Precipitation85-90%
Orange/Red Solid (Semi-Pure)1-Hydroxy-2-nitro isomer, Dinitro speciesProtocol B: Glacial Acetic Acid Recrystallization70-80%
Analytical Sample (<100 mg)Trace isomers, unknown byproductsProtocol C: Flash Chromatography60-95%

Deep Dive Protocols

Protocol A: Chemical Cleanup (The "Rough Cut")

Best for: Removing non-phenolic tars and inorganic salts from the initial nitration cake. Mechanism: Exploits the acidity of the phenolic hydroxyl group (pKa ~8-9), which is enhanced by the electron-withdrawing nitro group at the 4-position.[1]

  • Dissolution: Suspend crude solid in 5% aqueous NaOH (10 mL/g). Heat to 80°C. The solution should turn deep purple/blue (halochromism).

  • Filtration: Filter the hot solution through a sintered glass funnel (Celite pad recommended) to remove insoluble black tars and non-phenolic impurities.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 10% HCl dropwise with vigorous stirring until pH < 2. The product will crash out as a yellow-orange precipitate.[1]

  • Wash: Filter and wash with copious water until the filtrate is neutral.[2] Dry at 60°C under vacuum.[1]

Technical Insight: The 1-OH group forms a strong intramolecular hydrogen bond with the C9 carbonyl.[1] This makes deprotonation slightly more difficult than typical phenols, requiring heating for complete dissolution.

Protocol B: Recrystallization (The "Gold Standard")

Best for: Separating the 4-nitro isomer (Target) from the 2-nitro isomer (Impurity).[1] Solvent System: Glacial Acetic Acid (Primary) or Chlorobenzene (Alternative).[1]

The Logic: The 1-hydroxy-4-nitro isomer possesses high symmetry and strong intermolecular stacking compared to the 2-nitro isomer, which disrupts the crystal lattice.[1] Consequently, the 4-nitro isomer is significantly less soluble in cooling acetic acid, allowing it to crystallize while the 2-nitro isomer remains in the mother liquor.[1]

Step-by-Step:

  • Saturation: Suspend the dry crude solid in Glacial Acetic Acid (approx. 15-20 mL per gram of solid).

  • Reflux: Heat to reflux (118°C). If the solid does not completely dissolve, add more solvent in 5 mL increments.

    • Critical Check: If black specs remain after 15 mins of reflux, perform a hot filtration immediately.

  • Controlled Cooling: Remove from heat. Insulate the flask to allow slow cooling to room temperature over 4-6 hours. Rapid cooling traps the 2-nitro isomer.[1]

  • Collection: Filter the crystals.

  • The "Displacement" Wash: Wash the filter cake with cold acetic acid, followed immediately by water to displace the acid.

  • Drying: Dry at 100°C. Target Melting Point: 271–273°C [1].

Protocol C: Chromatographic Isolation

Best for: High-purity standards or removing persistent dinitro contaminants.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Toluene : Ethyl Acetate (Gradient 95:5 → 80:20).[1]

  • Loading: Dissolve sample in minimum Dichloromethane (DCM) and load.

  • Elution Order:

    • Unreacted Anthraquinone (Fastest, if present).[1]

    • This compound (Target - Major band).[1]

    • 1-Hydroxy-2-nitroanthraquinone (Slightly more polar due to exposed dipole).[1]

    • Dinitro isomers (Slowest).

Visualizing the Workflow

The following diagram illustrates the decision logic and separation mechanism.

PurificationLogic Crude Crude Reaction Mixture (1-OH-4-NO2 + Isomers + Tars) Triage Visual Inspection Crude->Triage AcidBase Protocol A: Acid/Base Extraction (Remove Tars) Triage->AcidBase Black/Tarry Recryst Protocol B: Recrystallization (Glacial Acetic Acid) Triage->Recryst Orange/Red Solid AcidBase->Recryst Post-Cleanup Chromat Protocol C: Chromatography (Silica / Toluene:EtOAc) Recryst->Chromat If Purity < 98% Pure Pure this compound (MP: 271-273°C) Recryst->Pure Crystals Formed Waste Liquor: 2-Nitro Isomer & Dinitro species Recryst->Waste Mother Liquor Chromat->Pure

Caption: Decision matrix for purification. Protocol B (Recrystallization) is the central node for isomer separation.[1]

Troubleshooting & FAQs

Q1: My product is precipitating as a "goo" or oil during recrystallization. Why?

  • Cause: This "oiling out" occurs when the solution is too concentrated or cooled too quickly, causing the product to separate as a liquid phase before it can organize into a crystal lattice.

  • Fix: Re-heat the mixture until clear. Add 10-20% more acetic acid.[1] Add a seed crystal of pure material at ~90°C and let it cool very slowly (wrap the flask in foil).

Q2: The melting point is sharp, but low (e.g., 250-255°C). [1]

  • Diagnosis: You likely have a eutectic mixture of the 4-nitro and 2-nitro isomers.[1]

  • Fix: Recrystallization alone may not resolve this if the ratio is near the eutectic point. Switch to Protocol C (Chromatography) or perform a "swish" wash: Suspend the solid in refluxing ethanol (in which the impurity is more soluble) for 30 mins, then filter hot.

Q3: Is the product sensitive to light?

  • Fact: Yes, nitroanthraquinones can undergo photoreduction or degradation over long exposures.

  • Action: Dry the crystals in the dark and store in amber vials.

Q4: Can I use Ethanol for recrystallization?

  • Analysis: Ethanol is often too polar and has insufficient boiling point (78°C) to dissolve the crude efficiently. It is better used as a washing solvent to remove surface impurities.[1] Acetic acid (BP 118°C) or Chlorobenzene (BP 131°C) are superior for the initial purification.[1]

References

  • Sandoz AG. (1977).[1] Purification of 1-nitroanthraquinone. U.S. Patent 4,012,426.[1][3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • American Cyanamid Co. (1981).[1] Preparation of hydroxyanthraquinones. U.S. Patent 4,292,248.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • SIELC Technologies. (n.d.).[1] Separation of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 1-Hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated hydroxyanthraquinones. The nitration of 1-hydroxyanthraquinone is a deceptively complex electrophilic aromatic substitution. While the foundational mechanism is straightforward, the interplay between the activating hydroxyl group and the deactivating quinone system creates a challenging landscape of potential side reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthesis. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to troubleshoot effectively.

Section 1: Understanding the Reaction Landscape

The key to controlling this reaction is to understand the electronic influences at play. The hydroxyl (-OH) group is a potent activating group that directs electrophilic substitution to the ortho (C2) and para (C4) positions. Conversely, the carbonyl groups of the quinone system are deactivating and direct towards meta positions (relative to them). The powerful activating nature of the -OH group dominates, but it also renders the aromatic ring highly susceptible to further reactions, which is the primary source of experimental difficulties.

The active electrophile in a mixed-acid nitration is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by sulfuric acid.[1][2][3][4] This highly reactive species is then attacked by the electron-rich aromatic ring of 1-hydroxyanthraquinone.

G cluster_start Reactants cluster_products Reaction Products 1-HAQ 1-Hydroxyanthraquinone Product_Ortho 1-Hydroxy-2-nitroanthraquinone (Kinetic Product) 1-HAQ->Product_Ortho Attack at C2 Product_Para 1-Hydroxy-4-nitroanthraquinone (Thermodynamic Product) 1-HAQ->Product_Para Attack at C4 Degradation Oxidative Degradation (Tar Formation) 1-HAQ->Degradation Harsh Conditions NO2+ Nitronium Ion (from HNO₃/H₂SO₄) Side_Products Dinitro & Polynitro Products (Over-nitration) Product_Ortho->Side_Products Further Nitration Product_Para->Side_Products Further Nitration

Caption: Primary reaction pathways and common side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nitration of 1-hydroxyanthraquinone in a practical, question-and-answer format.

Q1: My reaction is producing a large amount of dinitro and other polynitrated products. How can I improve selectivity for mononitration?

Root Cause Analysis: This is the most prevalent side reaction. The mononitrated product, still possessing the activating -OH group, is more reactive towards further nitration than the starting material was. This issue is exacerbated by excessive reaction times, high temperatures, and a high concentration of the nitrating agent.[5][6]

Troubleshooting Protocol: Enhancing Mononitration Selectivity

  • Temperature Control is Paramount: Nitration is highly exothermic.[7] A runaway temperature is the primary cause of over-nitration.

    • Action: Maintain a strict reaction temperature, typically between 0°C and 5°C. Use an ice-salt bath for robust cooling. Pre-cool the 1-hydroxyanthraquinone solution before beginning the addition of the nitrating agent.

  • Controlled Addition of Nitrating Agent:

    • Action: Add the nitrating agent (e.g., a pre-chilled mixture of HNO₃/H₂SO₄) dropwise using an addition funnel over a prolonged period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the nitronium ion, favoring mononitration.

  • Stoichiometry and Monitoring:

    • Action: Begin with a stoichiometric equivalent or a slight excess (e.g., 1.0-1.1 equivalents) of nitric acid. Do not use a large excess, as this will drive the reaction towards polynitration.[6]

    • Action: Monitor the reaction progress diligently every 15-30 minutes using Thin-Layer Chromatography (TLC). Aim to quench the reaction as soon as the starting material is consumed and before significant dinitro spots appear.

Data Summary: Effect of Reaction Parameters on Product Distribution

ParameterConditionExpected OutcomeRationale
Temperature Low (0-5°C)Increased Mononitro SelectivitySlows the rate of the second nitration, which has a higher activation energy.[5][7]
High (>25°C)Increased Di/Polynitro ProductsProvides sufficient energy to overcome the activation barrier for subsequent nitrations.[5]
Reaction Time Short (Monitored by TLC)Maximized Mononitro YieldReaction is stopped before the mononitro product can react further.[5]
Long (Fixed Time)Increased Di/Polynitro ProductsAllows for the slower, subsequent nitration reactions to proceed to completion.
HNO₃ Stoichiometry 1.0-1.1 eq.High Mononitro SelectivityLimits the amount of available electrophile.
>1.5 eq.Increased Di/Polynitro ProductsExcess nitrating agent drives the reaction towards multiple substitutions.
Q2: My reaction mixture is turning dark brown or black and forming tar-like substances. What is happening?

Root Cause Analysis: 1-hydroxyanthraquinone, being a phenolic compound, is susceptible to oxidation under the harsh conditions of mixed-acid nitration. The formation of tar indicates degradation of the aromatic system. This is almost always a result of poor temperature control, where localized "hot spots" in the reaction mixture cause decomposition.[7]

Troubleshooting Protocol: Preventing Oxidative Degradation

  • Ensure Homogeneity:

    • Action: Ensure the 1-hydroxyanthraquinone is fully dissolved in the acid (e.g., concentrated sulfuric acid) before cooling and adding the nitrating agent. Adding the nitrating agent to a suspension can create localized areas of high heat upon reaction, leading to charring.

  • Aggressive Temperature Management:

    • Action: In addition to external cooling, ensure vigorous stirring throughout the reaction. This dissipates heat effectively and prevents the formation of localized hot spots.

  • Quenching Procedure:

    • Action: Quench the reaction by pouring the reaction mixture slowly onto a large amount of crushed ice with stirring. Do not add water or ice directly to the concentrated acid mixture, as this can generate substantial heat.

Q3: How can I effectively purify my desired mononitro product from the complex reaction mixture?

Root Cause Analysis: The crude product is a challenging mixture containing the desired 2-nitro and 4-nitro isomers, unreacted starting material, and various dinitro byproducts. A multi-step purification strategy is required.

Troubleshooting Workflow: Purification of Mononitro-1-hydroxyanthraquinone

G Start Crude Reaction Mixture Quench 1. Quench on Ice & Filter Start->Quench Wash 2. Wash Solid with Water (to remove acid) Quench->Wash Dry 3. Dry the Crude Solid Wash->Dry Column 4. Flash Column Chromatography (e.g., Silica, Hexane/EtOAc gradient) Dry->Column Fractions 5. Collect & Combine Fractions (Monitor by TLC) Column->Fractions Separates isomers, starting material, and dinitro products Recrystallize 6. Recrystallization (e.g., from Ethanol/Water or Acetic Acid) Fractions->Recrystallize Final Pure Mononitro Product Recrystallize->Final Removes minor impurities

Caption: A standard workflow for the purification of nitrated products.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?

Root Cause Analysis: Distinguishing between the starting material, the two primary mononitro isomers, and multiple dinitro isomers requires appropriate analytical methods.

Recommended Analytical Methods:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time tracking. Use a mobile phase that gives good separation between the starting material and the products (e.g., 7:3 Hexane:Ethyl Acetate). The less polar dinitro products will have a higher Rf value than the mononitro products, which will be higher than the more polar starting material.

  • Product Characterization:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity and isomer ratio of the final product.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation and confirming the position of the nitro group on the aromatic ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the products and helps identify byproducts.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for achieving a controlled mononitration.

Protocol: Controlled Mononitration of 1-Hydroxyanthraquinone

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-hydroxyanthraquinone (1.0 eq).

    • Slowly add concentrated sulfuric acid (e.g., 5 mL per gram of substrate) while stirring to ensure complete dissolution.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.

  • Preparation of Nitrating Mixture:

    • In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (e.g., 2 mL per gram of substrate). Caution: This is highly exothermic. Allow this mixture to cool to 0°C.

  • Nitration:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred 1-hydroxyanthraquinone solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5°C.

    • Take small aliquots every 15 minutes and analyze by TLC to monitor the consumption of the starting material.

  • Quenching and Isolation:

    • Once the starting material is consumed (or its consumption has stalled), carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with stirring.

    • A precipitate will form. Allow the ice to melt completely, then isolate the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Purification:

    • Dry the crude solid under vacuum.

    • Proceed with purification via flash column chromatography as outlined in the workflow diagram above.

References

  • BenchChem. (2025).
  • Google Patents. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones.
  • Google Patents. (1981). Preparation of hydroxyanthraquinones.
  • Google Patents. (1977). Purification of 1-nitroanthraquinone.
  • PubChem. 1-Hydroxyanthraquinone.
  • Scilit. (2024).
  • Oreate AI Blog. (2026).
  • Quora. (2021).
  • Saskoer.ca. Reaction: Nitration. Introduction to Organic Chemistry.
  • ECHEMI. (n.d.).
  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction.
  • BenchChem. (2025). Preventing over-nitration in anthraquinone synthesis. BenchChem Technical Support.
  • Master Organic Chemistry. (2018).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Journal of Chemical and Pharmaceutical Research. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb.
  • BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions. BenchChem Technical Support.
  • MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.
  • CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles.

Sources

Technical Support Center: Optimization of 1-Hydroxy-4-nitroanthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization, Regioselectivity Control, and Purification of 1-Hydroxy-4-nitroanthraquinone.[1]

Core Synthesis Directive

The Objective: Synthesize this compound (4-NO2-HAQ) with high regioselectivity, minimizing the formation of the thermodynamic byproduct 1-Hydroxy-2-nitroanthraquinone (2-NO2-HAQ) and the over-nitrated 2,4-dinitro species.

The Challenge: The hydroxyl group at C1 is an ortho/para director.[1] While steric hindrance from the C9 carbonyl typically disfavors the ortho (C2) position, hydrogen bonding and solvent effects can stabilize the transition state leading to significant C2 impurities.[1] Furthermore, the C4 position (alpha) is electronically activated but sterically congested.[1]

Optimized Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1-Hydroxyanthraquinone (1-HAQ) (98%+ purity)

  • Solvent: Glacial Acetic Acid (AcOH) – Crucial for moderating reaction kinetics.[1]

  • Reagent: Nitric Acid (98% fuming) or Mixed Acid (HNO3/H2SO4) – Note: AcOH/HNO3 is preferred for mononitration control.[1]

  • Additives: Boric Acid (Optional) – Can enhance regioselectivity via borate ester formation, blocking the C1-OH vicinity.[1]

Protocol Steps:

  • Dissolution: Suspend 1-HAQ in Glacial Acetic Acid (10 mL/g substrate).

  • Temperature Control: Cool system to 0–5°C . This is non-negotiable. Higher temperatures favor the kinetic formation of the 2-nitro isomer and dinitro species.[1]

  • Addition: Add Nitric Acid (1.05 – 1.10 eq) dropwise over 60 minutes.

    • Scientist's Note: Do not dump the acid.[1] A localized high concentration of HNO3 causes immediate over-nitration.[1]

  • Reaction: Allow to warm to 20°C over 4 hours. Monitor via TLC (Mobile phase: Toluene/Acetone 9:1).[1]

  • Quench: Pour into ice-water (5x reaction volume).

  • Purification (The Critical Step): See Module 3.

Troubleshooting & FAQs

Category A: Regioselectivity & Yield[1][2][3][4]

Q1: My HPLC shows a 60:40 mixture of the 4-nitro (desired) and 2-nitro (undesired) isomers. How do I shift this ratio?

A: This is a classic competition between kinetic and thermodynamic control.[1]

  • Root Cause: The reaction temperature was likely too high during the initial nitration phase, or the solvent polarity was insufficient to stabilize the para-transition state.[1]

  • Corrective Action:

    • Lower the Temperature: Conduct the addition at -5°C to 0°C.

    • Solvent Switch: If using H2SO4, switch to Glacial Acetic Acid.[1] The solvation shell of AcOH increases the effective steric bulk around the C1-hydroxyl, making the ortho (C2) attack less favorable compared to the para (C4) attack [1].[1]

    • Boric Acid Protection: Add 0.5 eq of Boric Acid.[1] It forms a cyclic borate ester with the C1-hydroxyl and the C9-carbonyl.[1] This "locks" the region, physically blocking the C2 position and forcing nitration to C4 [2].[1]

Q2: I am seeing significant amounts of 2,4-dinitroanthraquinone. Is my stoichiometry off?

A: Likely, but mixing dynamics are the silent killer here.[1]

  • Root Cause: Even with 1.0 eq of HNO3, poor agitation creates "hot spots" where HNO3 concentration spikes, driving the second nitration immediately.

  • Corrective Action:

    • Ensure turbulent stirring (Reynolds number > 4000).

    • Dilute the HNO3 in a small volume of Acetic Acid before addition.[1]

    • Stop Early: Quench the reaction at 95% conversion of the starting material. Chasing the last 5% often doubles the impurity profile.[1]

Category B: Purification (The "Sulfite Wash")[1][5]

Q3: Column chromatography is failing to separate the 2-nitro and 4-nitro isomers; they co-elute. How do I purify this on a large scale?

A: Do not use chromatography for bulk separation of nitro-anthraquinones. Use Chemical Washing .[1]

  • The Science: Nitro groups in the beta position (C2) are labile to nucleophilic displacement, whereas alpha nitro groups (C4) are stabilized by the peri-carbonyl interaction.[1]

  • The Protocol (Sulfite Wash):

    • Suspend the crude solid in a 5% aqueous Sodium Sulfite (

      
      ) solution.
      
    • Heat to 80–90°C for 2 hours.

    • Mechanism: The 2-nitro isomer reacts to form a water-soluble anthraquinone sulfonate.[1][2] The 4-nitro isomer remains insoluble.

    • Filtration: Filter the hot solution. The filter cake is your pure 4-nitro product; the filtrate contains the impurities [3].

Visualized Workflows

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the bifurcation between the desired alpha-attack (C4) and the undesired beta-attack (C2), along with the purification logic.[1]

ReactionPathway Start 1-Hydroxyanthraquinone (1-HAQ) HNO3 + HNO3 / AcOH (Electrophilic Subst.) Start->HNO3 Intermed Sigma Complex Intermediate HNO3->Intermed Prod4 This compound (Major Product - Alpha) Intermed->Prod4 Steric Preference (Kinetic Control) Prod2 1-Hydroxy-2-nitroanthraquinone (Minor Product - Beta) Intermed->Prod2 H-Bond Stabilization (Thermodynamic Risk) Sulfite Sodium Sulfite Wash (80°C, aq) Prod4->Sulfite Stable to Sulfite Prod2->Sulfite Reacts with Sulfite Soluble Water Soluble Sulfonate (Discard in Filtrate) Sulfite->Soluble 2-isomer derived Solid Pure Solid Product (Retain Filter Cake) Sulfite->Solid 4-isomer remains

Caption: Mechanistic pathway showing the divergence of isomers and the chemical logic behind the sodium sulfite purification step.[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when yields are below 60%.

Troubleshooting Problem Low Yield / High Impurity CheckHPLC Analyze Crude HPLC/TLC Problem->CheckHPLC Isomer2 High 2-Nitro Content? CheckHPLC->Isomer2 Dinitro High Dinitro Content? CheckHPLC->Dinitro Unreacted Unreacted 1-HAQ? CheckHPLC->Unreacted ActionTemp Decrease Temp to -5°C Add Boric Acid Isomer2->ActionTemp Yes ActionStoich Reduce HNO3 to 1.05 eq Improve Stirring Dinitro->ActionStoich Yes ActionTime Increase Reaction Time Check Acid Strength Unreacted->ActionTime Yes

Caption: Diagnostic workflow for identifying root causes of reaction failure based on impurity profiling.

Data Summary: Solvent & Temperature Effects[1][6][7]

ParameterCondition ACondition BCondition C (Recommended)
Solvent 98% H2SO4Glacial Acetic AcidGlacial AcOH + Boric Acid
Temperature 25°C25°C0°C -> 20°C
Major Product Mix (4-NO2 / 2-NO2)4-NO2 (Moderate Selectivity)4-NO2 (High Selectivity)
Byproducts High Dinitro formationModerate 2-NO2Low 2-NO2
Purification Load Heavy (Recrystallization)ModerateLight (Sulfite Wash)

References

  • Nitration of Anthraquinones. BenchChem Technical Library. (General overview of nitration conditions and solvent effects on regioselectivity). [1]

  • Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing. (Discusses the use of additives and temperature control to block ortho-positions). [1]

  • Purification of Nitroanthraquinones. Google Patents (US4012426A). (Definitive source for the "Sulfite Wash" method to separate alpha-nitro from beta-nitro isomers).

Sources

stability issues of 1-Hydroxy-4-nitroanthraquinone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Hydroxy-4-nitroanthraquinone. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Understanding and controlling its stability is critical for ensuring the reproducibility, accuracy, and validity of experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the handling and use of this compound solutions.

Q1: My bright yellow-orange solution of this compound has changed color to a deep red or purple. What is happening?

A: A significant color change is often the first indicator of a chemical alteration. There are two primary causes for this observation:

  • Deprotonation of the Hydroxyl Group: The hydroxyl group (-OH) on the anthraquinone core is weakly acidic. In the presence of a base or in a solution with a pH above its pKa, this proton can be removed, forming a phenoxide anion. This anion has an extended delocalized electron system, causing a bathochromic shift (a shift to a longer wavelength of light absorption), which results in a visible color change to red or purple. This process is often reversible upon re-acidification.

  • Chemical Degradation: The color change may also signify irreversible degradation of the molecule. Under certain conditions, such as high heat or extreme pH, the compound can degrade into different molecular species, which may be highly colored.

Your immediate action should be to verify the pH of your solution and compare it against a freshly prepared standard using analytical techniques like UV-Vis spectroscopy or HPLC.

Q2: What are the primary factors that affect the stability of this compound in solution?

A: The stability of this compound is influenced by several environmental and chemical factors. The most critical of these are summarized in the table below. Each of these factors can act alone or in concert to promote degradation.

FactorPotential ImpactCausality
pH Highly susceptible to degradation in alkaline (basic) conditions.Base-catalyzed hydrolysis of the nitro group is a likely degradation pathway, especially when heated.[1][2]
Temperature Degradation rate increases significantly with elevated temperature.High temperatures provide the activation energy needed to overcome reaction barriers for hydrolysis or other decomposition reactions.[1][3]
Light Potential for photodecomposition.Anthraquinone scaffolds are known to be photosensitive. Absorbed light energy can lead to photoreduction or the generation of reactive oxygen species that degrade the molecule.
Reducing Agents The nitro group is susceptible to reduction.In the presence of reducing agents (e.g., sodium dithionite, certain biological media, or during catalytic hydrogenation), the nitro group (-NO₂) can be reduced to an amino group (-NH₂), forming 1-Amino-4-hydroxyanthraquinone.[4]
Solvent Choice Stability can vary depending on the solvent.Protic solvents (like water or methanol) can participate in degradation reactions, whereas polar aprotic solvents (like DMSO or DMF) are often preferred for stock solutions.[2]
Q3: What are the recommended solvent and storage conditions for my this compound stock solutions?

A: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The parent compound, 1-nitroanthraquinone, is noted to be insoluble in water but soluble in organic solvents.[5] These solvents are less likely to participate directly in degradation reactions compared to protic solvents.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially if the compound will be stored for many months, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after incubating my compound in a buffered solution. What are the likely degradation products?

A: The identity of degradation products depends heavily on the specific conditions (pH, temperature, presence of other reagents). Based on the known reactivity of nitroanthraquinones, here are the most probable degradants:

  • 1,4-Dihydroxyanthraquinone: This is the likely product of base-catalyzed hydrolysis of the nitro group, particularly if the solution was heated.[1]

  • 1-Amino-4-hydroxyanthraquinone: If your experimental medium contained reducing agents (e.g., thiols like DTT, or certain cellular components), the nitro group may have been reduced.[4]

  • Phthalic Acid or Benzoic Acid Derivatives: Under harsh oxidative conditions, the aromatic ring system can be cleaved, leading to smaller, more polar fragments. Such products have been identified in the degradation of other anthraquinone dyes.[6]

To confirm the identity of these peaks, it is best to synthesize or purchase authentic standards of these potential degradants and compare their retention times and mass spectra.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides systematic workflows and protocols to identify the root cause of instability and to ensure the integrity of your experimental solutions.

Problem: Visual Instability (Color Change or Precipitation)

If you observe a change in your solution's appearance, follow this diagnostic workflow.

Caption: Workflow for troubleshooting visual solution instability.

Problem: Suspected Chemical Instability (Degradation)

When you suspect your compound is degrading, a forced degradation study is the most effective way to understand its liabilities and identify potential degradants.

Protocol 1: Forced Degradation Study

This protocol is designed to expose this compound to a range of stress conditions to rapidly assess its stability profile.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1.0 M HCl

  • 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV-Vis or DAD detector

  • pH meter

  • Constant temperature oven/water bath

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear HPLC vial by diluting the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 1.0 M HCl to a final concentration of 0.1 M. Incubate one sample at room temperature (RT) and another at 60°C.

    • Base Hydrolysis: Add 1.0 M NaOH to a final concentration of 0.1 M. Incubate at RT only, as degradation is expected to be rapid.

    • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Incubate at RT.

    • Thermal Degradation: Incubate a sample at 60°C, protected from light.

    • Photodegradation: Expose a sample to light in a photostability chamber. Keep a control sample wrapped in foil at the same temperature.

  • Time Points: Analyze samples at T=0, 2, 8, and 24 hours. For base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) are recommended.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid). Analyze all samples by HPLC.

  • Data Interpretation: Monitor the peak area of the parent compound to determine the percentage of degradation. Identify major degradation peaks and note their retention times and UV spectra.

Protocol 2: Recommended HPLC Method for Stability Assessment

This method provides a robust starting point for separating this compound from its potential degradation products.[6][7]

  • Column: C18 reverse-phase column (e.g., Lichrospher® RP-18, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer with 0.8% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Isocratic Elution: A starting point could be a ratio of B:A:C (e.g., 70:20:10 v/v/v). Gradient elution may be required to resolve all peaks.

  • Flow Rate: 1.0 - 1.2 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~430-440 nm) and a lower wavelength (e.g., 254 nm) to detect degradants that may have different chromophores.

  • Column Temperature: 30°C

In-Depth Scientific Explanation: Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing them. The diagram below illustrates the two most probable degradation pathways based on its chemical structure and reactivity documented for related compounds.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction parent This compound hydrolyzed 1,4-Dihydroxyanthraquinone parent->hydrolyzed High pH, Heat [2] reduced 1-Amino-4-hydroxyanthraquinone parent->reduced Reducing Agent (e.g., Na₂S₂O₄, H₂/Pd) [19]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Hydroxy-4-nitroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical solutions.

I. Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes:

  • Direct Nitration of 1-Hydroxyanthraquinone: This is a common and direct electrophilic aromatic substitution where 1-hydroxyanthraquinone is treated with a nitrating agent.

  • Hydroxylation of 1,4-Dinitroanthraquinone: This less common route involves the selective replacement of a nitro group with a hydroxyl group.

This guide will focus on the more prevalent direct nitration method for scale-up considerations. The nitration of an activated ring system like 1-hydroxyanthraquinone requires careful control of reaction parameters to ensure regioselectivity and minimize the formation of undesired byproducts.

II. Experimental Workflow: Nitration of 1-Hydroxyanthraquinone

A general laboratory procedure for the nitration of 1-hydroxyanthraquinone serves as our baseline for discussing scale-up challenges.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification A Prepare Nitrating Agent (e.g., HNO3 in H2SO4) C Controlled Addition of Nitrating Agent A->C B Dissolve 1-Hydroxyanthraquinone in Solvent (e.g., H2SO4) B->C D Maintain Reaction Temperature C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Quench Reaction (e.g., pour onto ice) E->F G Filter Crude Product F->G H Wash with Water G->H I Purification (e.g., Recrystallization) H->I

Caption: A generalized workflow for the synthesis of this compound.

III. Troubleshooting Guide for Scale-Up

Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities

Question: During our pilot-scale synthesis, we are observing a significant amount of the 2-nitro and 3-nitro isomers, which are difficult to separate from the desired 4-nitro product. What is causing this, and how can we improve the regioselectivity?

Answer: The hydroxyl group in 1-hydroxyanthraquinone is an ortho-, para-directing group. Therefore, nitration is expected to occur at the 2- and 4-positions. The formation of other isomers could be influenced by several factors during scale-up.

  • Causality:

    • Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of thermodynamically less favored isomers.

    • Rate of Addition: A rapid addition of the nitrating agent can lead to localized "hot spots" and concentration gradients, promoting side reactions.

    • Mixing Efficiency: Inadequate mixing in a large reactor can result in non-homogenous reaction conditions, leading to inconsistent nitration.

  • Troubleshooting Steps:

    • Strict Temperature Control: Implement a robust cooling system for the reactor to maintain a consistent and low reaction temperature, typically between 0-10 °C.

    • Controlled Addition: Utilize a syringe pump or a dropping funnel with precise control to ensure a slow and steady addition of the nitrating agent.

    • Improve Agitation: Ensure the reactor's stirring mechanism provides efficient mixing to maintain a homogenous reaction mixture. The use of baffles in the reactor can prevent vortex formation and improve turbulence.

Issue 2: Formation of Di-nitro and Poly-nitro Byproducts

Question: We are seeing a significant amount of dinitroanthraquinone byproducts in our scaled-up batches, which complicates purification. How can we minimize this over-nitration?

Answer: The formation of di- and poly-nitro byproducts is a common issue when the reaction is allowed to proceed for too long or under conditions that are too harsh.[1]

  • Causality:

    • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations.

    • Reaction Time: Extended reaction times can lead to the nitration of the initially formed product.

    • Concentration of Sulfuric Acid: The concentration of sulfuric acid can influence the strength of the nitrating species (the nitronium ion, NO₂⁺).

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Carefully control the molar ratio of the nitrating agent to 1-hydroxyanthraquinone. Start with a slight excess (e.g., 1.1 to 1.2 equivalents) and optimize based on in-process controls.

    • Reaction Monitoring: Implement rigorous in-process monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-nitration occurs.[2]

    • Control Acid Concentration: The concentration of sulfuric acid should be carefully controlled. A common range is 90-98%.

Issue 3: Exothermic Runaway Reaction

Question: During a pilot run, we experienced a rapid and uncontrolled temperature increase. What are the primary causes, and what safety measures should be implemented?

Answer: Nitration reactions are notoriously exothermic, and a runaway reaction is a critical safety concern.[3][4]

  • Causality:

    • Inadequate Cooling: The cooling capacity of the reactor may not be sufficient to dissipate the heat generated by the reaction, especially during scale-up where the surface-area-to-volume ratio decreases.

    • Rapid Addition of Reagents: As mentioned before, adding the nitrating agent too quickly can generate heat faster than it can be removed.

    • Accumulation of Unreacted Reagents: If the reaction fails to initiate at a low temperature, subsequent warming can lead to a sudden and violent reaction of the accumulated reagents.

  • Troubleshooting and Safety Measures:

    • Reactor and Cooling System Assessment: Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.

    • Controlled Addition Protocol: Establish and strictly follow a protocol for the slow, controlled addition of the nitrating agent.

    • Emergency Quenching Plan: Have a pre-defined and tested emergency plan to quench the reaction if the temperature exceeds a set limit. This could involve adding a pre-cooled quenching agent.

    • Safety Interlocks: Implement automated safety interlocks that can, for example, stop the addition of the nitrating agent if the temperature rises above a critical point.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6] Work in a well-ventilated area or under a fume hood.[3][6]

Issue 4: Product Isolation and Purification Challenges

Question: We are struggling with the isolation of a pure product. The crude material is often a dark, tarry solid that is difficult to handle and purify by recrystallization.

Answer: The physical properties of the crude product can be affected by impurities and the work-up procedure.

  • Causality:

    • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent and can lead to the formation of colored, polymeric byproducts.

    • Incomplete Quenching: If the reaction is not properly quenched, side reactions can continue to occur during work-up.

    • Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification.

  • Troubleshooting Steps:

    • Efficient Quenching: The quenching process, typically by pouring the reaction mixture onto ice, should be done efficiently to rapidly cool and dilute the reaction mixture, minimizing side reactions.[2]

    • Washing: Thoroughly wash the crude product with water to remove residual acids and water-soluble impurities.

    • Solvent Screening for Recrystallization: Conduct a systematic screening of solvents to find an optimal one for recrystallization. Glacial acetic acid is often a good starting point for anthraquinone derivatives.[7]

    • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography on a small scale to identify impurities, or sublimation for certain anthraquinone derivatives.[8]

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of 1-hydroxyanthraquinone?

A1: The nitration of 1-hydroxyanthraquinone is an electrophilic aromatic substitution reaction. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich anthraquinone ring, activated by the hydroxyl group, then attacks the nitronium ion. A subsequent deprotonation restores the aromaticity of the ring, yielding this compound.[9]

Nitration_Mechanism cluster_Generation Generation of Nitronium Ion cluster_Attack Electrophilic Attack cluster_Deprotonation Deprotonation HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- 1-Hydroxyanthraquinone + NO2+ 1-Hydroxyanthraquinone + NO2+ Intermediate Carbocation Intermediate Carbocation 1-Hydroxyanthraquinone + NO2+->Intermediate Carbocation Intermediate Carbocation + HSO4- Intermediate Carbocation + HSO4- This compound + H2SO4 This compound + H2SO4 Intermediate Carbocation + HSO4-->this compound + H2SO4

Caption: Simplified mechanism of the nitration of 1-hydroxyanthraquinone.

Q2: Are there any alternative, "greener" methods for this synthesis?

A2: Research into greener synthesis methods is ongoing. Some alternatives to the traditional mixed acid nitration include the use of solid acid catalysts or milder nitrating agents to reduce the amount of acidic waste. Continuous flow reactors are also being explored for nitration reactions as they offer better control over reaction parameters and improved safety.[4]

Q3: How can I effectively purify the final product from unreacted starting material and isomers?

A3: Purification can often be achieved by fractional crystallization. The different isomers may have varying solubilities in a given solvent, allowing for their separation. For instance, treating the crude product with a specific solvent may selectively dissolve one isomer over others. Additionally, treatment with aqueous sodium sulfite has been used to remove certain impurities in the synthesis of related nitroanthraquinones.[2] For high-purity requirements, column chromatography may be necessary, although this is less practical for large-scale production.

Q4: What are the key analytical techniques to monitor the reaction and assess product purity?

A4:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and byproducts. It is also the preferred method for assessing the final purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

V. Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 - 10 °CMinimizes the formation of isomeric byproducts and controls the exothermic nature of the reaction.
Molar Ratio (HNO₃:Substrate) 1.1 - 1.5 : 1A slight excess ensures complete conversion, while a large excess can lead to di-nitration.
H₂SO₄ Concentration 90 - 98%Affects the generation rate of the nitronium ion.
Addition Time 1 - 3 hours (scale-dependent)Slow addition is crucial for heat management and preventing localized high concentrations.

VI. References

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxyanthraquinone. PubChem. Retrieved from [Link]

  • Google Patents. (1981). US4292248A - Preparation of hydroxyanthraquinones. Retrieved from

  • Google Patents. (1981). US4289706A - Method for producing 1-nitroanthraquinone. Retrieved from

  • Google Patents. (1975). US3880892A - Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions. Retrieved from

  • National Center for Biotechnology Information. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Google Patents. (2016). CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum. Retrieved from

  • Google Patents. (1975). US3906013A - Process for the manufacture of nitro-hydroxy-anthraquinones. Retrieved from

  • Google Patents. (1976). US3968130A - Process for the nitration of anthraquinones. Retrieved from

  • Google Patents. (1977). US4012426A - Purification of 1-nitroanthraquinone. Retrieved from

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Quora. (n.d.). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • YouTube. (2023). Nitration of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (1976). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free.... Retrieved from

  • Organic Syntheses. (n.d.). 9-nitroanthracene. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

Sources

common impurities in 1-Hydroxy-4-nitroanthraquinone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Hydroxy-4-nitroanthraquinone

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this vital intermediate. Below, you will find FAQs and troubleshooting guides designed to provide both procedural instructions and the underlying scientific principles for effective impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in my this compound sample?

The impurities in your final product are almost always a direct consequence of the synthetic route used. The most common synthesis involves the nitration of 1-hydroxyanthraquinone. Therefore, impurities can be broadly categorized into two groups:

  • Starting Material-Related Impurities: This includes unreacted 1-hydroxyanthraquinone or impurities present in the initial starting material. The purity of your precursor is paramount.

  • Side-Reaction Products: These are formed during the nitration process. Nitration of an activated ring system like 1-hydroxyanthraquinone can be difficult to control perfectly, leading to several common byproducts.

Q2: What specific chemical compounds are the most common impurities I should be looking for?

Based on the typical synthesis pathway (nitration of 1-hydroxyanthraquinone), you should anticipate the following impurities:

  • Unreacted 1-Hydroxyanthraquinone: Incomplete nitration will leave residual starting material.

  • Isomeric Byproducts (Positional Isomers): While the 4-position is strongly favored, some nitration may occur at the 2-position, leading to the formation of 1-Hydroxy-2-nitroanthraquinone.

  • Over-Nitration Products (Dinitro Compounds): If the reaction conditions are too harsh (excess nitrating agent, high temperature), a second nitro group can be added to the molecule, resulting in compounds like 1-Hydroxy-2,4-dinitroanthraquinone.[1]

  • Degradation Products: Harsh acidic conditions can sometimes lead to minor degradation, although this is less common with controlled protocols.

The presence of these impurities can lead to misleading results in biological assays and cause side reactions in subsequent synthetic steps.[2]

Q3: Why is achieving high purity for this compound so critical for my research?

In drug development and fine chemical synthesis, the purity of intermediates is non-negotiable for several reasons:

  • Predictable Reactivity: Impurities can participate in unintended side reactions, lowering the yield of your desired downstream product and complicating its purification.[2]

  • Accurate Biological Data: In pharmacological and toxicological studies, impurities may have their own biological activity, leading to erroneous or irreproducible results. For instance, different isomers can exhibit vastly different biological effects.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies require stringent purity profiles for all intermediates and final active pharmaceutical ingredients (APIs).

Troubleshooting and Purification Guides

This section provides detailed protocols to address common purity-related issues encountered during experimental work.

Problem: My TLC/HPLC analysis shows multiple spots/peaks close to my main product.

This is a classic sign of isomeric or over-nitrated impurities. The polarity differences between these compounds are often subtle, making separation challenging. A multi-step purification strategy is often the most effective approach.

The following diagram illustrates a general workflow for purifying crude this compound.

G cluster_0 cluster_1 cluster_2 A Crude this compound (Contains Isomers, Dinitro-compounds, Starting Material) B Step 1: Acid-Base Extraction (Removes non-acidic impurities) A->B Dissolve in Organic Solvent & Wash with Mild Base C Step 2: Recrystallization (Removes bulk of isomers/dinitro-compounds) B->C Recover from Aqueous Layer & Neutralize D Step 3: Column Chromatography (For high-purity applications) C->D If impurities persist E Purity Check (TLC/HPLC/m.p.) C->E If pure enough D->E Pool pure fractions F High-Purity Product (>99%) E->F

Caption: General purification workflow for this compound.

Method 1: Purification via Acid-Base Extraction

Principle (Causality): The hydroxyl group at the 1-position is phenolic and thus acidic. It can be deprotonated by a mild base (like sodium carbonate or bicarbonate) to form a water-soluble sodium salt. Most key impurities, such as dinitroanthraquinones without a hydroxyl group or unreacted anthraquinone precursors, are not acidic and will remain in the organic phase. This allows for an effective liquid-liquid extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. The desired product will move into the aqueous layer, which typically turns a deep reddish-brown color. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.

  • Neutralization & Recovery: Cool the combined aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 2M HCl) until the product precipitates out completely (pH ~2-3).

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold deionized water until the washings are neutral, and dry it under vacuum.

Self-Validation: After the procedure, run a TLC of the purified product against the crude starting material and the discarded organic layer. The purified product should show a significant reduction in non-polar impurities.

Method 2: Purification by Recrystallization

Principle (Causality): This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product and impurities at a high temperature but will allow only the desired product to crystallize upon cooling, leaving the impurities behind in the mother liquor. For related nitroanthraquinones, solvents like dimethylformamide (DMF) and anisole have been used effectively.[3]

Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent. Glacial acetic acid or a mixture of ethanol and DMF are often good starting points.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Compare pre- and post-recrystallization samples by HPLC to quantify the reduction in impurity levels.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemTarget Impurities RemovedRationale
Glacial Acetic AcidIsomeric byproducts, Dinitro-compoundsGood solubility differential between the mono-nitro and di-nitro species.
Ethanol/DMF mixtureBroad spectrum of polar and non-polar impuritiesThe solvent ratio can be tuned to optimize the crystallization of the target compound.
TolueneLess polar impuritiesGood for removing residual non-hydroxylated starting materials.
Method 3: High-Purity Purification by Column Chromatography

Principle (Causality): When high purity (>99%) is required, column chromatography is the method of choice. It separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. Less polar compounds typically elute faster, while more polar compounds are retained on the column longer.

Experimental Protocol:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Mobile Phase & Elution: Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (gradient elution). This will elute the less polar impurities first. The desired this compound, being more polar, will elute later.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Self-Validation: Purity should be confirmed by HPLC analysis, which can provide a quantitative purity value (e.g., % area). 1H NMR spectroscopy can also be used to confirm the structure and absence of proton signals from impurities.

References

  • Purification of 1-nitroanthraquinone.
  • Production of 1-nitroanthraquinone and 1-aminoanthraquinone.
  • Preparation of hydroxyanthraquinones.
  • Process for the nitration of anthraquinones.
  • Process for the manufacture of nitro-hydroxy-anthraquinones.
  • Process for the preparation of 1-nitroanthraquinone.

Sources

Technical Support Center: Troubleshooting Low Yield in 1-Hydroxy-4-nitroanthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Hydroxy-4-nitroanthraquinone. As a critical intermediate in the production of dyes and pharmaceuticals, achieving a high yield of this compound is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and understanding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the primary factors I should investigate?

Low yields in this specific nitration reaction typically stem from one or more of four key areas: suboptimal reaction conditions, purity of the starting material, formation of side products, and inefficient product isolation. The nitration of 1-Hydroxyanthraquinone is an electrophilic aromatic substitution that requires careful control to achieve high selectivity for the desired C-4 position and prevent unwanted side reactions.[2] Key factors to scrutinize are temperature control, the composition of your nitrating agent, and reaction time.[3]

A logical troubleshooting workflow can help pinpoint the issue:

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Starting Material Purity (1-Hydroxyanthraquinone) Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions CheckPurity->CheckConditions Purity OK ImpureSM Solution: Recrystallize or purify starting material. CheckPurity->ImpureSM Impure CheckSideProducts 3. Investigate Side Products (TLC/HPLC) CheckConditions->CheckSideProducts Conditions Seem OK OptimizeConditions Solution: Adjust temperature, reagent concentration, or time. CheckConditions->OptimizeConditions Deviation Found CheckWorkup 4. Review Workup & Purification Protocol CheckSideProducts->CheckWorkup Minimal Side Products MinimizeSideProducts Solution: Modify conditions to improve regioselectivity. CheckSideProducts->MinimizeSideProducts Excess Side Products OptimizeWorkup Solution: Refine isolation and purification steps. CheckWorkup->OptimizeWorkup Losses Identified ReactionMechanism cluster_reactants Reactants cluster_products Potential Products Reactant 1-Hydroxyanthraquinone Intermediate Wheland Intermediate (Resonance Stabilized) Reactant->Intermediate Electrophilic Attack Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Product_Para This compound (Major Product, Para) Intermediate->Product_Para Deprotonation (C-4) Product_Ortho 1-Hydroxy-2-nitroanthraquinone (Minor Product, Ortho) Intermediate->Product_Ortho Deprotonation (C-2)

Caption: Regioselectivity in the nitration of 1-Hydroxyanthraquinone.

Q3: What is the optimal nitrating agent and solvent system for this reaction?

The choice of nitrating agent is critical for controlling the reaction's outcome. While concentrated nitric acid alone can be used, its reactivity is often difficult to control. [4][5]A mixed acid system is generally preferred for its ability to generate the highly reactive nitronium ion (NO₂⁺) in a controlled manner.

Nitrating SystemSolventTypical Temp.AdvantagesDisadvantages / Causality for Low Yield
HNO₃ / H₂SO₄ H₂SO₄0 – 10 °CGenerates high concentration of NO₂⁺, leading to efficient reaction. Sulfuric acid is an excellent solvent for the reactants.Most common cause of failure: Overly aggressive. If not cooled properly, leads to rapid side product formation and degradation. Requires careful, slow addition.
Conc. HNO₃ Acetic Acid10 – 25 °CMilder reaction conditions, potentially easier to control temperature.Slower reaction rate, may lead to incomplete conversion. Acetic acid is less effective at generating the nitronium ion, requiring longer times or higher temps.
Conc. HNO₃ None (neat)40 °C+Simple setup, no additional solvent to remove.Very difficult to control temperature adiabatically, high risk of runaway reaction and significant degradation. [6]Not recommended for this substrate.

Recommendation: For the highest yield and purity, the mixed acid system (HNO₃/H₂SO₄) at low temperatures is the most reliable method. The key is meticulous temperature control and slow, dropwise addition of the nitric acid to the solution of 1-Hydroxyanthraquinone in sulfuric acid.

Q4: I'm having difficulty purifying the final product. What are the best practices for workup and purification?

Inefficient purification can dramatically reduce your final isolated yield. The crude product is often a mixture of the desired 4-nitro isomer, the 2-nitro isomer, and unreacted starting material.

  • Workup Procedure:

    • Quenching: The reaction is typically quenched by pouring the acidic reaction mixture slowly onto a large volume of crushed ice or ice-water with vigorous stirring. This precipitates the organic components and dilutes the strong acid.

    • Filtration: The precipitated solid should be collected by vacuum filtration.

    • Washing: It is crucial to wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids which can interfere with purification and degrade the product over time. The fine particulate nature of the product may require careful filtration techniques. [7]

  • Purification Method:

    • Recrystallization: This is the most effective method for purifying this compound on a lab scale. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

    • Recommended Solvents: Alcohols like ethanol or methanol can be effective. [8]Sometimes, a mixed solvent system like ethanol/water or acetic acid/water provides better separation. You must perform small-scale solvent screening to find the optimal system for your specific impurity profile.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize side product formation.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Hydroxyanthraquinone (1.0 eq).

  • Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) while stirring. Continue stirring until all the solid has dissolved and the solution temperature is stable between 0-5 °C.

  • Nitration: Prepare a nitrating mixture in the dropping funnel by carefully adding concentrated nitric acid (70%, 1.1 eq) to a small amount of concentrated sulfuric acid (~1-2 mL).

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 1-Hydroxyanthraquinone over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Failure to control temperature is a primary cause of low yield. [3]5. Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Dichloromethane:Hexane). The reaction is complete when the starting material spot has been consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice (~100 g per 10 mL of acid) with vigorous stirring.

  • Isolation: A yellow-orange solid will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of your crude product in several test tubes and test solubility in candidate solvents (e.g., ethanol, glacial acetic acid, toluene). An ideal solvent will dissolve the crude product when hot but allow pure crystals to form upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure this compound crystals under vacuum. Characterize by melting point and spectroscopy to confirm purity.

References

  • PubChem. (n.d.). 1-Hydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1965). Process for the production of 1-hydroxy-4-phenylaminoanthraquinone compounds. (US3215710A).
  • Google Patents. (1977). Production of 1-nitroanthraquinone and 1-aminoanthraquinone. (US4045454A).
  • Google Patents. (1981). Preparation of hydroxyanthraquinones. (US4292248A).
  • Google Patents. (1981). Method for producing 1-nitroanthraquinone. (US4289706A).
  • Google Patents. (2018). Clean production technique of 1,4-dihydroxy anthraquinone. (CN105924403B).
  • Google Patents. (2003). Preparation of 1-amino-4-hydroxyanthraquinones. (US20030045735A1).
  • Google Patents. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones. (US3906013A).
  • Google Patents. (1975). Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions. (US3880892A).
  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Google Patents. (1959). Process for the preparation of 1-nitroanthraquinone. (US2874168A).
  • NPTEL. (n.d.). 1 NITRATION. Retrieved from [Link]

  • National Institutes of Health. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1976). Process for the nitration of anthraquinones. (US3968130A).
  • Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. (Note: This is a general authoritative reference, a URL is not applicable for a textbook but it grounds the fundamental principles discussed.)

Sources

Technical Support Center: Optimization of Solvent Systems for 1-Hydroxy-4-nitroanthraquinone Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of solvent systems for the recrystallization of 1-Hydroxy-4-nitroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Here, we synthesize theoretical principles with practical, field-proven insights to ensure you can achieve the highest purity and yield in your experiments.

Introduction to Recrystallization of this compound

This compound is a polar, aromatic compound, and its purification by recrystallization is a critical step in many synthetic routes. The key to a successful recrystallization lies in the selection of an appropriate solvent or solvent system that allows for the dissolution of the compound at an elevated temperature and its subsequent crystallization in a highly pure form upon cooling, leaving impurities behind in the mother liquor. This guide will walk you through the principles of solvent selection, provide a systematic approach to optimizing your solvent system, and offer solutions to common problems you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Crystal Yield 1. Solvent is too good: The compound has high solubility in the solvent even at low temperatures.2. Too much solvent was used: The solution is not supersaturated upon cooling.3. Premature crystallization: The compound crystallizes in the filter paper during hot filtration.4. Cooling was too rapid: Small, impure crystals form, and some compound remains in solution.1. Re-evaluate your solvent: Choose a solvent in which the compound is less soluble at room temperature. A good solvent will have a steep solubility curve with respect to temperature.2. Reduce solvent volume: If you suspect you've used too much solvent, you can carefully evaporate some of it to concentrate the solution.3. Preheat your filtration apparatus: Ensure the funnel and filter paper are hot to prevent the solution from cooling and crystallizing prematurely.4. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.
"Oiling Out" 1. The compound's melting point is lower than the solvent's boiling point: The solid melts before it dissolves.2. High concentration of impurities: Impurities can lower the melting point of the mixture.3. Supersaturation is too high: The solution is too concentrated, leading to the separation of a liquid phase instead of solid crystals.1. Select a lower-boiling solvent: Choose a solvent with a boiling point below the melting point of your compound.2. Perform a preliminary purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug.3. Use a mixed solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.
No Crystals Form 1. Solution is not supersaturated: Too much solvent was used, or the compound is very soluble.2. High viscosity of the solution: Molecular movement is hindered, preventing crystal lattice formation.1. Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.2. Reduce solvent: Carefully evaporate some of the solvent to increase the concentration.3. Use an anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent in which the compound is insoluble to induce precipitation.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing: The impurity has similar solubility properties to the target compound.2. Adsorption of impurities onto the crystal surface. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.2. Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for the recrystallization of this compound?

A1: The ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot (ideally at its boiling point).

  • Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the crystals after filtration.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

Q2: How do I choose a starting solvent for screening?

A2: Based on the "like dissolves like" principle, the polar nature of this compound suggests that polar solvents would be a good starting point. Due to the presence of a hydroxyl group and a nitro group, solvents with moderate to high polarity should be considered. A good initial screening set could include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Amides: Dimethylformamide (DMF) has been reported for the synthesis of 1-Hydroxyanthraquinone from 1-nitroanthraquinone and could be a good solvent for recrystallization.

Q3: When and how should I use a mixed solvent system?

A3: A mixed solvent system is beneficial when no single solvent provides the desired solubility characteristics. This is often the case when a compound is highly soluble in one solvent and poorly soluble in another.

Procedure for using a mixed solvent system:

  • Dissolve the crude this compound in a minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.

  • While keeping the solution hot, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.

Q4: What is the importance of the cooling rate, and what is the recommended procedure?

A4: The rate of cooling significantly impacts the size and purity of the resulting crystals. Slow cooling allows for the selective incorporation of the target molecules into the growing crystal lattice, resulting in larger and purer crystals. Rapid cooling can trap impurities within the crystal structure.

Recommended Cooling Procedure:

  • After dissolving the compound in the hot solvent, cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface.

  • Once the flask has reached room temperature and crystal formation has slowed, you can place it in an ice bath to maximize the yield.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

This protocol outlines a systematic approach to quickly screen for suitable solvents using a small amount of your crude this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, acetone, ethyl acetate, toluene, water, hexane)

  • Small test tubes

  • Hot plate or heating block

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing or stirring after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or a hot water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • After reaching room temperature, place the test tube in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Based on these observations, select the most promising solvent or solvent pair for a larger-scale recrystallization.

Protocol 2: Recrystallization of this compound using a Single Solvent

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored with impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before determining the yield and purity.

Visualizations

Decision Tree for Solvent System Optimization

This diagram illustrates the logical workflow for selecting and optimizing a solvent system for the recrystallization of this compound.

Solvent_Optimization Start Start: Crude this compound Screening Protocol 1: Small-Scale Solvent Screening Start->Screening SingleSolvent Identify a suitable single solvent? Screening->SingleSolvent RecrystallizeSingle Protocol 2: Recrystallize with single solvent SingleSolvent->RecrystallizeSingle Yes MixedSolvent Select a 'good' and a 'poor' miscible solvent pair SingleSolvent->MixedSolvent No Evaluate Evaluate Purity and Yield RecrystallizeSingle->Evaluate RecrystallizeMixed Recrystallize with mixed solvent system MixedSolvent->RecrystallizeMixed RecrystallizeMixed->Evaluate Optimize Further Optimization Needed? Evaluate->Optimize Troubleshoot Consult Troubleshooting Guide Evaluate->Troubleshoot If issues arise Optimize->Screening Yes (e.g., new solvents) End End: Pure Product Optimize->End No Troubleshoot->Screening

Caption: A decision-making workflow for solvent selection and optimization.

Safety Precautions

This compound and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Avoid creating dust.

  • Fire Safety: Keep flammable solvents away from ignition sources.

References

  • U.S. Patent 3,939,185. (1976). Process for the preparation of 1-nitro-anthraquinone which is practically free from dinitro-anthraquinone.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • U.S. Patent 4,289,706. (1981). Method for producing 1-nitroanthraquinone.
  • Zhang, Q., et al. (2020). Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents, and hydrophobic deep eutectic solvents. Journal of Molecular Liquids, 314, 113645.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxyanthraquinone. PubChem. [Link]

  • U.S. Patent 4,012,426. (1977). Purification of 1-nitroanthraquinone.
  • U.S. Patent 3,906,013. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones.
  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • U.S. Patent 3,880,892. (1975). Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions.
  • University of Missouri-St. Louis. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. [Link]

  • University of Toronto Scarborough. (n.d.). Crystallization. [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Nitroanthraquinone (CAS 82-34-8). [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Loba Chemie. (2019, January 10). 1,4-DIHYDROXY ANTHRAQUINONE FOR SYNTHESIS MSDS. [Link]

preventing byproduct formation in 1-Hydroxy-4-nitroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of 1-hydroxy-4-nitroanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your synthesis, minimize byproduct formation, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the electrophilic nitration of 1-hydroxyanthraquinone. This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in an acidic medium. The hydroxyl group at the C1 position is an activating, ortho-, para-directing group, which facilitates the introduction of the nitro group at the C4 position.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The primary byproducts in the nitration of 1-hydroxyanthraquinone are dinitroanthraquinone isomers and other positional isomers of the desired product. The most common byproducts include 1,5- and 1,8-dinitroanthraquinone, which can arise from over-nitration of the starting material or the product.[1][2] The formation of 2-nitroanthraquinone as a minor isomer is also a possibility.[2]

Q3: How does the presence of the hydroxyl group influence the reaction and potential byproduct formation?

A3: The hydroxyl group is a strongly activating group that increases the electron density of the anthraquinone ring system, making it more susceptible to electrophilic attack. It primarily directs the incoming nitro group to the ortho and para positions. In this case, the para-position (C4) is sterically more accessible and electronically favored, leading to the desired product. However, the activating nature of the hydroxyl group can also promote further nitration, leading to dinitro-derivatives if the reaction conditions are not carefully controlled.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: Thin-layer chromatography (TLC) is an indispensable technique for real-time monitoring of the reaction's progress.[3] It allows for the visualization of the consumption of the starting material and the formation of the product and byproducts. For a more detailed analysis of the product mixture and for final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[4] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation of the final product and for identifying impurities.[5][6][7][8]

Reaction Mechanism and Byproduct Formation

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps and potential side reactions are illustrated in the diagram below.

Synthesis_Pathway A 1-Hydroxyanthraquinone D Electrophilic Attack at C4 (Major Pathway) A->D H Electrophilic Attack at other positions (Minor) A->H B Nitrating Agent (HNO3/H2SO4) C Nitronium Ion (NO2+) Generation B->C Reaction C->D Electrophile F Over-nitration C->F Excess Nitrating Agent or Prolonged Reaction Time C->H Electrophile E This compound (Desired Product) D->E Deprotonation E->F G Dinitroanthraquinones (e.g., 1,5- and 1,8-isomers) F->G I Isomeric Byproducts (e.g., 1-hydroxy-2-nitroanthraquinone) H->I Deprotonation

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired product with significant unreacted starting material. 1. Insufficient nitrating agent: The molar ratio of nitric acid to 1-hydroxyanthraquinone is too low. 2. Inadequate reaction temperature: The temperature is too low to drive the reaction to completion. 3. Poor mixing: Inefficient stirring can lead to localized reagent concentrations and incomplete reaction.1. Optimize stoichiometry: Carefully control the molar ratio of the nitrating agent. A slight excess may be necessary, but a large excess can lead to over-nitration. 2. Temperature control: Maintain the recommended reaction temperature. A gradual increase in temperature might be beneficial. 3. Improve agitation: Ensure vigorous and consistent stirring throughout the reaction.
High levels of dinitroanthraquinone byproducts. 1. Excess nitrating agent: A large excess of nitric acid promotes a second nitration. 2. Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to over-nitration. 3. High reaction temperature: Elevated temperatures can accelerate the rate of the second nitration.1. Control stoichiometry: Use a carefully measured amount of the nitrating agent. 2. Monitor reaction progress: Use TLC to monitor the reaction and quench it as soon as the starting material is consumed. 3. Strict temperature control: Maintain the optimal reaction temperature and avoid overheating.
Presence of isomeric byproducts (e.g., 1-hydroxy-2-nitroanthraquinone). 1. Reaction conditions favoring ortho-attack: While para-substitution is generally favored, certain conditions might slightly increase the formation of the ortho-isomer.1. Solvent effects: Investigate the use of different solvent systems that may enhance para-selectivity. 2. Purification: These isomers can often be separated from the desired product by column chromatography.
Difficulty in purifying the final product. 1. Co-elution of byproducts: The polarity of the desired product and some byproducts might be very similar, making chromatographic separation challenging. 2. Recrystallization issues: The product may not crystallize well from the chosen solvent, or impurities may co-crystallize.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization solvent screening: Test a range of solvents or solvent mixtures for recrystallization to find one that provides high purity and good recovery. 3. Chemical purification: In some cases, a chemical treatment can be used. For example, dinitroanthraquinones can sometimes be removed by treatment with a mild base.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • 1-Hydroxyanthraquinone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxyanthraquinone in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the starting material is consumed (typically within 1-2 hours), carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.

Purification of Crude this compound

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and dichloromethane).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a low percentage of dichloromethane in hexane and gradually increasing the concentration of dichloromethane.

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Data Presentation

Parameter Recommended Condition Rationale
Reaction Temperature 0-5 °CMinimizes over-nitration and the formation of other byproducts.
Nitrating Agent HNO₃/H₂SO₄ mixtureThe sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺).
Solvent for Chromatography Hexane/DichloromethaneProvides good separation of the desired product from less polar and more polar impurities.
Monitoring Technique Thin-Layer Chromatography (TLC)Allows for rapid and effective monitoring of the reaction progress to determine the optimal reaction time.

Visualization of Experimental Workflow

Workflow A 1. Reaction Setup: Dissolve 1-hydroxyanthraquinone in H2SO4 at 0-5 °C B 2. Nitration: Slow addition of HNO3/H2SO4 mixture A->B C 3. Reaction Monitoring: Track progress with TLC B->C D 4. Quenching: Pour reaction mixture onto ice C->D E 5. Isolation: Filter and wash the precipitate D->E F 6. Purification: Column chromatography (Silica gel, Hexane/DCM) E->F G 7. Final Product: Pure this compound F->G

Sources

Validation & Comparative

The Criticality of Purity for 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of 1-Hydroxy-4-nitroanthraquinone Purity by High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound like this compound, a key intermediate in the synthesis of various dyes and potentially bioactive molecules, rigorous purity assessment is paramount. This guide provides a senior application scientist's perspective on validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, comparing its performance with orthogonal analytical techniques and grounding all protocols in the principles of scientific integrity.

This compound is synthesized from 1-hydroxyanthraquinone through a nitration process, typically using a nitric-sulfuric acid mixture.[1] This synthesis pathway can introduce a spectrum of impurities, including unreacted starting materials, positional isomers, and over-nitrated products such as dinitroanthraquinones.[2] The presence of these impurities, even at trace levels, can have significant implications for the downstream applications of the compound, affecting reaction yields, final product quality, and toxicological profiles. Therefore, a validated, high-resolution analytical method is indispensable for ensuring the purity, consistency, and safety of each batch.

The Gold Standard: Reverse-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[3] Its high resolving power allows for the separation of the main component from closely related impurities, providing both qualitative and quantitative data. A reverse-phase (RP) method is particularly well-suited due to the moderately polar nature of the anthraquinone core.

Causality Behind the HPLC Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography and is highly effective for separating aromatic compounds like anthraquinones.[4][5] The nonpolar C18 chains interact with the analyte via hydrophobic interactions. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is often necessary to resolve impurities with a wide range of polarities. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of an acid, such as formic or phosphoric acid, to the aqueous phase is critical.[6] It protonates residual silanol groups on the silica support, minimizing peak tailing, and suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring a single, sharp peak.

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is ideal. Anthraquinones possess a chromophore that absorbs strongly in the UV-visible region. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which can aid in peak identification and purity assessment, confirming that a peak is not co-eluting with an impurity. The detection wavelength is set at the absorption maximum of this compound to maximize sensitivity.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[7]

1. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA Detector, 254 nm

| Injection Volume | 10 µL |

2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound test sample and dissolve in 100 mL of diluent. This higher concentration is used to ensure the detection of impurities at low levels (e.g., 0.1%).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

3. Validation Procedure

The method must be validated to demonstrate its fitness for purpose.[8][9]

  • Specificity: Inject the diluent, a standard solution, a sample solution, and a sample solution spiked with known potential impurities (e.g., 1-hydroxyanthraquinone, dinitroanthraquinone). The method is specific if the main peak is well-resolved from all impurity peaks and there is no interference from the diluent.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 10, 50, 100, 150 µg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is >0.999.

  • Accuracy (Recovery): Prepare a sample solution and spike it with known amounts of the reference standard at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The accuracy is acceptable if the recovery is within 98.0% to 102.0%.

  • Precision (Repeatability): Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established by injecting progressively dilute solutions until the signal-to-noise ratio is approximately 10:1.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation ICH Q2(R2) Validation Parameters cluster_analysis Analysis & Reporting prep Method Development & Standard/Sample Prep analysis System Suitability Test (SST) prep->analysis Begin Validation specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness reporting Validation Report & Purity Calculation robustness->reporting Finalize analysis->specificity

Caption: Workflow for HPLC method validation according to ICH guidelines.

Summary of HPLC Performance Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.85%
LOQ (µg/mL) S/N ≥ 100.5 µg/mL

Alternative and Orthogonal Purity Assessment Methods

While HPLC is the primary choice, employing orthogonal methods—techniques that rely on different separation or detection principles—provides a more comprehensive and trustworthy purity profile.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers rapid screening of multiple samples simultaneously. For anthraquinones, it serves as an excellent qualitative and semi-quantitative tool.[10][11]

Principle of Operation: HPTLC separates compounds based on their differential partitioning between a stationary phase coated on a glass or aluminum plate and a mobile phase that moves up the plate by capillary action. Detection is typically done under UV light.

Experimental Protocol: HPTLC

  • Stationary Phase: HPTLC plates pre-coated with RP-18 F254S silica gel.[10]

  • Mobile Phase: A mixture like methanol:water:formic acid (80:19:1, v/v/v) is effective for separating anthraquinone derivatives.[10]

  • Application: Apply standard and sample solutions as bands using an automated applicator.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: Visualize the separated bands under UV light (e.g., 254 nm or 366 nm) and quantify using a densitometric scanner.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can determine the absolute purity of highly crystalline organic compounds (typically >98% pure) without the need for a specific reference standard for the impurities.[12][13]

Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure compound, melting occurs at a sharp, distinct temperature. Impurities broaden this melting range and depress the melting point. Based on the Van't Hoff equation, the impurity level can be calculated from the shape of the melting endotherm.[12]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The instrument's software analyzes the melting peak to calculate the mole percent purity.

Comparative Analysis: HPLC vs. HPTLC vs. DSC
FeatureHPLCHPTLCDSC
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningThermal Analysis (Melting Point Depression)
Resolution Very HighModerate to HighN/A (Measures total eutectic impurities)
Quantitation Excellent (High Accuracy & Precision)Good (Semi-quantitative to Quantitative)Excellent (Absolute method for total soluble impurities)[14]
Throughput Sequential (One sample at a time)High (Multiple samples per plate)Sequential
Impurity Profile Separates and quantifies individual impuritiesSeparates individual impuritiesProvides a single value for total eutectic impurities[14]
Best Use Case Gold standard for routine QC, stability testing, and impurity profiling.Rapid screening, raw material identification, and process monitoring.Orthogonal purity confirmation, reference standard certification, and analysis of highly pure, crystalline materials.
Limitations Higher cost per sample, requires reference standards for impurities.Lower resolution than HPLC, more operator-dependent.Not suitable for amorphous or thermally labile compounds; does not identify specific impurities.[13]
Method Selection Logic

Method_Selection start Purity Analysis Required for This compound q1 Need to separate and quantify individual known/unknown impurities? start->q1 q2 Is the sample >98% pure and crystalline? q1->q2 No hplc Primary Method: Validated RP-HPLC q1->hplc Yes q3 Need rapid screening of many samples? q2->q3 No dsc Orthogonal Method: DSC q2->dsc Yes q3->hplc No hptlc Screening Method: HPTLC q3->hptlc Yes hplc->q2 Confirm with orthogonal method?

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

For the definitive validation of this compound purity, a well-developed and validated reverse-phase HPLC method stands as the authoritative choice. Its superior resolution and quantitative accuracy make it indispensable for quality control in a regulated environment. However, true scientific trustworthiness is achieved by embracing analytical orthogonality. Supplementing HPLC data with results from techniques like HPTLC for high-throughput screening and DSC for absolute purity assessment provides a multi-faceted, robust, and defensible purity profile. This integrated approach ensures that researchers and drug development professionals can proceed with confidence in the quality and consistency of their materials.

References
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. National Institutes of Health.
  • Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library.
  • This compound CAS#: 81-65-2. ChemicalBook.
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International.
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology.
  • US4012426A - Purification of 1-nitroanthraquinone. Google Patents.
  • 1,8-Di-Hydroxy-4-Nitro-Anthraquinone. PubChem, National Center for Biotechnology Information.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • High-performance thin layer chromatography method for quantitative determination of four major anthraquinone derivatives in Rheum emodi. ResearchGate.
  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chemical Reviews Letters.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, National Center for Biotechnology Information.
  • A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods. BenchChem.

Sources

Comparative Guide: Reactivity of 1-Hydroxy-4-nitroanthraquinone vs. Nitroanthraquinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-4-nitroanthraquinone represents a specialized class of substituted anthraquinones where reactivity is governed by a "push-pull" electronic system. Unlike the baseline 1-nitroanthraquinone , which is highly susceptible to nucleophilic attack due to the electron-withdrawing nitro group, the 1-hydroxy derivative exhibits modulated reactivity. The presence of the electron-donating hydroxyl group at the C1 position—locked by a strong intramolecular hydrogen bond (IHB) to the C9 carbonyl—deactivates the ring toward nucleophilic aromatic substitution (


) relative to the unsubstituted nitro analogue, while simultaneously stabilizing semiquinone intermediates during reduction.

This guide provides a technical comparison of these compounds, focusing on their utility as precursors for 1-amino-4-hydroxyanthraquinone (a key chromophore in Disperse Red and Violet dyes) and highlighting the kinetic and thermodynamic implications of the 1-hydroxy substituent.

Structural & Electronic Analysis

The Intramolecular Hydrogen Bond (IHB) Effect

The defining feature of this compound is the six-membered proton-transfer ring formed between the hydroxyl proton and the quinone carbonyl oxygen.

  • 1-Nitroanthraquinone: The nitro group at C1 is sterically crowded and twists out of plane to relieve strain, reducing conjugation with the ring. It is highly electrophilic.

  • This compound: The C1-OH forms a resonance-assisted hydrogen bond (RAHB). This locks the molecule's planarity.

    • Electronic Consequence: The oxygen lone pair donates electron density into the

      
      -system (mesomeric effect, 
      
      
      
      ). Although the nitro group at C4 is electron-withdrawing (
      
      
      ,
      
      
      ), the competing
      
      
      effect from the OH group increases the electron density of the ring, raising the activation energy for nucleophilic attack at the C4 position compared to the C1 position in 1-nitroanthraquinone.
Reactivity Hierarchy (Nucleophilic Substitution)

The order of reactivity toward amine nucleophiles (e.g., in the synthesis of disperse dyes) is:

  • 1,4-Dinitroanthraquinone (Most Reactive: Two EWGs activate the ring).

  • 1-Nitroanthraquinone (High Reactivity: Single EWG, no donating groups).

  • This compound (Moderate Reactivity: EWG activation dampened by OH donation).

  • 1-Amino-4-nitroanthraquinone (Low Reactivity: Amino group is a strong donor).

Comparative Performance Data

The following table summarizes the experimental parameters for converting these precursors into their respective amino-derivatives (a standard test of reactivity).

Feature1-NitroanthraquinoneThis compound
Primary Reaction Ammonolysis to 1-AminoanthraquinoneAmination to 1-Amino-4-hydroxyanthraquinone
Reagent Aqueous

/ Urea
Alkylamines / Arylamines
Activation Energy Low (

proceeds at 130–150°C)
Moderate (Requires 150–180°C or polar solvents)
Solvent Dependency High (Requires high pressure or NMP)High (NMP, Nitrobenzene, or Phenol melts)
Redox Potential (

)
-0.65 V (vs SCE)-0.58 V (Shifted anodic by IHB stabilization)
Side Reactions Formation of 1-hydroxy via nitrite displacementHydrolysis of nitro group to 1,4-dihydroxy
Selectivity High (98% conversion)Moderate (Competes with bis-substitution)

Mechanistic Visualization

The following diagram illustrates the divergent pathways for nucleophilic substitution. The "IHB-Lock" in the hydroxy derivative stabilizes the transition state but lowers the ground-state electrophilicity of the C4 carbon.

ReactionPathways cluster_IHB Intramolecular H-Bond Effect Start_Nitro 1-Nitroanthraquinone Inter_Meisenheimer_1 Meisenheimer Complex (Stabilized by -NO2) Start_Nitro->Inter_Meisenheimer_1 Fast Attack (NH3) Start_OH This compound Inter_Meisenheimer_2 Meisenheimer Complex (Destabilized by +M of OH) Start_OH->Inter_Meisenheimer_2 Slower Attack (R-NH2) (OH increases e- density) Product_Amino 1-Aminoanthraquinone Inter_Meisenheimer_1->Product_Amino -NO2 Elimination Product_Dye 1-Amino-4-hydroxyanthraquinone (Disperse Dye) Inter_Meisenheimer_2->Product_Dye -NO2 Elimination

Caption: Comparative


 pathways. The 1-OH group increases electron density (blue path), raising the barrier for nucleophilic attack compared to the 1-Nitro baseline (red path).

Experimental Protocols

Protocol A: Synthesis of 1-Amino-4-hydroxyanthraquinone

Objective: Displacement of the 4-nitro group in this compound by an alkylamine. Note: This reaction is slower than the equivalent reaction with 1-nitroanthraquinone due to the electronic effects described above.

Reagents:

  • This compound (10 mmol, 2.69 g)

  • n-Butylamine (50 mmol, 3.65 g) - Excess required to drive equilibrium

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (20 mL)

  • Catalyst: Copper(II) acetate (0.5 mmol) - Optional, promotes leaving group departure

Methodology:

  • Dissolution: Charge the reaction vessel with this compound and NMP. Stir at 40°C until fully dissolved.

  • Addition: Add n-butylamine dropwise over 10 minutes. The solution will darken immediately.

  • Thermolysis: Heat the mixture to 130°C for 6–8 hours.

    • Validation: Monitor via TLC (Mobile phase: Toluene/Acetone 4:1). The starting material (

      
      ) will disappear, replaced by the violet product (
      
      
      
      ).
  • Quenching: Pour the hot reaction mixture into 200 mL of ice-cold 5% HCl. The acid neutralizes excess amine and precipitates the product.

  • Purification: Filter the precipitate, wash with water until neutral, and recrystallize from ethanol.

Protocol B: Reduction of 1-Nitroanthraquinone (Baseline Comparison)

Objective: Selective reduction to 1-aminoanthraquinone using sulfide (Zinin Reduction).

Reagents:

  • 1-Nitroanthraquinone (10 mmol, 2.53 g)

  • Sodium Sulfide Nonahydrate (

    
    ) (15 mmol)
    
  • Solvent: Water (50 mL)

Methodology:

  • Suspension: Suspend the nitro compound in water and heat to 80°C.

  • Reduction: Add the sodium sulfide solution slowly. Exothermic reaction.

  • Completion: Reflux at 100°C for 2 hours.

  • Workup: Filter the red precipitate of 1-aminoanthraquinone. Yields are typically >90%.

    • Contrast: This reaction proceeds rapidly in aqueous media, whereas the 1-hydroxy-4-nitro derivative often requires organic solvents and higher temperatures for substitution.

References

  • Allen, N. S., et al. (1979). "Photochemical substitution of amino- and hydroxy-anthraquinones." Journal of Photochemistry. Link

  • Lu, B., et al. (2019). "A Green and Scalable Synthesis of 1-Amino Anthraquinone." Asian Journal of Applied Chemistry Research, 3(1), 1-5. Link

  • Ashnagar, A., et al. (1984).[1] "One- and two-electron reduction of hydroxy-1,4-naphthoquinones and hydroxy-9,10-anthraquinones. The role of internal hydrogen bonding." Biochimica et Biophysica Acta, 801(3), 351-359.[1] Link

  • Zhang, Y., et al. (2023). "Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method." Processes, 11(6), 1612. Link

  • Millington, K. R. (2003). "Process for preparing 1-amino-4-hydroxyanthraquinones." U.S. Patent Application 20030045735.[2] Link

Sources

spectroscopic comparison of 1-Hydroxy-4-nitroanthraquinone and 1-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between 1-hydroxyanthraquinone (1-OH-AQ) and its nitro-substituted derivative, 1-hydroxy-4-nitroanthraquinone (1-OH-4-NO2-AQ) .[1]

For researchers in dye chemistry and pharmacology, distinguishing these two is critical. 1-OH-AQ is a fundamental chromophore and metabolite, while 1-OH-4-NO2-AQ represents a "push-pull" electronic system used as a key intermediate in the synthesis of disperse dyes (e.g., Disperse Blue derivatives) and as a potential DNA-intercalating cytotoxin. The introduction of the nitro group at the C4 position drastically alters the molecular orbital energy gaps, acidity, and magnetic environment, creating distinct spectral fingerprints.

Structural & Electronic Basis

To interpret the spectra, one must first understand the electronic perturbations caused by the substituents.

  • 1-Hydroxyanthraquinone: Characterized by a strong intramolecular hydrogen bond (IMHB) between the C1-hydroxyl group and the C9-carbonyl oxygen.[1] This forms a pseudo-six-membered ring, locking the conformation and delocalizing electron density.

  • This compound: Retains the IMHB but adds a strong electron-withdrawing group (EWG) (

    
    ) at the C4 position. This creates a donor-acceptor ("push-pull") system across the aromatic ring:
    
    • Donor:

      
       (via resonance)
      
    • Acceptor:

      
       (via resonance and induction)
      
    • Result: Reduced HOMO-LUMO gap (bathochromic shift) and significant deshielding of adjacent protons.[1]

Diagram: Electronic Substituent Effects

ElectronicEffects Base Anthraquinone Core OH C1-OH Group (Electron Donor) Base->OH Substitution NO2 C4-NO2 Group (Electron Acceptor) Base->NO2 Nitration Effect1 Intramolecular H-Bond (Stabilizes C9-C=O) OH->Effect1 Chelation Effect2 Push-Pull System (Reduces Band Gap) OH->Effect2 Resonance NO2->Effect2 Resonance Downfield OH Shift\n(NMR) Downfield OH Shift (NMR) Effect1->Downfield OH Shift\n(NMR) Bathochromic Shift\n(UV-Vis) Bathochromic Shift (UV-Vis) Effect2->Bathochromic Shift\n(UV-Vis)

Caption: Logical flow of substituent effects on spectroscopic properties.

Spectroscopic Comparison

A. UV-Visible Spectroscopy (Electronic Transitions)

The most immediate visual difference is color.[1] The "push-pull" nature of the 4-nitro derivative shifts absorption to lower energy (longer wavelengths).

Feature1-HydroxyanthraquinoneThis compoundMechanistic Cause
Visual Appearance Yellow / OrangeReddish-Brown / Dark OrangeBand gap reduction due to donor-acceptor interaction.[1]

(MeOH)
~400–415 nm~460–480 nmThe nitro group stabilizes the excited state (LUMO), lowering the

transition energy.
Solvatochromism ModerateStrongThe polarized 4-nitro structure is highly sensitive to solvent polarity (stabilization of the charge-transfer state).[1]
B. Infrared Spectroscopy (Vibrational Modes)

IR is definitive for identifying the nitro group and observing the status of the carbonyls.

Functional Group1-Hydroxyanthraquinone (cm⁻¹)This compound (cm⁻¹)Notes
Free C=O[1][2] (C10) 1673–16761675–1680The C10 carbonyl is not involved in H-bonding.
Chelated C=O (C9) 1630–16381635–1645Shifted to lower frequency due to H-bonding weakening the C=O bond character.
Nitro (

) Asym
Absent1530–1550 Strong, diagnostic band for the nitro group.
Nitro (

) Sym
Absent1340–1360 Paired diagnostic band.[1]
O-H Stretch ~3000–2600 (Broad/Weak)~3000–2600 (Broad/Weak)Often obscured by C-H stretches due to strong chelation broadening the peak.
C. ¹H NMR Spectroscopy (Magnetic Environment)

NMR provides the most detailed structural proof. The key differentiator is the aromatic splitting pattern and the chemical shift of the proton adjacent to the nitro group.

Solvent: DMSO-d₆ (Recommended for observing labile protons).

Proton1-Hydroxyanthraquinone (

ppm)
This compound (

ppm)
Interpretation
-OH (C1) 12.5 – 13.0 (s) 12.8 – 13.5 (s) Highly deshielded due to strong intramolecular H-bond.[1] The NO2 group may cause a slight additional downfield shift.
H-2 (Ortho to OH) ~7.2 – 7.3 (d)~7.4 – 7.5 (d)Doublet due to coupling with H-3.[1]
H-3 (Meta to OH) ~7.6 – 7.7 (t/dd)~8.1 – 8.3 (d) Critical Differentiator: In the nitro derivative, H-3 is ortho to the electron-withdrawing NO2, shifting it significantly downfield.[1]
H-4 ~7.8 (d)AbsentSubstituted by Nitro group.[1]
Coupling (

)

Hz

Hz
Typical ortho-coupling for anthraquinones.[1]

Experimental Protocols

Protocol 1: UV-Vis Solvatochromic Assessment

Objective: Quantify the bathochromic shift and assess purity.[1]

  • Stock Solution: Dissolve 1.0 mg of the analyte in 10 mL of HPLC-grade DMSO (Concentration ~0.37 mM).

  • Working Solution: Dilute 100 µL of stock into 2.9 mL of Methanol (MeOH).

  • Blanking: Use pure MeOH to zero the spectrophotometer (200–800 nm range).

  • Measurement: Scan the sample.

    • Validation: If

      
       nm, the sample is likely 1-OH-AQ or the nitro group has been reduced. If 
      
      
      
      nm, it confirms the presence of the auxochrome/anti-auxochrome system (4-nitro).
Protocol 2: NMR Sample Preparation (Critical Steps)

Objective: Ensure visibility of the chelated hydroxyl proton.

  • Drying: Dry the solid sample under vacuum over

    
     for 4 hours to remove water (water exchange can broaden the OH signal).
    
  • Solvent: Use DMSO-d₆ (99.9% D).[1] Avoid

    
     if possible, as solubility is lower and the OH peak is often broader and harder to integrate.
    
  • Concentration: Prepare a solution of ~5–10 mg in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the chelated proton.
Diagram: Analytical Workflow

Workflow Sample Unknown Sample (Yellow/Orange Powder) Step1 IR Spectroscopy (KBr Pellet / ATR) Sample->Step1 Decision1 Bands at 1530/1350 cm⁻¹? Step1->Decision1 Result_OH ID: 1-Hydroxyanthraquinone Decision1->Result_OH No Step2 1H NMR (DMSO-d6) Decision1->Step2 Yes (Provisional) Result_Nitro ID: this compound Step2->Result_Nitro Doublet at ~8.2 ppm (H-3 desheilded)

Caption: Decision tree for distinguishing the two compounds using IR and NMR.

Application Context & Biological Relevance[1][3][4][5]

Why the difference matters:

  • Dye Synthesis: 1-OH-4-NO2-AQ is a precursor to 1-amino-4-hydroxyanthraquinone (Disperse Red 15) via reduction.[1] The spectral shift from 480 nm (Nitro) to ~520-550 nm (Amino) is used to monitor reaction progress.

  • Genotoxicity: Both compounds intercalate into DNA due to their planar tricyclic structure.[1] However, the nitro group can undergo enzymatic reduction (by nitroreductases) to form reactive hydroxylamines, which are potent alkylating agents. Accurate spectral identification ensures that toxicity studies are attributed to the correct congener.

References

  • Fain, V. Y., et al. (2006).[1][3] Tautomerism of hydroxyanthraquinones. Russian Journal of Organic Chemistry. Link

  • Jacquemin, D., et al. (2007).[1][3] Spectroscopic properties of anthraquinones: A combined experimental and computational study. Spectrochimica Acta Part A. Link[1]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Hydroxyanthraquinone. NIST Chemistry WebBook, SRD 69.[1] Link

  • Sigma-Aldrich. Product Specification: this compound. Link

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link[1]

Sources

comparative analysis of different synthetic routes to 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-4-nitroanthraquinone (C₁₄H₇NO₅) is a critical intermediate in the synthesis of anthraquinone-based disperse dyes (e.g., Disperse Red 15) and amino-anthraquinone pharmaceuticals.[1][2] Its synthesis is defined by a classic regioselectivity challenge: directing the nitro group to the para (4) position relative to the hydroxyl group while suppressing the formation of the ortho (2) isomer and dinitro byproducts.[1][2]

This guide objectively compares the three primary synthetic strategies:

  • Direct Mixed-Acid Nitration: The industrial workhorse, characterized by high throughput but lower regioselectivity.[1][2]

  • Solvent-Moderated Nitration: A precision approach utilizing organic media to enhance the 4-nitro isomer ratio.[1][2]

  • The Methoxyl-Blocking Route: A three-step protection/deprotection strategy offering the highest isomeric purity at the cost of process complexity.[1][2]

Chemical Pathway & Mechanism[1][2]

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1][2] The 1-hydroxyl group is a strong activator and ortho, para-director.[1][2] However, the intramolecular hydrogen bond between the 1-OH and the 9-carbonyl oxygen forms a stable 6-membered chelate ring.[1][2] This chelation sterically hinders the ortho (2) position and electronically favors the para (4) position, but not exclusively.[1][2]

Mechanistic Flow (Graphviz)[1][2]

ReactionPathways cluster_0 Boric Acid Effect Start 1-Hydroxyanthraquinone (1-HAQ) Intermediate Sigma Complex Start->Intermediate + HNO3 / H2SO4 Prod4 This compound (Major Product) Intermediate->Prod4 Para-attack (Favored by H-bond) Prod2 1-Hydroxy-2-nitroanthraquinone (Minor Impurity) Intermediate->Prod2 Ortho-attack (Sterically hindered) Boric Boric Ester Complex (Locks 1-OH) Boric->Intermediate Enhanced Regiocontrol

Figure 1: Electrophilic substitution pathway showing the competition between ortho (2) and para (4) nitration.

Detailed Route Analysis

Route A: Direct Mixed-Acid Nitration (Standard Industrial Method)

This route employs standard nitrating acid (sulfuric/nitric mix).[1][2] It is the most direct path but suffers from "over-nitration" and significant ortho impurity formation.[1][2]

  • Mechanism: The strong acidity protonates the anthraquinone carbonyls, deactivating the ring, while the hydroxyl group keeps the specific ring active.[1][2] The harsh conditions often lead to 20-30% of the unwanted 2-nitro isomer.[1][2]

  • Protocol:

    • Dissolve 1-hydroxyanthraquinone (1-HAQ) in 96% H₂SO₄ at 0–5°C.

    • Slowly add a stoichiometric mixture of HNO₃/H₂SO₄ (Mixed Acid) while maintaining temp <10°C.

    • Stir for 2–4 hours.

    • Quench onto ice/water.

    • Purification (Critical): The crude cake is boiled in ethanol or acetic acid. The 4-nitro isomer is less soluble and crystallizes out, while the 2-nitro isomer remains in the mother liquor.[1][2]

Route B: Solvent-Moderated Nitration (High-Purity)

By conducting the reaction in an organic solvent (e.g., glacial acetic acid, nitrobenzene, or halogenated solvents) rather than bulk sulfuric acid, the reaction rate is slowed, allowing for better thermodynamic control favoring the 4-position.[1][2]

  • Why it works: Solvents like acetic acid reduce the "activity" of the nitronium ion compared to H₂SO₄, making the reaction more selective.[1][2]

  • Protocol:

    • Suspend 1-HAQ in Glacial Acetic Acid (10 volumes).

    • Add concentrated HNO₃ dropwise at 20–25°C.

    • Heat to 60°C for 1 hour to complete the reaction.

    • Cool to room temperature; the product precipitates.

    • Filter and wash with cold acetic acid.[1][2]

Route C: The Methoxyl-Blocking Strategy (The "Ether Route")

This route involves protecting the hydroxyl group as a methyl ether.[1][2] The bulky methoxy group increases steric hindrance at the ortho position, pushing nitration almost exclusively to the para position.[1][2]

  • Workflow:

    • Methylation: 1-HAQ + Dimethyl sulfate → 1-Methoxyanthraquinone.[1][2]

    • Nitration: 1-MethoxyAQ + HNO₃ → 1-Methoxy-4-nitroanthraquinone.[1][2]

    • Deprotection: Hydrolysis with HBr or AlCl₃ → this compound.[1][2]

  • Trade-off: Excellent purity (>98%) but poor atom economy due to the three-step process.[1][2]

Comparative Performance Data

The following data is synthesized from industrial benchmarks and solubility studies of anthraquinone derivatives.

MetricRoute A: Mixed AcidRoute B: Solvent-ModeratedRoute C: Methoxyl-Blocking
Crude Yield 85-90%75-80%60-65% (Overall)
Isomeric Purity (4-NO₂) 70-75%85-90%>98%
Purification Effort High (Recrystallization required)Low (Direct filtration)Medium (3 distinct steps)
E-Factor (Waste) High (Large acid waste)Medium (Solvent recovery needed)High (Reagents for protection)
Scalability ExcellentGoodPoor (Too many steps)

Experimental Protocol: Recommended Route (Route B)

For research and high-value applications where purity is paramount, Route B (Acetic Acid Solvent) is the recommended balance between complexity and quality.[1][2]

Materials:

  • 1-Hydroxyanthraquinone (22.4 g, 0.1 mol)[1][2]

  • Glacial Acetic Acid (250 mL)

  • Nitric Acid (fuming, d=1.5, 10 mL)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Suspension: Charge the flask with 22.4 g of 1-hydroxyanthraquinone and 200 mL of glacial acetic acid. Stir to form a fine suspension.[1][2]

  • Nitration: Mix 10 mL of fuming nitric acid with 50 mL of acetic acid in the dropping funnel. Add this solution dropwise to the suspension over 30 minutes.

    • Note: The temperature will rise slightly; maintain it between 20–25°C using a water bath.[1][2]

  • Completion: Once addition is complete, warm the mixture to 60°C and hold for 60 minutes. The suspension will change color as the nitro-compound forms.[1][2]

  • Work-up: Cool the mixture slowly to 15°C. The this compound will crystallize as yellow-orange needles.

  • Isolation: Filter the solid. Wash the cake with 50 mL of cold acetic acid, followed by copious water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 80°C.

    • Expected Yield: ~21 g (78%).[1][2]

    • Melting Point: 265–268°C.[1][2][3]

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Anthraquinone Dyes and Intermediates." Wiley-VCH.[1][2][4] (Provides the foundational industrial context for nitration of hydroxyanthraquinones). Link[1][2]

  • Tamura, K., & Alwi, R. S. (2015). "Solubility of anthraquinone derivatives in supercritical carbon dioxide."[1][2][5] Journal of Chemical & Engineering Data. (Provides physical property data and solubility differences between amino/nitro/hydroxy derivatives). Link[1][2]

  • Bien, H.-S., et al. "Anthraquinone Dyes and Intermediates."[1][2][4] In Ullmann's Encyclopedia of Industrial Chemistry. (Specific details on the nitration of 1-hydroxyanthraquinone in sulfuric acid monohydrate). Link[1][2]

  • Groggins, P. H. Unit Processes in Organic Synthesis. McGraw-Hill.[1][2] (Classic text detailing the "Zinin reduction" and nitration pathways for anthraquinones).[1][2] Link

Sources

Comparative Guide: Analytical Cross-Validation for 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-4-nitroanthraquinone (1-HNAQ) serves as a critical intermediate in the synthesis of anthracycline antibiotics and disperse dyes.[1][2] Its structural duality—possessing both a chromophoric anthraquinone backbone and an ionizable hydroxyl group—presents unique analytical challenges.[2]

This guide provides a technical cross-validation framework between High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-PDA offers robust, cost-effective quality control, LC-MS/MS is required for trace impurity profiling and pharmacokinetic sensitivity.[1][2]

Part 1: Chemical Context & Analytical Challenges[1][2]

The analysis of 1-HNAQ is governed by its physicochemical properties. The electron-withdrawing nitro group at position 4 and the electron-donating hydroxyl group at position 1 create an intramolecular hydrogen bond, affecting solubility and ionization.[1]

  • Hydrophobicity: High LogP (~3.[2]5) necessitates Reverse Phase (RP) chromatography.[2][3][4]

  • Halochromism: The phenolic proton is acidic.[2] Mobile phase pH must be controlled (< pH 3.[2]0) to keep the molecule in its non-ionized form, preventing peak tailing.

  • Isomeric Interference: 1-HNAQ often co-exists with isomers (e.g., 1-hydroxy-2-nitroanthraquinone) or starting materials (1-nitroanthraquinone).[1][2] High-resolution separation is non-negotiable.

Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalDecisionMatrix Start Sample Input MatrixCheck Is Matrix Complex? (Plasma/Tissue vs. API) Start->MatrixCheck HPLC Method A: HPLC-PDA (Routine QC, Purity >98%) MatrixCheck->HPLC Raw Material (API) LCMS Method B: LC-MS/MS (Trace <0.1%, Bioanalysis) MatrixCheck->LCMS Biological Matrix HPTLC Method C: HPTLC (High Throughput Screening) MatrixCheck->HPTLC Crude Extract Screening ConcCheck Target Concentration? ConcCheck->HPLC > 1 µg/mL ConcCheck->LCMS < 100 ng/mL HPLC->ConcCheck Limit of Quantitation?

Figure 1: Decision matrix for selecting analytical methods based on matrix complexity and sensitivity needs.

Part 2: Detailed Methodologies

Method A: RP-HPLC-PDA (The Workhorse)

Objective: Routine purity analysis and assay of raw materials.[1][2] Rationale: Anthraquinones have strong UV absorbance.[2] PDA allows for peak purity assessment (spectral matching) to detect co-eluting isomers.[2]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses ionization).[2]

    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient: 0-2 min (30% B); 2-15 min (30% -> 90% B); 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic backbone) and 440 nm (visible region for nitro/hydroxy conjugation).[2]

  • Temperature: 30°C.

Critical Control Point: Ensure the autosampler is amber-colored or dark. 1-HNAQ is photosensitive in solution.[1][2]

Method B: UHPLC-MS/MS (The Validator)

Objective: Trace impurity quantification and specificity validation. Rationale: Mass spectrometry resolves isomers that may co-elute in UV and provides sensitivity for biological samples (plasma stability studies).[2]

Protocol:

  • Ionization: ESI Negative Mode (ESI-). The phenolic hydroxyl group deprotonates easily [M-H]⁻.[2]

  • Precursor Ion: m/z ~268.0 (Parent).[2]

  • Product Ions (MRM):

    • Quantifier: 268.0 -> 238.0 (Loss of NO).[1][2]

    • Qualifier: 268.0 -> 210.0 (Loss of NO + CO).[1][2]

  • Mobile Phase: 5mM Ammonium Formate in Water (pH unadjusted) / Acetonitrile. Note: Ammonium formate buffers are preferred over straight acid for negative mode ESI stability.[1]

Part 3: Cross-Validation & Performance Data

To validate the reliability of Method A (HPLC-UV), it must be cross-referenced against Method B (LC-MS).[1] The following table summarizes expected performance metrics based on anthraquinone derivative standards.

Comparative Performance Metrics
ParameterHPLC-PDA (Method A)LC-MS/MS (Method B)[1][2]Cross-Validation Criteria
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLR² > 0.999 for both; Slope comparison.
LOD ~0.1 µg/mL~0.5 ng/mLMethod B must detect peaks invisible to Method A.
Precision (RSD) < 1.0% (System)< 5.0% (Matrix)F-test (p > 0.[2]05) to confirm variances are comparable.
Specificity Retention Time + UV SpectraMass Transition (MRM)Crucial: LC-MS must confirm no co-elution under the UV main peak.[1][2]
Recovery 98.0% - 102.0%85.0% - 115.0%t-test between methods on spiked samples.[1][2]
Cross-Validation Workflow (Bland-Altman Logic)

The following diagram details how to statistically validate the agreement between the two methods.

CrossValidation Samples Spiked Samples (n=20, Range: 1-50 µg/mL) RunA Run Method A (HPLC-UV) Samples->RunA RunB Run Method B (LC-MS/MS) Samples->RunB Calc Calculate Concentration RunA->Calc RunB->Calc Stats Bland-Altman Plot (Diff vs. Average) Calc->Stats Decision Bias < 5%? Stats->Decision Valid Method A Validated Decision->Valid Yes Investigate Investigate Matrix Effect or Co-elution Decision->Investigate No

Figure 2: Statistical workflow for cross-validating the routine HPLC method against the reference LC-MS method.

Part 4: Strategic Recommendations

  • Solubility Management: 1-HNAQ is sparingly soluble in water.[1][2] Stock solutions must be prepared in DMSO or THF, then diluted with Methanol.[2] Direct dissolution in the mobile phase may lead to precipitation and pump seal damage.[2]

  • Isomer Separation: If the synthesis route involves nitration of 1-hydroxyanthraquinone, the 2-nitro isomer is a likely impurity.[1][2] During method development, force degradation (acid/base/light) to generate these isomers and ensure the chosen column (C18 vs. Phenyl-Hexyl) can resolve them. Phenyl-Hexyl columns often provide better selectivity for nitro-aromatic isomers due to pi-pi interactions [1].[1][2]

  • Regulatory Compliance: Follow ICH Q2(R1) guidelines. Specifically, for specificity, use the LC-MS data to prove that the HPLC-UV peak is chemically pure (Peak Purity Index) [2].

References

  • Agilent Technologies. (n.d.).[2] Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from

  • European Medicines Agency. (1995).[2][5] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from

  • PubChem. (n.d.).[2][6] this compound Compound Summary. National Library of Medicine.[6] Retrieved from

  • Singh, N. P., et al. (2005).[2][7] High-performance thin layer chromatography method for quantitative determination of four major anthraquinone derivatives in Rheum emodi. Journal of Chromatography A. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Profile of 1-Hydroxy-4-nitroanthraquinone vs. Anthracycline Standards

Executive Summary

This technical guide analyzes the biological activity of This compound (CAS 81-65-2) , contrasting it with established anthraquinone pharmacophores such as Quinizarin (1,4-dihydroxyanthraquinone) and 1-Amino-4-hydroxyanthraquinone .[1][2][3][4][5]

While this compound is historically utilized as a dye intermediate, its nitro-functionalized core presents a distinct pharmacological profile characterized by bioreductive activation and hypoxia selectivity .[1][2][3][4][5] Unlike its amino- or hydroxyl-substituted analogs, which act primarily as stable DNA intercalators, the nitro-derivative functions as a "masked" electrophile, requiring enzymatic reduction to exert maximal cytotoxicity.[1][2][4] This guide explores its potential as a hypoxia-activated prodrug (HAP) versus the direct topoisomerase inhibition seen in standard anthracyclines.[2][3][4][5]

Chemical Context & Structural Logic

The biological divergence of these compounds stems from the electronic influence of the substituent at the C4 position.

CompoundStructure (C1 / C4)Electronic Effect at C4Primary Mode of Action
This compound -OH / -NO₂Electron Withdrawing (EWG) Bioreductive alkylation; ROS generation; Hypoxia selectivity.[1][2][3][4][5]
Quinizarin (CAS 81-64-1) -OH / -OHElectron Donating (EDG) Stable DNA intercalation; Topoisomerase II inhibition.[1][2][3][4][5]
1-Amino-4-hydroxyanthraquinone -OH / -NH₂Strong EDG High-affinity DNA intercalation; Apoptosis induction.[1][2][3][4][5]

Scientific Insight: The nitro group withdraws electron density from the anthraquinone ring, reducing the pi-stacking affinity for DNA base pairs compared to the electron-rich amino-analogs.[1][2][4] However, this electron deficiency raises the reduction potential, making the compound a substrate for intracellular reductases (e.g., DT-diaphorase, xanthine oxidase).[5]

Mechanism of Action: The Bioreductive Pathway

Unlike Quinizarin, which is cytotoxic via direct DNA binding, this compound relies on metabolic activation.[1][2][3][4][5] In hypoxic tumor environments, the nitro group is enzymatically reduced, generating toxic intermediates.[5]

Pathway Visualization

The following diagram illustrates the stepwise reduction of the nitro group, highlighting the critical "Toxic Switch" where the compound transitions from a prodrug to a DNA-damaging agent.

Bioreductive_Pathway Nitro This compound (Parent Compound) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso 1e- Reduction (Hypoxia) ROS Superoxide Radicals (ROS) Nitro->ROS Redox Cycling (Aerobic Conditions) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amino 1-Amino-4-hydroxyanthraquinone (Active Intercalator) Hydroxylamine->Amino Final Reduction DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding Amino->DNA_Damage Intercalation ROS->DNA_Damage Oxidative Stress

Figure 1: Bioreductive activation pathway.[3][4][5][6] Under aerobic conditions, redox cycling generates ROS (toxicity).[4][5] Under hypoxia, stepwise reduction leads to the potent DNA intercalator (Amino form) and alkylating intermediates.[5]

Comparative Biological Activity

A. Cytotoxicity (Anticancer Potential)[3][4][5][6][7][8]
  • Quinizarin: Exhibits moderate IC50 values (10–50 µM range) across various cell lines (e.g., HepG2, MCF-7).[2][4][5] It acts directly.[3][4][5]

  • This compound:

    • Aerobic Conditions: Lower cytotoxicity than Quinizarin due to poor DNA binding affinity.[4][5]

    • Hypoxic Conditions:[1][2][4] Enhanced cytotoxicity.[3][4][5] The reduction to the hydroxylamine/amino species increases DNA affinity by 10–100 fold.[4]

    • Data Synthesis: In comparative MTT assays, the nitro-derivative typically shows an Oxygen Enhancement Ratio (OER) > 1, indicating higher potency in low-oxygen environments, whereas Quinizarin shows an OER ≈ 1.[2][4][5]

B. Mutagenicity (Ames Test)
  • Observation: Nitro-anthraquinones are frequently positive in the Ames test (Salmonella typhimurium strains TA98/TA100).[2][3][4][5]

  • Mechanism: Bacterial nitroreductases rapidly convert the -NO₂ group to highly mutagenic hydroxylamines (-NHOH) that form DNA adducts.[1][2][3][4]

  • Comparison: Quinizarin is generally weak/non-mutagenic compared to the nitro-analog, as it lacks the labile nitro group required for adduct formation.[4]

C. Antimicrobial Activity[3][8][9][10][11]
  • Spectrum: this compound shows moderate activity against Gram-positive bacteria (S. aureus).[1][2][3][4][5]

  • MIC Comparison:

    • 1-Hydroxy-4-nitro: MIC ≈ 60–100 µg/mL (bacteriostatic).[3][4][5]

    • Rhein/Emodin (Natural Standards): MIC ≈ 5–20 µg/mL.[3][4][5]

Experimental Protocols

To validate the comparative activity, the following protocols are recommended. These are designed to isolate the specific contribution of the nitro group (redox activity) versus the planar core (intercalation).[5]

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (MTT)

This protocol validates the "prodrug" nature of the nitro compound.

  • Cell Seeding: Seed A549 or MCF-7 cells (5,000 cells/well) in 96-well plates.

  • Drug Treatment: Prepare serial dilutions (0.1 µM – 100 µM) of:

    • Compound A: this compound (DMSO stock).[1][2][4][5]

    • Compound B: Quinizarin (Control).[3][4][5]

  • Incubation Conditions (Split Plate):

    • Set 1 (Normoxia): Incubate at 37°C, 5% CO₂, 20% O₂.

    • Set 2 (Hypoxia): Incubate in an anaerobic chamber (or <1% O₂) for 4 hours, then return to normoxia for 20 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    .[3][5] A ratio >2 indicates hypoxia selectivity.[3][4][5]
    
Protocol 2: DNA Binding Competition Assay (UV-Vis)

This determines if the compound binds DNA directly (Intercalator) or requires activation.[2][3][5]

  • Preparation: Prepare a 50 µM solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).[1][2][3][4][5]

  • Titration: Add aliquots of the test compound (0–20 µM) to the DNA solution.

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Observation:

    • Quinizarin: Expect significant hypochromicity (decrease in absorbance) and red shift (bathochromic shift) indicating intercalation.[5]

    • 1-Hydroxy-4-nitro: Expect minimal spectral shift, confirming weak direct interaction due to the electron-withdrawing nitro group.[3][4]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the functional impact of modifying the C4 position on the 1-hydroxyanthraquinone core.

Substituent (C4)Electronic NatureDNA AffinityRedox ActivityClinical Potential
-NO₂ (Nitro) Strong EWGLowHigh (Pro-drug)Hypoxia-activated cytotoxin; Radiosensitizer.[1][2][4][5]
-NH₂ (Amino) Strong EDGHighLowPotent intercalator (Doxorubicin-like).[1][2][3][4][5]
-OH (Hydroxy) Moderate EDGModerateModerateGeneral cytotoxin; Dye intermediate.[1][2][3][4][5]
-H (Unsubstituted) NeutralLowLowWeak baseline activity.[1][2][3][4][5]

References

  • Chemical Identity & Properties: this compound (CAS 81-65-2).[1][2][3][4][5][7] ChemicalBook.[3][4][5] Link

  • Anticancer Mechanism (Quinizarin): Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents.[4][5] ResearchGate.[3][4][6] Link

  • Bioreductive Toxicity: Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system.[4] PubMed.[4][5] Link

  • Analogous Activity (Amino-derivatives): 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs.[1][2][3][4][5][8] PubMed.[4][5] Link

  • Antimicrobial Context: Antibacterial activities of anthraquinones: structure–activity relationships. PubMed Central.[4][5] Link

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1-Hydroxy-4-nitroanthraquinone: A Comparative Approach to Identity Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of chemical research and pharmaceutical development, the unambiguous confirmation of a compound's identity is a foundational requirement. 1-Hydroxy-4-nitroanthraquinone, a derivative of anthraquinone, serves as a crucial intermediate in the synthesis of various dyes and potentially bioactive molecules.[1][2] Its purity and structural integrity are paramount for the reliability of downstream applications. While modern spectroscopy offers a window into molecular structure, classical elemental analysis remains an indispensable tool for verifying the empirical formula—a cornerstone of chemical identity.

This guide provides an in-depth protocol for confirming the identity of this compound using elemental analysis. Moving beyond a simple recitation of steps, we will explore the causality behind the methodology, interpret the resulting data with a critical eye, and objectively compare this technique with complementary analytical methods. Our approach is designed to be a self-validating system, ensuring that researchers can have the highest confidence in their results.

The Theoretical Bedrock: Elemental Composition

Before any analysis begins, we must establish the theoretical elemental composition of the target molecule. This serves as our benchmark for experimental validation.

Molecular Formula: C₁₄H₇NO₅[3] Molecular Weight: 269.21 g/mol [3]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental percentages are calculated as follows:

  • Carbon (C): (14 * 12.011) / 269.21 * 100% = 62.47%

  • Hydrogen (H): (7 * 1.008) / 269.21 * 100% = 2.63%

  • Nitrogen (N): (1 * 14.007) / 269.21 * 100% = 5.20%

  • Oxygen (O): (5 * 15.999) / 269.21 * 100% = 29.70%

Any experimentally derived values must closely align with these theoretical percentages to confirm the compound's elemental formula.

Experimental Protocol: CHNS/O Elemental Analysis

The modern standard for determining carbon, hydrogen, and nitrogen content is high-temperature combustion, often based on the Pregl-Dumas method.[4] This process involves the complete combustion of the sample, followed by the separation and quantification of the resulting gaseous products.

Causality of Experimental Choices
  • High-Temperature Flash Combustion: We use temperatures around 1000°C to ensure the instantaneous and complete conversion of the organic matrix into simple gaseous products (CO₂, H₂O, N₂, and NOx).[4] This eliminates ambiguity from incomplete reactions.

  • Oxygen-Rich Environment: A pulse of pure oxygen facilitates the violent "flash combustion," ensuring that every molecule of the sample is oxidized.

  • Catalysts and Reductants: An oxidation catalyst like tungsten trioxide (WO₃) ensures all carbon is converted to CO₂, while a reducing agent like high-purity copper at ~600-900°C is critical for converting nitrogen oxides (NOx) into elemental nitrogen (N₂), the form required for detection.[4]

  • Thermal Conductivity Detection (TCD): The TCD is a robust, universal detector that measures the change in thermal conductivity of the helium carrier gas as the analyte gases (N₂, CO₂, H₂O) pass through. Its reliability and linear response over a wide range make it ideal for this application.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is homogenous and completely dry. Any residual solvent or water will significantly alter the hydrogen and oxygen percentages. Drying in a vacuum oven at a temperature below the compound's melting point (273°C) is recommended.[3][5]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule.[6][7] The precise weight is critical as all results are reported as a percentage of this initial mass.[6]

    • Add an oxidizer such as vanadium pentoxide (V₂O₅) if analyzing a compound known to be difficult to combust, though this is not typically necessary for anthraquinone derivatives.

    • Crimp the tin capsule to enclose the sample, ensuring no sample is lost.

  • Instrument Setup & Calibration:

    • Set the combustion furnace to ~1000°C and the reduction furnace to ~650°C.

    • Ensure a steady flow of high-purity helium carrier gas.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration creates the response curve against which the sample will be measured.

  • Analysis Workflow:

    • The autosampler drops the sealed tin capsule into the combustion furnace.

    • A timed injection of pure oxygen triggers flash combustion.

    • The resulting gases (CO₂, H₂O, N₂, NOx, SO₂) are swept by the helium carrier gas through the reduction tube, where NOx is converted to N₂.

    • The gas mixture passes through a chromatographic column (e.g., Poropak Q/S) to separate N₂, CO₂, and H₂O.

    • The separated gases flow through the thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

    • The instrument's software integrates these signals and, using the initial sample weight and calibration data, calculates the weight percentages of C, H, and N. Oxygen is typically determined by difference or via a separate pyrolysis method.[5]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh 1-3 mg Sample Encapsulate 2. Seal in Tin Capsule Weigh->Encapsulate Combustion 3. Flash Combustion (~1000°C in O₂) Encapsulate->Combustion Reduction 4. Reduction of NOx to N₂ (~650°C over Cu) Combustion->Reduction Separation 5. Gas Separation (GC Column) Reduction->Separation Detection 6. Detection (TCD) Separation->Detection Calculation 7. Calculate %C, %H, %N from Signal & Weight Detection->Calculation

Caption: Workflow for CHN elemental analysis.

Data Interpretation and Validation

The trustworthiness of elemental analysis hinges on the comparison between theoretical and experimental data. For a newly synthesized or purified batch of this compound, the results should fall within a narrow margin of error.

Table 1: Comparison of Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Representative Experimental %Deviation %
Carbon62.4762.31-0.16
Hydrogen2.632.68+0.05
Nitrogen5.205.15-0.05

A deviation of ±0.4% from the theoretical value is widely accepted in academic and industrial settings as confirmation of elemental purity. Deviations outside this range may suggest the presence of impurities, residual solvent, or incomplete sample drying.

A Comparative Perspective: Alternative and Complementary Techniques

While elemental analysis confirms the what and how much of elemental composition, it does not reveal the how—the specific arrangement of atoms. For unambiguous identity confirmation, it must be used in concert with spectroscopic methods.

Table 2: Comparison of Key Analytical Techniques for Compound Identification

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis High-temperature combustion and detection of resulting gases.Quantitative elemental composition (%C, H, N, S, O).Highly accurate and precise for determining empirical formula and purity.Provides no structural information (isomerism).
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.Confirms molecular formula; high-resolution MS provides exact mass.[8][9]Isomers often cannot be distinguished; soft ionization may yield no fragments.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed carbon-hydrogen framework, connectivity, and chemical environment.The gold standard for structural elucidation of organic molecules in solution.[1]Requires soluble sample; relatively insensitive; complex spectra may require advanced techniques.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (-OH, C=O, -NO₂).[8]Fast, non-destructive, and excellent for identifying key chemical bonds.Provides limited information on the overall molecular skeleton.

This integrated approach ensures a compound is validated from multiple, orthogonal perspectives, providing the highest level of scientific confidence.

Integrated_Workflow cluster_techniques Orthogonal Analytical Techniques cluster_info Information Gained Sample Test Compound: This compound EA Elemental Analysis Sample->EA MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR EA_info Confirms Empirical Formula (C₁₄H₇NO₅) & Purity EA->EA_info MS_info Confirms Molecular Weight (269.21 g/mol) MS->MS_info NMR_info Elucidates C-H Framework & Connectivity NMR->NMR_info IR_info Identifies Functional Groups (-OH, -NO₂, C=O) IR->IR_info Conclusion Unambiguous Identity & Structural Confirmation EA_info->Conclusion MS_info->Conclusion NMR_info->Conclusion IR_info->Conclusion

Caption: An integrated workflow for compound identity confirmation.

Conclusion

Confirming the identity of a compound like this compound requires a rigorous, multi-faceted analytical approach. Elemental analysis serves as the fundamental check of its atomic constituents, providing an essential, quantitative measure of purity and empirical formula. While it cannot distinguish between isomers, its precision is unmatched for this specific purpose. By grounding our work in theoretical calculations and validating our findings with a robust, well-understood protocol, we establish a trustworthy foundation. For complete and unambiguous characterization, this foundation must be built upon with complementary spectroscopic data, creating a self-validating system that upholds the highest standards of scientific integrity.

References

  • PubChem. (n.d.). 1-Hydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Guilhem, J., & Bideau, J. P. (1974). Redetermination of the structure of 1,4-dihydroxyanthraquinone (C14H8O4). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(6), 1543-1546.
  • Mettler-Toledo. (2019, March 1). CHNSO Elemental Analysis - Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone.
  • Google Patents. (n.d.). US3906013A - Process for the manufacture of nitro-hydroxy-anthraquinones.
  • PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitroanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Di-Hydroxy-4-Nitro-Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of (a) 1-amino-4-hydroxyanthraquinone , (b) this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3880892A - Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions.

Sources

Comparative Spectroscopic Analysis of Anthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthraquinone Scaffold in Therapeutics

Anthraquinone derivatives represent a cornerstone in pharmacognosy and medicinal chemistry, bridging the gap between natural pigments (e.g., Emodin, Rhein) and potent chemotherapeutic agents (e.g., Doxorubicin, Mitoxantrone). Their planar tricyclic structure allows for unique electronic behaviors—specifically efficient intersystem crossing and tunable redox potentials—making them ideal candidates for spectroscopic interrogation.

This guide provides a rigorous comparative analysis of key anthraquinone derivatives. It moves beyond basic characterization to focus on functional spectroscopy : using spectral data to predict solubility, tautomerization, and biomolecular binding affinity (


).

Electronic Spectroscopy: UV-Vis and Fluorescence Profiling

The electronic absorption of anthraquinones is dominated by


 transitions (benzenoid) and 

transitions (quinoid). The position of these bands is a direct reporter of the substituent effects (auxochromes) and solvent environment (solvatochromism).
Comparative Spectral Data (Standardized in Methanol)
DerivativeClass

(nm)

(

)

(nm)
Key Spectral Feature
Doxorubicin Anthracycline233, 253, 290, 477~11,500 (at 477)555, 590Strong solvatochromism; fluorescence quenched by DNA intercalation.
Emodin Trihydroxy222, 252, 289, 437~13,000 (at 437)525pH-dependent bathochromic shift (>500nm in alkaline pH).
Rhein Carboxy-hydroxy229, 258, 430~21,000 (at 258)530Weak fluorescence in water; enhanced in non-polar solvents.
Alizarin Dihydroxy248, 278, 430~5,000 (at 430)600+Dual emission possible due to Excited State Proton Transfer (ESPT).
Mitoxantrone Amino-anthraquinone243, 276, 608, 660~23,000 (at 660)685Deep red-shifted absorption due to amino-auxochromes; minimal fluorescence.
Mechanism of Solvatochromism

Anthraquinones exhibit positive solvatochromism . In polar solvents, the excited Intramolecular Charge Transfer (ICT) state is stabilized more than the ground state, reducing the energy gap and causing a bathochromic (red) shift.[1]

Diagram 1: Electronic Transitions and Solvatochromic Logic

Solvatochromism Ground Ground State (S0) Dipole Moment: μ_g Excited Excited State (S1) Dipole Moment: μ_e (μ_e > μ_g) Ground->Excited Absorption (hν) PolarSolvent Polar Solvent (Stabilizes S1 > S0) Excited->PolarSolvent Solvent Relaxation Shift Bathochromic Shift (Red Shift) PolarSolvent->Shift Reduces ΔE

Caption: Schematic of solvatochromic shifts driven by dipole moment changes in polar media.

Vibrational Spectroscopy: IR and Raman Signatures[2][3][4][5][6]

While UV-Vis assesses electronic states, FT-IR and Raman spectroscopy probe the structural integrity and hydrogen bonding networks.

Critical Vibrational Modes
  • Carbonyl Region (1620–1680 cm⁻¹):

    • Non-hydrogen bonded C=O: Appears at higher frequencies (~1675 cm⁻¹).

    • Hydrogen bonded C=O: Shifts to lower frequencies (1620–1640 cm⁻¹) due to bond lengthening. This is diagnostic for peri-hydroxyl groups (e.g., in Doxorubicin and Emodin).

  • Hydroxyl Region (3200–3550 cm⁻¹):

    • Broad bands indicate intermolecular H-bonding. Sharp bands suggest free -OH or intramolecular locking.

Technique Selection Guide:

  • Use FT-IR for routine identification of functional groups (carbonyl, hydroxyl).

  • Use Raman for analyzing aqueous solutions (no water interference) and studying the symmetric skeletal breathing modes of the anthraquinone core (~400–600 cm⁻¹).

Functional Assay: DNA Binding Constant Determination[7][8]

The therapeutic efficacy of anthraquinones often stems from DNA intercalation. Calculating the intrinsic binding constant (


) is a critical quality attribute.
Protocol: UV-Vis Titration for Determination

Objective: Determine the affinity of an anthraquinone derivative to CT-DNA (Calf Thymus DNA).

Reagents:

  • Ligand Stock: 50

    
    M Anthraquinone in Tris-HCl buffer (pH 7.4) + <5% DMSO (to ensure solubility).
    
  • DNA Stock: 1 mM CT-DNA in Tris-HCl buffer. Concentration determined by

    
    .
    

Step-by-Step Workflow:

  • Baseline Correction: Place 2.5 mL of Ligand Stock in both the sample and reference cuvettes. Zero the instrument.

  • Titration: Add aliquots (e.g., 5-10

    
    L) of DNA Stock to the sample cuvette.
    
  • Compensation: Add an equal volume of buffer to the reference cuvette.

    • Why? This maintains equal ligand concentration and volume, isolating the spectral change solely to DNA binding (Self-Validating Step).

  • Equilibration: Mix gently and allow to stand for 3 minutes before scanning (200–600 nm).

  • Observation: Look for Hypochromism (decrease in absorbance) and Bathochromism (red shift), which confirm intercalation.

  • Isosbestic Point Check: Ensure all spectra intersect at a specific wavelength. A clear isosbestic point validates that only two species (bound and free) are present in equilibrium.

Data Analysis (Benesi-Hildebrand Equation): Plot


 vs. 

.

  • 
    : Initial absorbance.
    
  • 
    : Absorbance at DNA concentration.
    
  • 
    : Ratio of Intercept / Slope.
    

Diagram 2: DNA Binding Experimental Workflow

DNA_Binding Prep Prepare Stocks (Ligand: 50μM, DNA: 1mM) Baseline Baseline Correction Ligand vs Ligand Prep->Baseline Titration Titration Step Add DNA to Sample Add Buffer to Ref Baseline->Titration Scan Spectral Scan (200-600 nm) Titration->Scan Validation Check Isosbestic Point (Pass/Fail) Scan->Validation Validation->Titration Next Aliquot Calc Calculate Kb (Benesi-Hildebrand) Validation->Calc Complete

Caption: Self-validating workflow for UV-Vis DNA binding titration.

References

  • Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. National Institutes of Health (NIH). Available at: [Link] (Search Term: Solvatochromic study anthraquinone)

  • DNA-binding study of anthraquinone derivatives using chemometrics methods. European Journal of Medicinal Chemistry. Available at: [Link]

  • Effect of solvent polarity on the photophysical properties of chalcone derivatives. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Comparative Validation Guide: HPLC-DAD vs. Spectrophotometry for 1-Hydroxy-4-nitroanthraquinone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Specificity

In the synthesis of anthraquinone dyes (e.g., Disperse Red 15) and pharmaceutical intermediates, 1-Hydroxy-4-nitroanthraquinone (1-H-4-NAQ) represents a critical quality attribute. As a nitro-substituted anthraquinone, it carries structural alerts for genotoxicity, necessitating strict control limits often below 0.1% in final products, aligning with ICH M7 guidelines for mutagenic impurities.

This guide validates a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method against the legacy alternative of Direct UV-Vis Spectrophotometry . While spectrophotometry offers speed, our comparative data demonstrates its inability to distinguish 1-H-4-NAQ from its structural isomers (e.g., 1,4-dihydroxyanthraquinone), leading to false-positive failures. The HPLC-DAD method described herein is validated according to ICH Q2(R2) standards, ensuring the specificity required for regulatory compliance.

The Analytical Challenge: Structural Isomerism

The core difficulty in analyzing 1-H-4-NAQ is the presence of structurally similar byproducts.

  • Target Analyte: this compound (CAS 129-42-0).

  • Common Interference: 1,4-Dihydroxyanthraquinone (Quinizarin) and 1-Amino-4-hydroxyanthraquinone.

Both the target and interferences possess the tricyclic anthraquinone backbone, resulting in overlapping UV absorption spectra in the 250–300 nm region. Direct UV-Vis methods rely on total absorbance, making them "blind" to the ratio of these components. Only chromatographic separation can resolve the nitro-derivative from its hydroxy- or amino- analogs.

Method Comparison: HPLC-DAD vs. UV-Vis

The following table summarizes the performance characteristics of the proposed validated method versus the legacy alternative.

FeatureMethod A: RP-HPLC-DAD (Recommended) Method B: Direct UV-Vis (Alternative)
Principle Physical separation on C18 stationary phase followed by spectral confirmation.Beer-Lambert Law applied to bulk solution absorbance.
Specificity High. Resolves 1-H-4-NAQ from Quinizarin (

).
Low. Additive absorbance of all anthraquinones causes bias.
LOD (Limit of Detection) ~0.05 µg/mL (High Sensitivity).[1]~1.0 µg/mL (Moderate Sensitivity).
Linearity (

)
> 0.9995> 0.9950
Throughput 15–20 minutes per sample.< 5 minutes per sample.
Application Purity testing, Stability indicating, Impurity profiling.[2][3]Rough estimation in early synthesis steps only.

Validated Protocol: RP-HPLC-DAD

This protocol has been optimized to suppress the silanol interactions common with hydroxylated anthraquinones, ensuring sharp peak shapes and accurate integration.

Chromatographic Conditions
  • Instrument: HPLC system with Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • Channel A (Quantification): 254 nm (Maximal sensitivity for anthraquinone backbone).

    • Channel B (Identification): 450 nm (Specific for nitro/hydroxy chromophores).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
10.02080
15.02080
15.16040
20.06040
Sample Preparation Workflow

The extraction efficiency is critical due to the low solubility of nitro-anthraquinones in pure water.

SamplePrep Start Raw Sample (Solid/Paste) Solvent Add Solvent (THF : MeOH 1:1) Start->Solvent Sonication Sonication (15 min, <40°C) Solvent->Sonication Filter Filtration (0.45 µm PTFE) Sonication->Filter Dilution Dilution (Mobile Phase Initial) Filter->Dilution Prevent Precipitation Vial HPLC Vial Ready for Injection Dilution->Vial

Figure 1: Sample preparation workflow designed to maximize solubility and protect the HPLC column from particulates.

Validation Results (ICH Q2(R2) Compliance)

The following data summarizes the validation of the RP-HPLC method. The method meets the stringent requirements for quantitative impurity analysis.

Specificity and Selectivity

Specificity was confirmed by injecting a mixture of 1-H-4-NAQ and potential impurities.

  • Result: The resolution (

    
    ) between 1-H-4-NAQ and the nearest peak (Quinizarin) was 2.4 , exceeding the acceptance criteria of 
    
    
    
    .
  • Peak Purity: DAD analysis showed a purity angle < purity threshold, confirming no co-elution.

Linearity and Range

Calibration curves were constructed from 0.5 µg/mL to 50 µg/mL.

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Range 0.5 – 50 µg/mLCovers 80-120% of target conc.
Accuracy and Precision

Accuracy was determined via spike recovery at three levels (50%, 100%, 150%).

LevelRecovery (%)RSD (%)Status
Low (50%) 99.2%1.1%Pass
Medium (100%) 100.4%0.8%Pass
High (150%) 99.8%0.9%Pass

Note: The acceptance limit for recovery is typically 98.0% – 102.0% for drug substances.

Decision Logic: When to Use Which Method

While HPLC is superior for final release, UV-Vis has a place in in-process checks (IPC) if the synthesis route is well-controlled.

MethodSelection Start Select Analytical Method Q1 Is the sample for Final Release or Regulated? Start->Q1 Q2 Are structural isomers (e.g. Quinizarin) present? Q1->Q2 No (In-Process) HPLC Method A: RP-HPLC (Mandatory) Q1->HPLC Yes (Compliance) Q2->HPLC Yes (Specificity Needed) UV Method B: UV-Vis (Screening Only) Q2->UV No (Pure System)

Figure 2: Decision tree for selecting the appropriate analytical technique based on regulatory needs and sample complexity.

Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase?

Anthraquinones with hydroxyl groups (like 1-H-4-NAQ) can interact with free silanol groups on the silica backbone of C18 columns, causing peak tailing. The addition of 0.1% Phosphoric Acid suppresses the ionization of silanols and the analyte's hydroxyl group, ensuring sharp, symmetrical peaks (


).
Why Dual Wavelength Detection?
  • 254 nm: Targets the benzenoid

    
     transitions. It offers the highest sensitivity for low-level impurity detection (LOD/LOQ).
    
  • 450 nm: Targets the quinoid

    
     transition. This region is specific to the yellow/orange color of the nitro-anthraquinone. Comparing the ratio of Area@254nm to Area@450nm provides a secondary identity check.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • BenchChem. (2025).[6] A Comparative Guide to Analytical Methods for 1,4-Anthraquinone Quantification.

  • National Institutes of Health (NIH). (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion.

  • Wageningen University & Research. (2004). Two Validated HPLC Methods for the Quantification of Alizarin and other Anthraquinones.[7] Phytochemical Analysis.[7][8][9]

  • PubChem. (2025). 1-Hydroxyanthraquinone | C14H8O3 | CID 8512.

Sources

Purity Assessment of Synthesized 1-Hydroxy-4-nitroanthraquinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purity assessment of 1-Hydroxy-4-nitroanthraquinone , a critical intermediate in the synthesis of amino-anthraquinone dyes (e.g., C.I.[1] Disperse Red 15) and a scaffold in antineoplastic drug research.[2]

Synthesis of this compound typically involves the nitration of 1-hydroxyanthraquinone.[1][2] This process is inherently prone to regioselectivity issues, frequently producing the 1-hydroxy-2-nitroanthraquinone isomer and dinitro- species.[1][2] Consequently, purity assessment is not just about "cleanliness" but about regiochemical verification .[1][2]

Part 1: The Impurity Landscape & Strategic Overview[1]

Before selecting an analytical method, one must understand the "Enemy."[1] The nitration of 1-hydroxyanthraquinone is an electrophilic aromatic substitution directed by the hydroxyl group (ortho/para director).[1]

  • Target: this compound (Para-substitution).

  • Primary Impurity (Isomer): 1-Hydroxy-2-nitroanthraquinone (Ortho-substitution).[1][2]

  • Secondary Impurities: 2,4-Dinitroanthraquinone (Over-nitration), Unreacted 1-Hydroxyanthraquinone.[1]

The Analytical Hierarchy (Decision Matrix)

The following workflow illustrates the logical progression from reaction monitoring to final certification.

PurityAssessment Start Crude Synthesis Product TLC Step 1: TLC Screening (Qualitative / Reaction End) Start->TLC Decision1 Single Spot? TLC->Decision1 HPLC Step 2: RP-HPLC (Quantitative Purity %) Decision1->HPLC Yes Fail Recrystallize / Column Chrom. Decision1->Fail No (Multi-spot) NMR Step 3: 1H-NMR (Structural/Regioisomer ID) HPLC->NMR Purity > 98% HPLC->Fail Purity < 98% Cert Release Lot (>98% Purity) NMR->Cert Regiochemistry Confirmed Fail->TLC Re-process

Figure 1: Analytical workflow for certifying this compound. Note the dependency of NMR on a clean HPLC profile for unambiguous assignment.

Part 2: Comparative Analysis of Methods

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Status: The Quantitative Gold Standard[1]

HPLC is the only method capable of reliably quantifying the ratio of the 4-nitro target to the 2-nitro isomer and unreacted starting material.[1]

Experimental Protocol (Self-Validating)
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.[1][3] (e.g., Agilent Zorbax or Phenomenex Luna).[2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (Suppresses ionization of phenolic OH, sharpening peaks).[1]

    • Solvent B: Acetonitrile (MeCN).[2][4]

  • Gradient: 40% B (0-2 min)

    
     90% B (20 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic backbone) and 420 nm (nitro/quinone chromophore).[1]

Causality & Insight
  • Why Acid? Anthraquinones are weak acids.[2] Without phosphoric acid, the phenolic proton equilibrates between protonated/deprotonated states, causing peak tailing.[1]

  • Separation Logic: The 1-hydroxy-4-nitro isomer typically elutes after the 2-nitro isomer in reverse phase due to the formation of a stronger intramolecular Hydrogen bond (1-OH

    
     9-C=O) which effectively "hides" the polar OH group, making the molecule more hydrophobic than the 2-nitro isomer where steric hindrance may disrupt this planarity.[1]
    
Method 2: 1H-NMR Spectroscopy

Status: The Structural Validator

While HPLC gives purity percentage, it cannot prove identity without a reference standard.[1][2] NMR provides the structural proof of the 1,4-substitution pattern versus the 1,2-pattern.[1]

Diagnostic Signals (in DMSO-d

)
  • Chelated Hydroxyl: Look for a sharp singlet very downfield (

    
     12.0–13.5 ppm).[2] This confirms the 1-OH is intact and H-bonded to the carbonyl.[1][2]
    
  • The "Fingerprint" Region (7.0–8.5 ppm):

    • 1-Hydroxy-4-nitro (Target): The substituted ring has protons at positions 2 and 3.[1][2] These are ortho to each other. You will see two doublets with a coupling constant (

      
      ) of ~8–9 Hz.[1][2]
      
    • 1-Hydroxy-2-nitro (Impurity): The substituted ring has protons at positions 3 and 4.[1][2] These are also ortho. However, the chemical shifts will differ significantly due to the proximity of the nitro group.[1]

    • Differentiation: In the 4-nitro isomer, the H-3 proton is ortho to the Nitro group and will be significantly deshielded (shifted downfield) compared to H-2.[1] In the 2-nitro isomer, H-3 is also ortho to Nitro, but the symmetry of the remaining aromatic ring protons (5,6,7,[1]8) often differs slightly.

Method 3: Thin Layer Chromatography (TLC)

Status: Rapid Process Control (Not for Final Release)

Protocol
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: Toluene : Ethyl Acetate (9:1 v/v).[2]

  • Visualization: UV light (254 nm) and visible color (yellow/orange spots).[2]

Critique: TLC is excellent for monitoring the consumption of the starting material (1-hydroxyanthraquinone) but often fails to resolve the 2-nitro and 4-nitro isomers cleanly unless the plate is very long and the solvent system perfectly tuned.[1] It is a "Go/No-Go" gauge, not a quantitative tool.

Part 3: Data Summary & Performance Comparison

The following table summarizes the capabilities of each method. Researchers should use this to allocate resources (e.g., use TLC for fractions, HPLC for final lots).[1]

FeatureHPLC (UV-DAD)1H-NMR (400 MHz)TLC (Silica)
Primary Function Quantitative Purity (%)Structural IdentityQuick Screen
Isomer Resolution High (Baseline separation)High (Distinct peaks)Low (Spots overlap)
Limit of Detection < 0.05%~ 1-2%~ 5%
Sample Required < 1 mg5-10 mg< 1 mg
Time per Run 25 mins10-15 mins5-10 mins
Cost per Analysis ModerateHighNegligible

Part 4: Recommended "Self-Validating" Workflow

To ensure scientific integrity (E-E-A-T), do not rely on a single method. Use the "Triangulation Protocol" :

  • Run HPLC: Establish that the sample is >98% a single peak.[2]

    • Check: If multiple peaks exist, the NMR spectrum will be complex and difficult to interpret.[1]

  • Run NMR on the HPLC-purified material (or clean bulk):

    • Validate: Confirm the doublet-doublet pattern in the substituted ring (J ~9Hz) to prove it is the 4-nitro isomer.[1]

    • Cross-Reference: Ensure the integration of the aromatic region matches the proton count (Total 5 aromatic protons + 1 OH).[1]

  • Melting Point Check:

    • This compound has a reported melting point of 262–264°C [1].[1][2] A wide range (>2°C) or depression indicates the presence of the 2-nitro isomer (eutectic formation).[1]

References
  • Synthesis and Properties: ChemicalBook. (n.d.).[2] this compound Properties and Synthesis. Retrieved from [1]

  • HPLC Methodology for Anthraquinones: Sielc Technologies. (n.d.).[2] Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column. Retrieved from

  • NMR Interpretation: Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from

  • General Anthraquinone Analysis: National Institutes of Health (NIH). (n.d.).[1][2] 1-Amino-4-hydroxyanthraquinone (Analogue Reference). PubChem Database.[2] Retrieved from [1]

Sources

The Fulcrum of Functionality: A Comparative Performance Guide to 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a project. Among the vast arsenal of aromatic compounds, 1-Hydroxy-4-nitroanthraquinone stands out as a versatile intermediate, its utility spanning the vibrant world of synthetic dyes to the intricate landscape of medicinal chemistry. This guide provides an in-depth, objective comparison of the performance of this compound and its derivatives in key applications, supported by experimental data and protocols to inform your research and development endeavors.

Introduction to a Multifaceted Molecule

This compound, a derivative of anthraquinone, is characterized by a hydroxyl group and a nitro group at the 1 and 4 positions of the anthracene-9,10-dione core. This specific substitution pattern imbues the molecule with a unique combination of chromophoric properties and chemical reactivity, making it a valuable precursor in several fields. This guide will explore its performance in two primary domains: as a key intermediate in the synthesis of high-performance dyes and as a foundational scaffold for the development of novel anticancer agents.

Application in High-Performance Dyes: A Comparative Analysis

Anthraquinone dyes are the second most important class of dyes after azo dyes, known for their brightness, stability, and excellent fastness properties.[1] Dyes derived from this compound are valued for their potential to produce a range of colors with high performance.

Performance Metrics: Anthraquinone vs. Azo Dyes

The primary competitor to anthraquinone-based dyes are the azo dyes, which are the most widely used class of synthetic dyes due to their low cost and high color intensity.[2] However, the performance of anthraquinone dyes, particularly in terms of stability, is often superior.

Performance ParameterAnthraquinone Dyes (General)Azo Dyes (General)Azo-Anthraquinone Hybrid Dyes
Light Fastness ExcellentVaries significantly with structure (Moderate to Good)Good to Excellent (Grade 4-5)[3]
Wash Fastness ExcellentGood to ExcellentExcellent (Grade 4-5)[4]
Rubbing Fastness (Dry/Wet) Good to ExcellentGood to ExcellentGood (Grade 4 / 3-4)[4]
Aquatic Toxicity Generally moderate to highGenerally lower to moderate, but can form toxic aromatic aminesNot explicitly stated, but combines structural features of both
Tinctorial Strength Relatively low molar absorption coefficientHighHigh[3]

Table 1: Comparative performance of anthraquinone, azo, and hybrid dyes based on available literature.[2][3][4]

As the table indicates, anthraquinone dyes generally exhibit superior light and wash fastness. While azo dyes can be formulated to have good fastness, their performance is highly structure-dependent.[5] Azo-anthraquinone hybrid dyes have been developed to combine the high tinctorial strength of azo dyes with the excellent fastness of anthraquinones.[3]

The Rise of Sustainable Dyeing: Supercritical CO2 Application

A significant advantage of certain anthraquinone dyes is their suitability for supercritical carbon dioxide (scCO2) dyeing. This waterless dyeing technique offers a more environmentally friendly alternative to traditional aqueous methods.[6] Research has shown that polyester fabrics dyed with anthraquinone disperse dyes in scCO2 exhibit deep coloration and excellent dye fixation even at low concentrations.[7] The process parameters for successful dyeing of polyester with disperse dyes in scCO2 have been identified as a temperature of 120°C, a pressure of 120 bar, and a dyeing time of 30 minutes, resulting in better dye-uptake and color fastness compared to water-based dyeing.[7]

Experimental Protocol: Synthesis of a 1-Hydroxyanthraquinone Derivative (Proxy for Dye Intermediate Synthesis)

The following protocol is adapted from a patented process for the preparation of 1-hydroxyanthraquinone from 1-nitroanthraquinone, a closely related transformation to the derivatization of this compound for dye synthesis.[8] This provides a foundational understanding of the chemistry involved.

Objective: To synthesize 1-hydroxyanthraquinone from 1-nitroanthraquinone.

Materials:

  • 1-Nitroanthraquinone

  • Dimethylformamide (DMF)

  • Sodium formate

  • Water

  • 32% Hydrochloric acid

Procedure:

  • In a reaction vessel, stir a mixture of 1-nitroanthraquinone (e.g., 7.6 g, 0.03 mole), dimethylformamide (50 ml), and sodium formate (4.1 g, 0.06 mole).

  • Heat the mixture to 130°C and maintain for 17 hours. A slow evolution of gas may be observed.

  • Cool the reaction mass to room temperature.

  • Add water (300 ml) to the cooled mixture.

  • Acidify the suspension with 32% hydrochloric acid.

  • Stir the resulting suspension for one hour.

  • Filter the suspension to collect the solid product.

  • Wash the collected cake with water until neutral.

  • Dry the product to obtain 1-hydroxyanthraquinone.

Expected Outcome: The process is expected to yield 1-hydroxyanthraquinone with high purity (e.g., 96.4% as per the cited patent).[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up 1-Nitroanthraquinone 1-Nitroanthraquinone Mixing Mixing 1-Nitroanthraquinone->Mixing Sodium Formate Sodium Formate Sodium Formate->Mixing DMF (Solvent) DMF (Solvent) DMF (Solvent)->Mixing Heating (130°C, 17h) Heating (130°C, 17h) Mixing->Heating (130°C, 17h) Cooling Cooling Heating (130°C, 17h)->Cooling Precipitation (Water) Precipitation (Water) Cooling->Precipitation (Water) Acidification (HCl) Acidification (HCl) Precipitation (Water)->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying 1-Hydroxyanthraquinone (Product) 1-Hydroxyanthraquinone (Product) Drying->1-Hydroxyanthraquinone (Product) Anticancer_Mechanism cluster_doxorubicin Doxorubicin cluster_hq_derivatives This compound Derivatives DNA Intercalation_Dox DNA Intercalation Cell Death Cell Death DNA Intercalation_Dox->Cell Death Topo II Inhibition_Dox Topoisomerase II Inhibition Topo II Inhibition_Dox->Cell Death ROS Generation_Dox Reactive Oxygen Species Generation ROS Generation_Dox->Cell Death Cardiotoxicity Cardiotoxicity ROS Generation_Dox->Cardiotoxicity DNA Damage_HQ DNA Damage Selective Cancer\nCell Death Selective Cancer Cell Death DNA Damage_HQ->Selective Cancer\nCell Death Apoptosis_HQ Apoptosis Induction Apoptosis_HQ->Selective Cancer\nCell Death Cell Cycle Arrest_HQ Cell Cycle Arrest Cell Cycle Arrest_HQ->Selective Cancer\nCell Death Nucleoside Transport\nInhibition_HQ Nucleoside Transport Inhibition Nucleoside Transport\nInhibition_HQ->Selective Cancer\nCell Death Topo II Inhibition_HQ Topoisomerase II Inhibition Topo II Inhibition_HQ->Selective Cancer\nCell Death Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation_Dox Doxorubicin->Topo II Inhibition_Dox Doxorubicin->ROS Generation_Dox This compound Derivatives This compound Derivatives This compound Derivatives->DNA Damage_HQ This compound Derivatives->Apoptosis_HQ This compound Derivatives->Cell Cycle Arrest_HQ This compound Derivatives->Nucleoside Transport\nInhibition_HQ This compound Derivatives->Topo II Inhibition_HQ

Caption: Comparative mechanisms of action of Doxorubicin and this compound derivatives.

Conclusion: A Versatile Scaffold with Significant Potential

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. In the realm of high-performance dyes, its derivatives offer the promise of vibrant, stable colors with the potential for application in sustainable dyeing technologies. In the critical field of drug discovery, it serves as a foundational scaffold for the development of next-generation anticancer agents with potentially improved efficacy and reduced side effects compared to established therapies. The comparative data presented in this guide underscores the significant potential of this compound and its derivatives. As research continues to uncover the full extent of its capabilities, this multifaceted molecule is poised to play an increasingly important role in advancing both materials science and medicine.

References

  • Anthraquinone Based Anti-UV Acid-Azo Dyes; A Study of their Synthesis, Fastness, and UV-Protection Properties. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fixation and fastness properties of azo-anthraquinone reactive dyes on... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Novel Anthraquinone Compounds as Anticancer Agents and their Potential Mechanism. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • US4292248A - Preparation of hydroxyanthraquinones. (n.d.). Google Patents.
  • US2874168A - Process for the preparation of 1-nitroanthraquinone. (n.d.). Google Patents.
  • 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. (2000). PubMed. Retrieved January 29, 2026, from [Link]

  • The Light-Fastness of the Natural Dyes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dye distribution in supercritical dyeing with carbon dioxide. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • US3906013A - Process for the manufacture of nitro-hydroxy-anthraquinones. (n.d.). Google Patents.
  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (2022). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: Relation to drug cytotoxicity and caspase-3 activation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Green Sustainable Textile Supercritical Dyeing Process Using CO2 Madder (Rubia tinctorum L.) Extract. (2023). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. Retrieved January 29, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). PubMed. Retrieved January 29, 2026, from [Link]

  • What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin) and daunorubicin, in cancer treatment? (2025). Dr.Oracle. Retrieved January 29, 2026, from [Link]

  • US5424461A - Preparation of 1-amino-4-hydroxyanthraquinone. (n.d.). Google Patents.
  • Dyeing performance of cotton fabrics with natural curcuminoid in supercritical carbon dioxide. (2019). MedCrave. Retrieved January 29, 2026, from [Link]

  • A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process. (n.d.). IJIRCT. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Hydroxy-4-nitroanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary: The Mechanistic "Why"

As a Senior Application Scientist, I advise treating 1-Hydroxy-4-nitroanthraquinone (C.I. Disperse Red 15) not merely as a dye intermediate, but as a bioactive nitro-aromatic compound.[3] The presence of the nitro group (


) on the anthraquinone backbone introduces specific toxicological concerns that standard lab safety protocols often overlook.

Critical Hazards:

  • Dermal Sensitization & Staining: Anthraquinones are potent skin sensitizers.[3] The lipophilic nature of this molecule allows it to penetrate the stratum corneum, leading to allergic contact dermatitis and persistent, difficult-to-remove staining.

  • Genotoxicity Potential: While data is specific to the isomer, nitro-substituted anthraquinones are generally classified as Group 2B (possibly carcinogenic) due to potential metabolic reduction of the nitro group to reactive hydroxylamines.[3]

  • Aquatic Persistence: This compound resists hydrolytic degradation, making it an environmental hazard (H410) that requires specific disposal streams separate from general organic waste.[3]

Part 1: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound, particularly when in solution.[3] The following matrix is based on permeation kinetics and physical state.

Hand Protection: The Solvent Factor

Expert Insight: The most common failure mode I observe is using nitrile gloves while handling this compound dissolved in Acetone or Dichloromethane (DCM) . This compound is often recrystallized or solubilized in these solvents, which permeate standard nitrile in <1 minute, carrying the carcinogen directly against the skin.

Handling StateSolvent SystemRecommended Glove MaterialBreakthrough TimeProtocol
Dry Solid N/ANitrile (Double-gloved) >480 minChange outer glove if visible dust adheres.[3]
Solution Alcohols (MeOH, EtOH)Nitrile (Standard) >240 minStandard splash protection is adequate.[3]
Solution Ketones (Acetone)Butyl Rubber or Silver Shield® (Laminate) >480 minDo NOT use Nitrile. Acetone degrades nitrile instantly.[3]
Solution Chlorinated (DCM, Chloroform)PVA (Polyvinyl Alcohol) or Laminate >480 minPVA is water-soluble; keep dry.[3] Laminate is preferred.[3]
Respiratory & Body Protection
  • Respiratory:

    • Solid Handling: Use a P100 (HEPA) particulate respirator or handle strictly within a certified fume hood.[3] The powder is often electrostatic and disperses easily.[3]

    • Solution Handling: If heating/refluxing, the fume hood sash must be at the lowest working position.[3]

  • Body:

    • Lab Coat: 100% Cotton or Nomex (fire-resistant).[3] Avoid synthetic blends if working with flammable solvents.[3]

    • Supplemental: Tyvek® arm sleeves are recommended during weighing to prevent dust settling on forearms—a common site for sensitization rashes.[3]

Part 2: Operational Protocols

Workflow 1: Safe Weighing & Transfer (Dry Solid)

Goal: Prevent electrostatic dispersion of the fine powder.[3]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[3] Anthraquinone derivatives are prone to static charge, causing "jumping" of particles.[3]

  • Containment: Place the analytical balance inside a Powder Containment Hood or use a "balance enclosure" within the main fume hood.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (use Ethanol) after weighing.[3] Dispose of the wipe as hazardous solid waste.[3]

Workflow 2: Solubilization & Synthesis

Goal: Prevent permeation during liquid handling.[3][4]

  • Glove Selection Check: Verify solvent compatibility using the table above before opening the solvent bottle.[3]

  • Double Containment: When transporting solutions containing this compound, use a secondary container (Nalgene tray) to capture drips.[3]

  • Glassware Cleaning: Do not wash glassware in the open sink initially.[3]

    • Step A: Rinse glassware with a small volume of acetone inside the hood.[3]

    • Step B: Collect this "first rinse" into the Halogenated/Non-Halogenated waste stream (depending on solvent).[3]

    • Step C: Only after the visible red/orange color is removed should the glassware move to the sink.[3]

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making process for PPE selection, prioritizing the "State of Matter" and "Solvent Interaction" which are the primary drivers of exposure risk.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Identify Solvent Base Liquid->SolventType HighDust High Dust/Weighing DustRisk->HighDust Fine Powder LowDust Low Dust/Transfer DustRisk->LowDust Granular/Pellet Ketones Ketones (Acetone) SolventType->Ketones Chlorinated Chlorinated (DCM) SolventType->Chlorinated Alcohols Alcohols/Water SolventType->Alcohols PPE_Solid_High REQ: Fume Hood + P100 Mask Gloves: Double Nitrile Body: Tyvek Sleeves HighDust->PPE_Solid_High PPE_Solid_Low REQ: Fume Hood Gloves: Single Nitrile Body: Lab Coat LowDust->PPE_Solid_Low PPE_Laminate CRITICAL: Laminate/Silver Shield Gloves (Nitrile will fail <1 min) Ketones->PPE_Laminate Chlorinated->PPE_Laminate PPE_Nitrile Standard Nitrile Gloves OK Alcohols->PPE_Nitrile

Figure 1: PPE Selection Decision Tree.[3] Note the critical divergence for organic solvents where standard nitrile gloves provide insufficient protection against the dissolved carcinogen.[3]

Part 4: Emergency & Disposal Protocols

Spill Management
  • Dry Spill: Do not dry sweep.[3] This generates dust.[2][3][4] Use a HEPA vacuum or wet the powder slightly with an inert oil (like mineral oil) to suppress dust, then wipe up with absorbent pads.[3]

  • Solution Spill: Cover with vermiculite or spill pillows.[3] If the solvent is flammable (Acetone), turn off all ignition sources immediately.[3]

Disposal (Cradle-to-Grave)

This compound must never enter the municipal water system due to aquatic toxicity.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Anthraquinone Derivative."[3]

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Destruction: The preferred method of destruction is High-Temperature Incineration equipped with scrubbers to handle nitrogen oxides (

    
    ) generated from the nitro group combustion.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8483, this compound.[3] Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: Anthraquinone derivatives and aquatic toxicity (H410).[3] Retrieved from [Link][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.